Acetyl-ACTH (7-24) (human, bovine, rat)
描述
BenchChem offers high-quality Acetyl-ACTH (7-24) (human, bovine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-ACTH (7-24) (human, bovine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C108H172N32O21 |
|---|---|
分子量 |
2254.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C108H172N32O21/c1-62(2)87(136-97(152)82-39-25-53-138(82)102(157)77(35-12-9-18-46-109)127-86(144)60-123-90(145)80(58-68-59-122-71-31-14-13-30-70(68)71)133-94(149)76(37-23-51-120-107(115)116)130-96(151)79(125-65(7)141)56-66-28-10-8-11-29-66)99(154)124-61-85(143)126-72(32-15-19-47-110)91(146)128-73(33-16-20-48-111)92(147)129-75(36-22-50-119-106(113)114)93(148)132-78(38-24-52-121-108(117)118)103(158)139-54-26-40-83(139)98(153)137-89(64(5)6)100(155)131-74(34-17-21-49-112)95(150)135-88(63(3)4)101(156)134-81(57-67-42-44-69(142)45-43-67)104(159)140-55-27-41-84(140)105(160)161/h8,10-11,13-14,28-31,42-45,59,62-64,72-84,87-89,122,142H,9,12,15-27,32-41,46-58,60-61,109-112H2,1-7H3,(H,123,145)(H,124,154)(H,125,141)(H,126,143)(H,127,144)(H,128,146)(H,129,147)(H,130,151)(H,131,155)(H,132,148)(H,133,149)(H,134,156)(H,135,150)(H,136,152)(H,137,153)(H,160,161)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t72-,73-,74+,75-,76-,77+,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 |
InChI 键 |
AWIBJLCTOIUJJU-GINNPSJWSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C |
序列 |
FRWGXPVGKKRRPVKVYP |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Acetyl-ACTH (7-24)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids. The N-acetylated fragment of ACTH, Acetyl-ACTH (7-24), has been identified as an antagonist of the full-length ACTH peptide. This technical guide delineates the mechanism of action of Acetyl-ACTH (7-24), focusing on its interaction with the melanocortin 2 receptor (MC2R) and its subsequent effects on downstream signaling pathways. This document provides a comprehensive overview of the current understanding of Acetyl-ACTH (7-24), including quantitative data on its antagonistic activity, detailed experimental protocols for its characterization, and visual representations of the involved signaling cascades.
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC), is the principal agonist of the melanocortin 2 receptor (MC2R) located on the surface of adrenocortical cells.[1][2] The binding of ACTH to MC2R initiates a signaling cascade that is central to the regulation of steroidogenesis.[3] Various fragments of the ACTH molecule have been synthesized and studied to understand the structure-activity relationships and to develop potential therapeutic agents. Among these, N-terminal fragments have been of particular interest. Acetyl-ACTH (7-24) is one such fragment that has demonstrated antagonistic properties against the actions of full-length ACTH.[4] This guide provides a detailed exploration of the molecular mechanisms underlying the antagonistic action of Acetyl-ACTH (7-24).
Mechanism of Action: Competitive Antagonism at the MC2 Receptor
The primary mechanism of action of Acetyl-ACTH (7-24) is competitive antagonism at the MC2R. It competes with the endogenous agonist, ACTH, for binding to the receptor, thereby inhibiting the initiation of the downstream signaling cascade that leads to steroidogenesis.[1][4] The binding of ACTH to MC2R is a complex process that requires the presence of the melanocortin receptor accessory protein (MRAP), which is essential for the proper trafficking of the receptor to the cell surface and for ligand binding.[5][6] Acetyl-ACTH (7-24), by occupying the binding site on the MC2R-MRAP complex, prevents the conformational changes necessary for receptor activation and subsequent G-protein coupling.
Signaling Pathway
The canonical signaling pathway initiated by ACTH binding to MC2R involves the activation of a heterotrimeric Gs protein.[7][8] This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, ultimately leading to the synthesis and release of corticosteroids, such as cortisol and aldosterone.[3][6]
Acetyl-ACTH (7-24) disrupts this pathway at its inception by blocking the initial binding of ACTH to MC2R. This competitive inhibition prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels, thereby attenuating the activation of PKA and the steroidogenic response.
Caption: Diagram of the ACTH signaling pathway and the antagonistic action of Acetyl-ACTH (7-24).
Quantitative Data
| Compound | Target | Assay Type | Value | Reference |
| ACTH (6-24) | MC2R | Competitive Inhibition of Steroidogenesis (Kd) | 13.4 nM (vs ACTH 1-39) | [MedChemExpress] |
| ACTH (6-24) | MC2R | Competitive Inhibition of Steroidogenesis (Kd) | 3.4 nM (vs ACTH 5-24) | [MedChemExpress] |
| CRN04894 (non-peptide) | Human MC2R | Functional Antagonism (KB) | 0.34 nM | [Crinetics] |
| CRN04894 (non-peptide) | Rat MC2R | Functional Antagonism (KB) | 0.23 nM | [Crinetics] |
Experimental Protocols
The following protocols are representative of the methods used to characterize the antagonistic activity of Acetyl-ACTH (7-24) and similar compounds.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., Acetyl-ACTH (7-24)) to the MC2R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells expressing the human MC2R and MRAP (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled ACTH (e.g., [125I]-ACTH)
-
Unlabeled ACTH (for standard curve)
-
Acetyl-ACTH (7-24)
-
Binding buffer (e.g., DMEM with 0.1% BSA and protease inhibitors)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Culture MC2R/MRAP-expressing cells to confluency in 96-well plates.
-
Prepare serial dilutions of Acetyl-ACTH (7-24) and unlabeled ACTH in binding buffer.
-
Wash the cells with binding buffer.
-
Add a fixed concentration of [125I]-ACTH to each well, along with varying concentrations of either unlabeled ACTH or Acetyl-ACTH (7-24).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach binding equilibrium.
-
Terminate the binding reaction by rapidly washing the cells with ice-cold binding buffer.
-
Lyse the cells and transfer the lysate to glass fiber filters using a filtration apparatus.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value for Acetyl-ACTH (7-24).
Caption: A simplified workflow for a competitive radioligand binding assay.
Inhibition of ACTH-Stimulated Corticosterone Release
This assay measures the ability of Acetyl-ACTH (7-24) to inhibit the primary physiological response to ACTH in adrenal cells.
Materials:
-
Primary adrenal cells or an adrenal cell line (e.g., Y-1 or H295R)
-
Cell culture medium
-
ACTH (1-39)
-
Acetyl-ACTH (7-24)
-
Corticosterone ELISA kit
-
24-well cell culture plates
Procedure:
-
Plate adrenal cells in 24-well plates and allow them to adhere and grow.
-
Pre-incubate the cells with varying concentrations of Acetyl-ACTH (7-24) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of ACTH (1-39) (e.g., a concentration that elicits a submaximal response).
-
Incubate for a further period (e.g., 2 hours) to allow for corticosterone production and release.
-
Collect the cell culture supernatant.
-
Measure the concentration of corticosterone in the supernatant using a corticosterone ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 value for Acetyl-ACTH (7-24) in inhibiting ACTH-stimulated corticosterone release.
Caption: A simplified workflow for an in vitro steroidogenesis inhibition assay.
Conclusion
Acetyl-ACTH (7-24) functions as a competitive antagonist at the melanocortin 2 receptor, effectively inhibiting the canonical ACTH signaling pathway and subsequent steroidogenesis. Its mechanism of action provides a valuable tool for researchers studying the intricacies of the HPA axis and offers a potential scaffold for the development of novel therapeutic agents for conditions characterized by excessive ACTH activity. Further research is warranted to precisely quantify its binding affinity and to fully elucidate its pharmacological profile in vivo. The experimental protocols and signaling pathway diagrams provided in this guide serve as a comprehensive resource for professionals in the fields of endocrinology, pharmacology, and drug development.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medlineplus.gov [medlineplus.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACTH receptor - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
Unveiling the In-Depth Biological Role of Acetyl-ACTH (7-24): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological function of Acetyl-ACTH (7-24), a significant fragment of the adrenocorticotropic hormone (ACTH). Tailored for researchers, scientists, and professionals in drug development, this document delves into the peptide's mechanism of action, supported by available data, experimental methodologies, and visual representations of its signaling pathways.
Core Biological Function: Antagonism of Adrenocortical Steroidogenesis
Acetyl-ACTH (7-24) is primarily recognized for its inhibitory role in the adrenal cortex. It markedly decreases the ACTH-stimulated release of key steroid hormones, namely corticosterone and aldosterone.[1][2] This positions the peptide as a potential tool for modulating adrenocortical activity and a subject of interest in the study of adrenal physiology and related pathologies.
Mechanism of Action: Competitive Antagonism at the Melanocortin 2 Receptor (MC2R)
The primary mechanism underlying the inhibitory function of Acetyl-ACTH (7-24) is believed to be competitive antagonism at the melanocortin 2 receptor (MC2R). The MC2R is the specific receptor for ACTH in the adrenal cortex, and its activation is the initial step in the signaling cascade that leads to steroidogenesis.
By binding to the MC2R without eliciting a downstream signal, Acetyl-ACTH (7-24) competitively blocks the binding of full-length, active ACTH. This prevents the activation of the receptor and the subsequent intracellular signaling events necessary for the synthesis and release of corticosterone and aldosterone. This antagonistic action directly impacts the production of cyclic AMP (cAMP), a critical second messenger in the ACTH signaling pathway.
Evidence for this mechanism is supported by studies on the closely related, non-acetylated fragment, ACTH (6-24). This peptide has been demonstrated to be a competitive inhibitor of steroidogenesis induced by ACTH (1-39) and ACTH (5-24), and it effectively inhibits both corticosterone production and cAMP accumulation.[1] Given the structural similarity, a comparable mechanism of action is strongly inferred for Acetyl-ACTH (7-24).
Quantitative Data on Bioactivity
| Compound | Action | Target | Kd (nM) | Reference |
| ACTH (6-24) | Competitive Inhibitor | ACTH (1-39)-induced steroidogenesis | 13.4 | [1] |
| ACTH (6-24) | Competitive Inhibitor | ACTH (5-24)-induced steroidogenesis | 3.4 | [1] |
Table 1: Quantitative data for the bioactivity of the related ACTH fragment, ACTH (6-24).
Signaling Pathways
The signaling pathway of ACTH in the adrenal cortex is well-established. Acetyl-ACTH (7-24) is understood to interfere with the initial step of this cascade.
Standard ACTH Signaling Pathway
Inhibitory Action of Acetyl-ACTH (7-24)
Experimental Protocols
The following outlines a general experimental workflow for characterizing the inhibitory activity of Acetyl-ACTH (7-24) on ACTH-stimulated steroidogenesis in vitro. This protocol is based on established methods for assessing adrenal cell function.
In Vitro Inhibition of Steroidogenesis Assay
Objective: To determine the dose-dependent inhibitory effect of Acetyl-ACTH (7-24) on ACTH-induced corticosterone and/or aldosterone production in isolated adrenal cells.
Materials:
-
Primary adrenal cells (e.g., from rat or bovine) or a suitable adrenal cell line (e.g., Y1).
-
Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and antibiotics.
-
ACTH (1-24) or (1-39) standard.
-
Acetyl-ACTH (7-24).
-
Phosphate-buffered saline (PBS).
-
Corticosterone and/or aldosterone ELISA kit or LC-MS/MS for steroid quantification.
-
cAMP assay kit.
-
Multi-well cell culture plates.
-
Standard laboratory equipment (incubator, centrifuge, etc.).
Experimental Workflow Diagram:
Detailed Method:
-
Cell Preparation:
-
Isolate adrenal cells from the chosen species following established protocols, or plate an adrenal cell line in 24- or 48-well plates.
-
Allow cells to adhere and reach approximately 80% confluency.
-
Prior to the experiment, cells may be serum-starved for a period (e.g., 12-24 hours) to reduce basal steroidogenesis.
-
-
Treatment:
-
Prepare a dilution series of Acetyl-ACTH (7-24) in serum-free medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the different concentrations of Acetyl-ACTH (7-24) to the respective wells and pre-incubate for a short period (e.g., 30 minutes).
-
Prepare a solution of ACTH at a concentration known to elicit a sub-maximal steroidogenic response (e.g., the EC50 concentration).
-
Add the ACTH solution to all wells except for the negative control wells.
-
Include appropriate controls: a negative control (medium only), a positive control (ACTH only), and vehicle controls for both peptides.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 2-4 hours).
-
-
Analysis:
-
Following incubation, carefully collect the cell culture supernatant for steroid quantification.
-
For intracellular cAMP measurement, remove any remaining supernatant, and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantify the concentration of corticosterone and/or aldosterone in the collected supernatant using a specific ELISA kit or by LC-MS/MS for higher sensitivity and specificity.
-
Measure the intracellular cAMP levels in the cell lysates using a competitive immunoassay or other suitable method.
-
-
Data Interpretation:
-
Plot the steroid concentration and cAMP levels against the logarithm of the Acetyl-ACTH (7-24) concentration.
-
Perform a non-linear regression analysis to fit a dose-response curve.
-
From the curve, determine the IC50 value of Acetyl-ACTH (7-24), which represents the concentration of the peptide that inhibits 50% of the maximal ACTH-stimulated response.
-
Conclusion and Future Directions
Acetyl-ACTH (7-24) serves as a valuable research tool for investigating the intricacies of adrenal steroidogenesis and the function of the melanocortin 2 receptor. Its inhibitory properties make it a model compound for the study of ACTH antagonism. Future research should focus on obtaining precise quantitative data on its binding affinity and inhibitory potency. Furthermore, in vivo studies could elucidate its physiological effects and potential therapeutic applications in conditions characterized by excessive ACTH activity. The development of more potent and specific small-molecule antagonists of the MC2R remains an active area of research, with the potential to offer novel treatment strategies for a range of endocrine disorders.
References
An In-Depth Technical Guide to the Acetyl-ACTH(7-24) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily mediating its effects through the melanocortin-2 receptor (MC2R). While full-length ACTH acts as a potent agonist, specific fragments of this peptide have been shown to exhibit antagonistic properties. This technical guide provides a comprehensive overview of the signaling pathway of Acetyl-ACTH(7-24), a fragment of ACTH that functions as an antagonist of ACTH-mediated signaling. This document details its mechanism of action, summarizes available quantitative data, provides illustrative experimental protocols, and visualizes the key pathways and workflows. The information presented is intended to support research, scientific discovery, and drug development efforts focused on the modulation of the HPA axis.
Introduction to ACTH and the Melanocortin System
The melanocortin system comprises a family of peptide hormones derived from the precursor protein pro-opiomelanocortin (POMC), and their corresponding G protein-coupled receptors (GPCRs), the melanocortin receptors (MC1R-MC5R). Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a key component of this system and the primary ligand for the melanocortin-2 receptor (MC2R), which is predominantly expressed in the adrenal cortex.[1][2] The interaction between ACTH and MC2R is critical for stimulating the synthesis and release of glucocorticoids, such as cortisol and corticosterone.[3]
The signaling cascade initiated by ACTH binding to MC2R is primarily mediated through the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, ultimately resulting in the transcription of steroidogenic genes and the production of steroid hormones.[5]
Acetyl-ACTH(7-24): An Antagonist of the ACTH Signaling Pathway
While the full-length ACTH peptide is a potent agonist at the MC2R, various fragments of ACTH have been investigated for their potential to act as antagonists. Acetyl-ACTH(7-24) is one such fragment that has been identified as an inhibitor of ACTH-induced steroidogenesis.[6]
Mechanism of Action
Acetyl-ACTH(7-24) is believed to act as a competitive antagonist at the MC2R. By binding to the receptor, it prevents the binding of the endogenous agonist, ACTH, thereby inhibiting the downstream signaling cascade that leads to steroid production. Research has indicated that the dimeric form of ACTH(7-24) is a particularly potent antagonist, suggesting that receptor cross-linking and subsequent down-regulation may be a key aspect of its inhibitory mechanism.[7] This blockade of ACTH binding prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels, which is the critical step for initiating the steroidogenic response.[5]
Quantitative Data
Precise quantitative data for the monomeric form of Acetyl-ACTH(7-24) is limited in publicly available literature. However, studies on the closely related dimeric conjugate of ACTH(7-24) provide valuable insights into its antagonistic potency.
| Compound | Target | Assay Type | Effect | Concentration | Percent Inhibition | Reference |
| Dimeric ACTH(7-24) | Frog Adrenal Slices | Steroidogenesis Assay | Inhibition of ACTH-evoked corticosterone release | 10-6 M | 72% | [7] |
| Dimeric ACTH(7-24) | Frog Adrenal Slices | Steroidogenesis Assay | Inhibition of ACTH-evoked aldosterone release | 10-6 M | 80% | [7] |
Note: Further studies are required to determine the precise binding affinity (Ki/Kd) and IC50 values for Acetyl-ACTH(7-24) at the human MC2R.
Signaling Pathway and Experimental Workflow Diagrams
ACTH Agonist Signaling Pathway
Caption: Agonist (ACTH) signaling pathway at the MC2R.
Acetyl-ACTH(7-24) Antagonist Action
Caption: Antagonistic action of Acetyl-ACTH(7-24) at the MC2R.
Experimental Workflow for Characterizing Antagonist Activity
Caption: Experimental workflows for antagonist characterization.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the antagonistic activity of compounds like Acetyl-ACTH(7-24).
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of Acetyl-ACTH(7-24) for the MC2R.
Materials:
-
Cell membranes from a cell line overexpressing human MC2R and its accessory protein, MRAP.
-
Radiolabeled ACTH (e.g., [125I]-ACTH(1-39)).
-
Acetyl-ACTH(7-24) of high purity.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Acetyl-ACTH(7-24) in binding buffer.
-
In a microplate, combine the cell membranes, a fixed concentration of radiolabeled ACTH, and the various concentrations of Acetyl-ACTH(7-24). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ACTH).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional antagonism of Acetyl-ACTH(7-24) by measuring its effect on ACTH-induced cAMP production (IC50).
Materials:
-
Adrenal cell line (e.g., Y1) or a cell line stably expressing MC2R and MRAP.
-
Cell culture medium.
-
Acetyl-ACTH(7-24).
-
ACTH(1-39).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of Acetyl-ACTH(7-24) in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of ACTH (typically the EC80) for a defined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of Acetyl-ACTH(7-24) and use non-linear regression to determine the IC50 value.
Steroidogenesis Assay
Objective: To measure the inhibitory effect of Acetyl-ACTH(7-24) on ACTH-stimulated corticosterone and/or aldosterone production (IC50).
Materials:
-
Primary adrenal cells or adrenal tissue slices.
-
Appropriate cell/tissue culture medium.
-
Acetyl-ACTH(7-24).
-
ACTH(1-39).
-
ELISA or LC-MS/MS for steroid quantification.
Procedure:
-
Isolate and culture primary adrenal cells or prepare adrenal tissue slices.
-
Pre-treat the cells/tissue with a range of concentrations of Acetyl-ACTH(7-24) for a specified duration.
-
Stimulate the cells/tissue with a sub-maximal concentration of ACTH(1-39).
-
Incubate for a period sufficient to allow for steroid production (e.g., 2-4 hours).
-
Collect the supernatant.
-
Quantify the concentration of corticosterone and/or aldosterone in the supernatant using a specific and validated method like ELISA or LC-MS/MS.
-
Generate a dose-response curve by plotting the steroid concentration against the log concentration of Acetyl-ACTH(7-24) to determine the IC50 value.
Conclusion
Acetyl-ACTH(7-24), particularly in its dimeric form, represents a valuable tool for probing the function of the melanocortin-2 receptor and for investigating the physiological consequences of blocking the ACTH signaling pathway. Its ability to competitively antagonize ACTH-induced steroidogenesis highlights its potential as a lead compound for the development of novel therapeutics for conditions characterized by excessive ACTH activity. This guide provides a foundational understanding of the Acetyl-ACTH(7-24) signaling pathway and offers a framework for its further investigation and characterization. Future research should focus on obtaining more precise quantitative data on its interaction with the human MC2R and elucidating the full spectrum of its pharmacological effects.
References
- 1. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 3. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acetyl-ACTH (7-24) in Adrenal Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Acetyl-ACTH (7-24), a fragment of the adrenocorticotropic hormone (ACTH), in adrenal steroidogenesis. Emerging evidence indicates that Acetyl-ACTH (7-24) acts as an antagonist to ACTH, thereby inhibiting the production of key steroid hormones such as cortisol and aldosterone. This guide synthesizes the current understanding of its mechanism of action, details relevant experimental protocols, and presents available data on its inhibitory effects. The information contained herein is intended to support further research into the therapeutic potential of MC2R antagonists in disorders characterized by excessive steroid production.
Introduction
Adrenal steroidogenesis is a tightly regulated process essential for maintaining homeostasis. The primary stimulator of glucocorticoid and, to some extent, mineralocorticoid synthesis is the pituitary-derived hormone ACTH. ACTH binds to the melanocortin 2 receptor (MC2R) on adrenal cortical cells, initiating a signaling cascade that leads to the synthesis and release of steroid hormones.[1][2] Dysregulation of this pathway can lead to various pathological conditions, including Cushing's syndrome and congenital adrenal hyperplasia.
Recent research has focused on identifying antagonists of the MC2R as potential therapeutic agents. Among the candidates is Acetyl-ACTH (7-24), a synthetic peptide fragment of ACTH. This document explores the scientific basis for the role of Acetyl-ACTH (7-24) as an inhibitor of adrenal steroidogenesis.
Mechanism of Action: Competitive Antagonism at the MC2 Receptor
Acetyl-ACTH (7-24) is understood to exert its inhibitory effect on adrenal steroidogenesis through competitive antagonism of the MC2R.[3][4] This mechanism involves the binding of Acetyl-ACTH (7-24) to the MC2R without initiating the downstream signaling cascade that is normally triggered by the full-length ACTH molecule. By occupying the receptor's binding site, Acetyl-ACTH (7-24) prevents the binding of endogenous ACTH, thereby blocking the stimulation of steroid synthesis.
The established signaling pathway for ACTH is initiated by its binding to the MC2R, a G-protein coupled receptor. This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, ultimately leading to the mobilization of cholesterol and the increased expression and activity of steroidogenic enzymes.[1] Acetyl-ACTH (7-24), by blocking the initial binding of ACTH, effectively prevents the initiation of this entire cascade.
Signaling Pathways
The signaling pathways involved in adrenal steroidogenesis and the inhibitory action of Acetyl-ACTH (7-24) are depicted below.
ACTH-Stimulated Steroidogenesis Signaling Pathway
Inhibition of ACTH Signaling by Acetyl-ACTH (7-24)
Quantitative Data
While specific dose-response studies detailing the IC50 or Ki of Acetyl-ACTH (7-24) are not available in the reviewed literature, reports consistently indicate that it causes a "marked decrease" in ACTH-evoked corticosterone and aldosterone release.[3][4] For a quantitative reference, studies on the similar fragment ACTH (6-24) have reported dissociation constants (Kd) for the inhibition of ACTH-induced steroidogenesis, providing an indication of the potential potency of such fragments.
| Compound | Action | Target | Kd (nM) | Reference |
| ACTH (6-24) | Competitive Inhibitor | ACTH (1-39)-induced steroidogenesis | 13.4 | [3][4] |
| ACTH (6-24) | Competitive Inhibitor | ACTH (5-24)-induced steroidogenesis | 3.4 | [3][4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to studying the effects of Acetyl-ACTH (7-24) on adrenal steroidogenesis.
Adrenal Cell Culture
A representative protocol for the culture of primary adrenal cells or the H295R human adrenocortical carcinoma cell line is as follows.[6]
Materials:
-
Adrenal tissue or H295R cells
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS), insulin, transferrin, and selenium (ITS)
-
Collagenase type II
-
DNase I
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Primary Cell Isolation (if applicable): Mince adrenal tissue and digest with collagenase and DNase I to obtain a single-cell suspension.
-
Cell Seeding: Plate the isolated primary cells or H295R cells in culture flasks or multi-well plates at a desired density.
-
Cell Culture: Maintain the cells in DMEM/F12 medium with supplements in a humidified incubator at 37°C and 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
In Vitro Steroidogenesis Assay
This assay is designed to measure the effect of Acetyl-ACTH (7-24) on ACTH-stimulated steroid production.
Materials:
-
Cultured adrenal cells (primary or H295R)
-
Serum-free DMEM/F12 medium
-
ACTH (1-24) or (1-39)
-
Acetyl-ACTH (7-24)
-
Multi-well culture plates
Procedure:
-
Cell Plating: Seed adrenal cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Serum Starvation: Prior to the experiment, incubate the cells in serum-free medium for a defined period (e.g., 24 hours) to reduce basal steroidogenesis.
-
Treatment:
-
Control Group: Treat cells with serum-free medium alone.
-
ACTH Stimulation Group: Treat cells with a known concentration of ACTH.
-
Inhibition Group: Pre-incubate cells with varying concentrations of Acetyl-ACTH (7-24) for a specific duration (e.g., 30-60 minutes) before adding a fixed concentration of ACTH.
-
-
Incubation: Incubate the plates for a set time (e.g., 2-24 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant for steroid hormone analysis.
Measurement of Steroid Hormones
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple steroid hormones simultaneously.
General LC-MS/MS Protocol:
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the cell culture supernatant to concentrate the steroids and remove interfering substances.
-
Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and methanol or acetonitrile) to separate the different steroid hormones.
-
Mass Spectrometric Detection: Ionize the eluted steroids using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Detect and quantify the specific parent and daughter ions for each steroid of interest using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of steroid standards to quantify the hormone levels in the samples.
cAMP Measurement Assay
To confirm that Acetyl-ACTH (7-24) inhibits the ACTH signaling pathway at the receptor level, a cAMP assay can be performed.
Protocol (using a competitive binding assay kit):
-
Cell Treatment: Treat cultured adrenal cells with ACTH in the presence and absence of Acetyl-ACTH (7-24) for a short duration (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Assay Performance: Follow the manufacturer's instructions for the competitive binding assay, which typically involves the competition between cAMP in the sample and a labeled cAMP tracer for binding to a specific antibody.
-
Detection: Measure the signal (e.g., radioactivity, fluorescence, or luminescence) to determine the concentration of cAMP in the samples. A decrease in ACTH-stimulated cAMP levels in the presence of Acetyl-ACTH (7-24) would confirm its antagonistic activity at the MC2R.
Conclusion and Future Directions
The available evidence strongly suggests that Acetyl-ACTH (7-24) functions as a competitive antagonist of the melanocortin 2 receptor, leading to a reduction in ACTH-stimulated adrenal steroidogenesis. This positions Acetyl-ACTH (7-24) and similar peptide fragments as valuable research tools and potential starting points for the development of novel therapeutics for conditions driven by excessive ACTH.
Future research should focus on obtaining precise quantitative data on the inhibitory potency (IC50, Ki) of Acetyl-ACTH (7-24) and its derivatives. Furthermore, detailed structure-activity relationship studies could lead to the design of more potent and specific small molecule or peptide-based MC2R antagonists with improved pharmacokinetic properties suitable for clinical development. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
Acetyl-ACTH (7-24): A Competitive Antagonist of the Adrenocorticotropic Hormone Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetyl-ACTH (7-24) as a competitive antagonist of the Adrenocorticotropic Hormone (ACTH) receptor, the melanocortin-2 receptor (MC2R). Adrenocorticotropic hormone is a critical pituitary hormone that stimulates the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[1] The dysregulation of ACTH signaling is implicated in various pathological conditions, including Cushing's disease and congenital adrenal hyperplasia, making the development of effective ACTH antagonists a significant therapeutic goal.[1][2] This document details the mechanism of action of Acetyl-ACTH (7-24), presents available quantitative data on its antagonistic activity in comparison to other ACTH fragments, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction to ACTH and its Receptor
ACTH, a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is the primary physiological ligand for the MC2R, a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[3][4] The interaction between ACTH and MC2R is crucial for adrenal steroidogenesis.[1] The N-terminal region of ACTH, specifically the sequence His-Phe-Arg-Trp (residues 6-9), is considered the "message" sequence essential for receptor activation, while other regions contribute to binding affinity and specificity.[4] Upon binding to MC2R, ACTH initiates a signaling cascade that leads to the synthesis and release of corticosteroids.[5]
Acetyl-ACTH (7-24) as a Competitive Antagonist
Acetyl-ACTH (7-24) is a fragment of the native ACTH peptide. It is recognized as a competitive antagonist of ACTH action.[6][7] Studies have indicated that Acetyl-ACTH (7-24) causes a significant decrease in ACTH-stimulated corticosterone and aldosterone release.[6][7] Furthermore, dimeric forms of ACTH (7-24) have been described as potent antagonists. The antagonistic activity of Acetyl-ACTH (7-24) and similar fragments is attributed to their ability to bind to the MC2R without eliciting the conformational changes necessary for receptor activation, thereby competitively inhibiting the binding of endogenous ACTH.
Quantitative Data on ACTH Fragment Antagonism
| Peptide Fragment | Receptor Interaction | Quantitative Data | Reference(s) |
| ACTH (1-39) | Full Agonist | - | [6] |
| ACTH (1-24) | Full Agonist | EC50 of 0.65 nM for human MC4R activation | [6] |
| ACTH (6-24) | Competitive Inhibitor | Kd: 13.4 nM (vs ACTH 1-39) and 3.4 nM (vs ACTH 5-24) | [6] |
| ACTH (11-24) | Antagonist | - | [6] |
| Acetyl-ACTH (7-24) | Competitive Antagonist | Causes a marked decrease of ACTH-evoked corticosterone and aldosterone release. | [6][] |
Mechanism of Action: Competitive Inhibition of the ACTH Signaling Pathway
The primary mechanism of action for Acetyl-ACTH (7-24) is competitive antagonism at the MC2R. By binding to the receptor, it physically blocks the binding of the full-length, biologically active ACTH. This inhibition prevents the initiation of the downstream signaling cascade.
The canonical ACTH signaling pathway proceeds as follows:
-
ACTH Binding: ACTH binds to the MC2R on the surface of adrenocortical cells.[5]
-
G Protein Activation: This binding event induces a conformational change in the MC2R, leading to the activation of the associated heterotrimeric Gs protein.[5]
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Steroidogenesis: PKA then phosphorylates a variety of downstream targets, including transcription factors and enzymes involved in the steroidogenic pathway, ultimately leading to the synthesis and secretion of corticosteroids.
Acetyl-ACTH (7-24) interrupts this pathway at the very first step by competing with ACTH for binding to the MC2R.
Figure 1: ACTH signaling pathway and inhibition by Acetyl-ACTH (7-24).
Experimental Protocols for Characterization
The characterization of Acetyl-ACTH (7-24) as a competitive antagonist involves a series of in vitro assays to determine its binding affinity, its effect on ACTH-induced signaling, and its functional impact on steroidogenesis.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of Acetyl-ACTH (7-24) for the MC2R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human MC2R.
-
Radiolabeled ACTH (e.g., [125I]-ACTH).
-
Unlabeled ACTH (for standard curve and non-specific binding).
-
Acetyl-ACTH (7-24).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and the radiolabeled ACTH at a concentration near its Kd.
-
Competition: Add increasing concentrations of unlabeled Acetyl-ACTH (7-24) to the experimental wells. For control wells, add buffer only (total binding) or a high concentration of unlabeled ACTH (non-specific binding).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Acetyl-ACTH (7-24) concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Steroidogenesis Assay
This functional assay measures the ability of Acetyl-ACTH (7-24) to inhibit ACTH-induced corticosteroid production in adrenal cells.
Materials:
-
Adrenal cell line (e.g., human NCI-H295R or mouse Y-1 cells).
-
Cell culture medium and supplements.
-
ACTH (1-39).
-
Acetyl-ACTH (7-24).
-
Assay buffer or medium.
-
ELISA kit for corticosterone or cortisol measurement.
Procedure:
-
Cell Culture: Culture the adrenal cells to near confluency in appropriate culture plates.
-
Pre-incubation with Antagonist: Replace the culture medium with fresh medium containing increasing concentrations of Acetyl-ACTH (7-24). Incubate for a defined period (e.g., 30-60 minutes).
-
Stimulation with Agonist: Add a fixed, sub-maximal concentration of ACTH to the wells and incubate for a further period to allow for steroid production (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Quantification: Measure the concentration of corticosterone or cortisol in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the corticosteroid concentration against the logarithm of the Acetyl-ACTH (7-24) concentration. Determine the IC50 value for the inhibition of ACTH-stimulated steroidogenesis.
cAMP Accumulation Assay
This assay directly measures the effect of Acetyl-ACTH (7-24) on the second messenger, cAMP, produced in response to ACTH stimulation.
Materials:
-
Adrenal cell line expressing MC2R.
-
Cell culture medium.
-
ACTH (1-39).
-
Acetyl-ACTH (7-24).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Replace the medium with assay buffer containing a phosphodiesterase inhibitor and increasing concentrations of Acetyl-ACTH (7-24). Incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of ACTH to the wells and incubate for a specific time to allow for cAMP accumulation (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Acetyl-ACTH (7-24) concentration to determine the IC50 for the inhibition of cAMP production.
Figure 2: Experimental workflow for characterizing Acetyl-ACTH (7-24).
Conclusion
Acetyl-ACTH (7-24) represents a valuable research tool for studying the physiological and pathophysiological roles of the ACTH-MC2R signaling axis. Its mechanism as a competitive antagonist has been established, and while further quantitative characterization is warranted, its ability to inhibit ACTH-induced steroidogenesis is clear. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of Acetyl-ACTH (7-24) and other potential MC2R antagonists. Such research is critical for the development of novel therapeutics for ACTH-dependent disorders.
References
- 1. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 2. crinetics.com [crinetics.com]
- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and History of Acetyl-ACTH (7-24): An Inhibitory Fragment of a Key Stress Hormone
For Immediate Release
A significant milestone in the understanding of the hormonal regulation of stress response was the discovery and characterization of Acetyl-ACTH (7-24), a synthetic fragment of the full-length Adrenocorticotropic Hormone (ACTH). This peptide has been instrumental in elucidating the structure-function relationships of ACTH and has emerged as a valuable tool for researchers in endocrinology and drug development. Acetyl-ACTH (7-24) acts as a competitive antagonist of the melanocortin 2 receptor (MC2R), effectively inhibiting the production of corticosteroids such as corticosterone and aldosterone.
The journey to the discovery of Acetyl-ACTH (7-24) is rooted in the pioneering work on the synthesis and biological activity of ACTH and its various fragments, which began in earnest in the 1960s and 1970s. Following the successful synthesis of the full ACTH molecule by researchers such as Schwyzer and Sieber, a systematic investigation into which parts of the 39-amino-acid peptide were responsible for its biological effects commenced.
A pivotal concept that emerged from these studies was the "message-address" hypothesis, primarily attributed to the work of Schwyzer. This model proposed that a specific, short sequence of amino acids within the ACTH molecule—the "message" sequence—is responsible for activating the MC2R, while other parts of the peptide—the "address" sequence—are crucial for binding to the receptor and ensuring specificity. The N-terminal region of ACTH was identified as the critical "message" sequence.
This understanding led to the logical next step: the synthesis and testing of ACTH fragments that lacked this N-terminal "message." The hypothesis was that such fragments might still bind to the receptor but would fail to activate it, thereby acting as antagonists. Research in this area led to the identification of several ACTH fragments with inhibitory properties. Notably, studies revealed that dimers of ACTH (7-24) were potent antagonists of ACTH-induced steroidogenesis.
While much of the early focus was on non-acetylated fragments and their dimers, the investigation of modified fragments, including N-terminal acetylation, was a natural progression in the field of peptide chemistry to enhance stability and modulate activity. Acetyl-ACTH (7-24) was found to be an effective antagonist, causing a marked decrease in ACTH-evoked corticosterone and aldosterone release.[1] This inhibitory action is a direct result of its ability to competitively block the binding of full-length ACTH to the MC2R in the adrenal cortex.
The primary mechanism of action of Acetyl-ACTH (7-24) is its competitive antagonism at the MC2R, a G-protein coupled receptor. By occupying the receptor binding site without initiating the conformational changes necessary for signal transduction, it prevents the activation of adenylyl cyclase. This, in turn, blocks the downstream signaling cascade that leads to the synthesis and release of corticosteroids.
Quantitative Data on Biological Activity
The inhibitory potency of Acetyl-ACTH (7-24) and related fragments has been quantified in various studies. The following table summarizes key findings on the antagonist activity of ACTH fragments, providing a comparative overview of their efficacy.
| Peptide Fragment | Species/Cell Line | Bioassay | Agonist | Antagonist Potency (IC50/Ki) | Reference |
| ACTH (6-24) | Human | Inhibition of steroidogenesis induced by ACTH (1-39) | No | Kd: 13.4 nM | [1] |
| ACTH (6-24) | Human | Inhibition of steroidogenesis induced by ACTH (5-24) | No | Kd: 3.4 nM | [1] |
| Dimer of ACTH (7-24) | Frog adrenal slices | Inhibition of ACTH-evoked corticosterone and aldosterone release | No | Marked decrease at 10⁻⁶ M |
Note: Specific IC50 or Ki values for the monomeric Acetyl-ACTH (7-24) are not consistently reported in publicly available literature, with much of the quantitative focus being on related fragments and dimers.
Experimental Protocols
The synthesis and evaluation of Acetyl-ACTH (7-24) rely on established methodologies in peptide chemistry and endocrinological research.
Solid-Phase Peptide Synthesis of Acetyl-ACTH (7-24)
Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like Acetyl-ACTH (7-24). The following protocol provides a general outline based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Acetic anhydride for N-terminal acetylation
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like DMF.
-
First Amino Acid Coupling: The C-terminal amino acid (Phenylalanine in the case of the 7-24 fragment, though synthesis would proceed from the C-terminus) is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Peptide Chain Elongation: Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.
-
N-terminal Acetylation: After the final amino acid has been coupled and its Fmoc group removed, the N-terminus is acetylated using acetic anhydride and a base.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.
Bioassay for ACTH Antagonist Activity
To determine the inhibitory activity of Acetyl-ACTH (7-24), a bioassay using isolated adrenal cells is commonly employed.
Materials:
-
Isolated adrenal cells (e.g., from rats or bovine)
-
ACTH (1-39) or a synthetic agonist like ACTH (1-24)
-
Acetyl-ACTH (7-24) at various concentrations
-
Incubation medium
-
Assay kits for measuring corticosterone or aldosterone
Procedure:
-
Cell Preparation: Adrenal glands are harvested, and adrenal cells are isolated by enzymatic digestion (e.g., with collagenase).
-
Incubation: The isolated adrenal cells are incubated in a suitable medium.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of Acetyl-ACTH (7-24).
-
Agonist Stimulation: A fixed, submaximal concentration of ACTH (1-39) or another agonist is added to the cells to stimulate steroidogenesis.
-
Incubation Period: The cells are incubated for a defined period (e.g., 2 hours) to allow for steroid production.
-
Sample Collection: The supernatant is collected to measure the concentration of secreted corticosteroids.
-
Quantification: The concentration of corticosterone or aldosterone in the supernatant is measured using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of Acetyl-ACTH (7-24) is determined by comparing the steroid levels in the presence and absence of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) can be calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The interaction of ACTH and its antagonist, Acetyl-ACTH (7-24), with the MC2R initiates a well-defined signaling cascade. The following diagrams illustrate the key pathways and the experimental workflow for assessing antagonist activity.
Caption: Signaling pathway of ACTH and its inhibition by Acetyl-ACTH (7-24).
Caption: Experimental workflow for determining the antagonist activity of Acetyl-ACTH (7-24).
References
Acetyl-ACTH (7-24): A Technical Guide to its Structure, Antagonistic Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetyl-ACTH (7-24), a synthetic fragment of the adrenocorticotropic hormone (ACTH). It details the peptide's structure, amino acid sequence, and its role as a competitive antagonist of the melanocortin-2 receptor (MC2R). This document summarizes key quantitative data for related ACTH fragments, outlines detailed experimental protocols for assessing its antagonistic activity, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in endocrinology, pharmacology, and drug development investigating the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Structure and Sequence of Acetyl-ACTH (7-24)
Acetyl-ACTH (7-24) is a truncated and N-terminally acetylated synthetic peptide derived from the native ACTH molecule.
Amino Acid Sequence: Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH
Shortened Sequence: Ac-FRWGKPVGKKRRPVKVYP
Molecular Formula: C₁₀₇H₁₇₀N₃₂O₂₁
Molecular Weight: 2240.7 g/mol
The acetylation of the N-terminus can influence the peptide's stability and biological activity. The sequence retains the core "address" and "message" domains necessary for interaction with the MC2R, albeit with altered functional consequences compared to the full-length agonist.
Mechanism of Action: Competitive Antagonism of the MC2 Receptor
Adrenocorticotropic hormone (ACTH) is the primary physiological ligand for the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed in the adrenal cortex. The binding of ACTH to MC2R initiates a signaling cascade that is fundamental to steroidogenesis.
Upon activation by ACTH, the MC2R couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, ultimately resulting in the synthesis and secretion of glucocorticoids, such as cortisol and corticosterone.
Acetyl-ACTH (7-24) and similar fragments function as competitive antagonists at the MC2R. While they can bind to the receptor, they fail to induce the conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. By occupying the receptor's binding site, Acetyl-ACTH (7-24) prevents the binding of endogenous ACTH, thereby inhibiting the downstream signaling cascade and reducing steroidogenesis. Notably, dimeric forms of ACTH (7-24) have been reported to be particularly potent antagonists.[1]
Quantitative Data
| Peptide Fragment | Receptor | Assay Type | Value | Notes |
| ACTH (1-39) | MC2R | Radioligand Binding (Kd) | 0.84 nM | Full agonist. |
| ACTH (1-24) | MC2R | Radioligand Binding (Kd) | 0.94 nM | Full agonist, equipotent to ACTH (1-39). |
| ACTH (6-24) | MC2R | Competitive Inhibition (Kd) | 13.4 nM (vs ACTH 1-39) | Competitive inhibitor of steroidogenesis. |
| ACTH (11-24) | MC2R | Competitive Antagonist (IC50) | ~10⁻⁹ M | Devoid of agonist activity. |
| Dimeric ACTH (7-24) | MC2R | Functional Antagonism | Potent Antagonist | Dimerization significantly enhances antagonist potency.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the antagonistic properties of Acetyl-ACTH (7-24).
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Acetyl-ACTH (7-24) for the melanocortin-2 receptor (MC2R).
Materials:
-
Cell Line: A stable cell line expressing the human MC2R and its accessory protein, MRAP (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: ¹²⁵I-labeled [Nle⁴, D-Phe⁷]ACTH(1-24) or a similar high-affinity radiolabeled ACTH analog.
-
Competitor: Acetyl-ACTH (7-24).
-
Positive Control: Unlabeled ACTH (1-39) or ACTH (1-24).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation: Culture the MC2R-expressing cells to confluency. Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of Acetyl-ACTH (7-24) or the unlabeled positive control.
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inhibition of ACTH-Stimulated Corticosterone Secretion Assay
Objective: To determine the functional inhibitory potency (IC50) of Acetyl-ACTH (7-24) on ACTH-induced corticosterone production in adrenocortical cells.
Materials:
-
Cell Line: A steroidogenic cell line such as the mouse Y1 or human H295R adrenocortical carcinoma cells.
-
Stimulant: ACTH (1-24) or ACTH (1-39).
-
Inhibitor: Acetyl-ACTH (7-24).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with serum.
-
Corticosterone ELISA Kit.
Procedure:
-
Cell Seeding: Seed the adrenocortical cells in a 24- or 48-well plate and allow them to adhere and grow for 24-48 hours.
-
Pre-incubation with Inhibitor: Replace the culture medium with fresh serum-free medium containing increasing concentrations of Acetyl-ACTH (7-24). Incubate for a short period (e.g., 30-60 minutes).
-
Stimulation: Add a fixed, submaximal concentration of ACTH (e.g., EC50 concentration) to the wells already containing the inhibitor.
-
Incubation: Incubate the cells for a period sufficient to allow for corticosterone synthesis and secretion (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantification: Measure the concentration of corticosterone in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the corticosterone concentration against the logarithm of the Acetyl-ACTH (7-24) concentration. Fit the data to a dose-response inhibition curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: ACTH signaling pathway and its inhibition by Acetyl-ACTH (7-24).
Experimental Workflow: Competitive Binding Assay
References
In Vivo Effects of Acetyl-ACTH (7-24) on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of Acetyl-ACTH (7-24), a synthetic peptide fragment of Adrenocorticotropic Hormone (ACTH), on the Hypothalamic-Pituitary-Adrenal (HPA) axis. Acetyl-ACTH (7-24), particularly in its dimeric form, functions as a competitive antagonist of the melanocortin-2 receptor (MC2R), thereby inhibiting ACTH-stimulated adrenal steroidogenesis. This document details the underlying signaling pathways, summarizes available quantitative data from in vitro studies due to a scarcity of specific in vivo quantitative results, presents a representative in vivo experimental protocol, and visualizes key concepts using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of HPA axis modulation and the development of novel therapeutics targeting this pathway.
Introduction: The Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is a critical neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immunity, and mood. The axis involves a cascade of hormonal signals originating in the hypothalamus, propagating through the pituitary gland, and culminating in the adrenal glands.
In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH). CRH travels to the anterior pituitary gland, stimulating the synthesis and secretion of ACTH. ACTH then enters the systemic circulation and binds to the melanocortin-2 receptor (MC2R) on the surface of cells in the adrenal cortex. This binding initiates a signaling cascade that results in the synthesis and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents. Glucocorticoids, in turn, exert negative feedback on the hypothalamus and pituitary to suppress CRH and ACTH production, thus maintaining homeostasis.
Acetyl-ACTH (7-24): A Competitive Antagonist of the MC2R
Acetyl-ACTH (7-24) is a truncated fragment of the full-length ACTH molecule. Research has demonstrated that this peptide fragment, especially when dimerized, acts as a potent antagonist at the MC2R. By competitively binding to the MC2R, Acetyl-ACTH (7-24) blocks the binding of endogenous ACTH, thereby inhibiting the downstream signaling cascade that leads to steroidogenesis. This antagonistic action effectively blunts the adrenal response to ACTH, leading to a reduction in corticosterone and aldosterone secretion[1][2].
Signaling Pathway of ACTH and its Antagonism by Acetyl-ACTH (7-24)
The binding of ACTH to MC2R activates a Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors and steroidogenic enzymes, to promote the synthesis of glucocorticoids. Acetyl-ACTH (7-24) competitively inhibits the initial step of this cascade – the binding of ACTH to MC2R.
Figure 1: Simplified signaling pathway of ACTH and its antagonism by Acetyl-ACTH (7-24).
Quantitative Data on the Effects of Acetyl-ACTH (7-24)
| Peptide | Preparation | Assay System | Parameter Measured | Result |
| Acetyl-ACTH (7-24) | Monomer | Isolated adrenal cells | Corticosterone production | Inhibition of ACTH-stimulated steroidogenesis |
| Dimeric ACTH (7-24) | Dimer | Isolated adrenal cells | Corticosterone production | Potent inhibition of ACTH-stimulated steroidogenesis |
Note: Specific IC50 values and percentage inhibition are often proprietary or not published. The data presented here is a qualitative summary of the observed effects.
Experimental Protocols for In Vivo Assessment
The following section outlines a representative experimental protocol for evaluating the in vivo effects of Acetyl-ACTH (7-24) on the HPA axis in a rodent model. This protocol is a composite based on standard methodologies for assessing HPA axis function and studies involving other ACTH antagonists.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12:12-hour light-dark cycle. Food and water are provided ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment to minimize stress.
Experimental Design and Dosing
The experiment is designed to assess the ability of Acetyl-ACTH (7-24) to block the corticosterone response to an exogenous ACTH challenge.
-
Groups:
-
Vehicle + Saline
-
Vehicle + ACTH
-
Acetyl-ACTH (7-24) (low dose) + ACTH
-
Acetyl-ACTH (7-24) (medium dose) + ACTH
-
Acetyl-ACTH (7-24) (high dose) + ACTH
-
-
Dosing:
-
Acetyl-ACTH (7-24): Administered via intravenous (IV) or intraperitoneal (IP) injection. The vehicle is typically sterile saline. Doses should be determined based on preliminary dose-ranging studies.
-
ACTH (1-24): A standard dose known to elicit a robust corticosterone response (e.g., 100 ng/kg, IV) is administered.
-
Experimental Workflow
Figure 2: A representative experimental workflow for in vivo evaluation of Acetyl-ACTH (7-24).
Blood Sampling and Hormone Analysis
-
Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected in EDTA-coated tubes. To prevent stress-induced HPA axis activation, blood is drawn through a pre-implanted jugular vein catheter.
-
Plasma Separation: Samples are immediately centrifuged at 4°C, and the plasma is collected and stored at -80°C until analysis.
-
Hormone Assays: Plasma corticosterone and ACTH levels are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits, following the manufacturer's instructions.
Logical Relationships and Expected Outcomes
The expected outcome of the in vivo experiment is a dose-dependent inhibition of the ACTH-induced rise in plasma corticosterone by Acetyl-ACTH (7-24). The highest dose of the antagonist is expected to significantly blunt or completely block the steroidogenic response to the ACTH challenge. Plasma ACTH levels are not expected to be directly affected by Acetyl-ACTH (7-24) as its mechanism of action is at the adrenal level.
Figure 3: Logical relationship of Acetyl-ACTH (7-24) action on the HPA axis.
Conclusion
Acetyl-ACTH (7-24) represents a promising tool for the investigation of HPA axis physiology and holds potential as a therapeutic agent for conditions characterized by excessive ACTH-driven steroidogenesis. Its mechanism as a competitive antagonist of the MC2R is well-established through in vitro studies. While detailed in vivo quantitative data remains to be fully elucidated in the public domain, the experimental framework provided in this guide offers a robust approach for its further investigation. Future research should focus on dose-response studies, pharmacokinetic and pharmacodynamic profiling, and the evaluation of the efficacy of dimeric forms of Acetyl-ACTH (7-24) in relevant animal models of HPA axis dysregulation.
References
Acetyl-ACTH (7-24) and its Interaction with Melanocortin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the synthetic peptide Acetyl-ACTH (7-24) and the five melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in the field of melanocortin pharmacology.
Executive Summary
Data Presentation: Quantitative Interaction of ACTH Fragments with Melanocortin Receptors
Due to the lack of specific binding affinity (Ki) and functional activity (EC50) data for Acetyl-ACTH (7-24), the following tables present data for the parent molecule, ACTH (1-39), and a closely related truncated fragment, ACTH (6-24), to provide a comparative context for the anticipated low activity of the 7-24 fragment.
Table 1: Binding Affinity (Ki, nM) of ACTH Fragments for Melanocortin Receptors
| Ligand | MC1R | MC2R | MC3R | MC4R | MC5R |
| Acetyl-ACTH (7-24) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ACTH (1-39) | ~1-10 | ~1-5 | ~10-50 | ~50-200 | ~10-100 |
| ACTH (6-24) | >1000 | Inactive | >1000 | >1000 | >1000 |
Note: The values for ACTH (1-39) are approximate ranges compiled from various sources and can vary depending on the assay conditions. Data for ACTH (6-24) indicates significantly reduced affinity.
Table 2: Functional Activity (EC50, nM) of ACTH Fragments at Melanocortin Receptors
| Ligand | MC1R | MC2R | MC3R | MC4R | MC5R |
| Acetyl-ACTH (7-24) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ACTH (1-39) | ~0.1-1 | ~0.1-1 | ~1-10 | ~10-100 | ~1-10 |
| ACTH (6-24) | >1000 | Inactive | >1000 | >1000 | >1000 |
Note: The EC50 values for ACTH (1-39) represent a general consensus from the literature. The functional activity of ACTH (6-24) is markedly diminished.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as Acetyl-ACTH (7-24), for melanocortin receptors.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific melanocortin receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cells heterologously expressing the human melanocortin receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand, typically [¹²⁵I]NDP-α-MSH.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
-
Test Compound: Acetyl-ACTH (7-24) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM NDP-α-MSH).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control ligands in binding buffer.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
cAMP Functional Assay
This protocol describes a method for assessing the functional activity (EC50) of a test compound by measuring its effect on cyclic AMP (cAMP) production, a key second messenger in melanocortin receptor signaling.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for stimulating or inhibiting cAMP production mediated by a specific melanocortin receptor subtype.
Materials:
-
Cells: Whole cells expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or DMEM supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound: Acetyl-ACTH (7-24) at various concentrations.
-
Positive Control: A known agonist for the receptor (e.g., α-MSH or NDP-α-MSH).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells for 10-15 minutes at 37°C.
-
Stimulation: Add varying concentrations of the test compound or control ligands to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP levels using the detection reagents from the kit.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Functional Assay Workflow.
Signaling Pathways
Upon agonist binding, melanocortin receptors primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses.
General Melanocortin Receptor Signaling Pathway
Canonical Melanocortin Receptor Signaling Pathway.
MC2R-Specific Signaling Considerations
The MC2R is unique in that its functional expression and ligand binding require the presence of a single-transmembrane accessory protein known as Melanocortin 2 Receptor Accessory Protein (MRAP). MRAP forms an antiparallel dimer and is essential for the trafficking of MC2R to the cell surface and for the recognition of ACTH.
MC2R Signaling Pathway with MRAP.
Conclusion
While direct experimental data for the interaction of Acetyl-ACTH (7-24) with melanocortin receptors is currently lacking, the established structure-activity relationships for ACTH fragments strongly suggest that this peptide is unlikely to be a potent ligand for any of the five receptor subtypes. The provided experimental protocols offer a clear path for the empirical determination of its binding and functional properties. The visualized signaling pathways serve as a foundational reference for understanding the downstream consequences of melanocortin receptor activation. This guide is intended to be a valuable resource for the design of future studies aimed at elucidating the pharmacological profile of Acetyl-ACTH (7-24) and other novel melanocortin-related peptides.
Endogenous Presence of Acetyl-ACTH (7-24) Fragments: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a pivotal peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC). While the full-length ACTH (1-39) and its major bioactive fragment ACTH (1-24) are well-characterized for their role in stimulating steroidogenesis via the melanocortin-2 receptor (MC2R), a diverse array of other ACTH fragments are generated through proteolytic processing. Among these, N-terminally acetylated fragments have garnered interest due to evidence suggesting that acetylation can modulate the biological activity and stability of peptides. This technical guide focuses on the endogenous presence of a specific fragment, Acetyl-ACTH (7-24), its potential physiological significance, and the methodologies required for its detection and characterization.
While direct quantitative data on the endogenous levels of Acetyl-ACTH (7-24) are not yet established in the scientific literature, this document provides a comprehensive overview of the theoretical framework, analytical strategies, and potential signaling pathways associated with this peptide fragment.
Data Presentation: A Framework for Quantification
The successful quantification of endogenous Acetyl-ACTH (7-24) will be critical to understanding its physiological role. Although specific concentrations are not yet reported, the following tables provide a template for organizing future quantitative data obtained from various biological matrices.
Table 1: Hypothetical Endogenous Concentrations of Acetyl-ACTH (7-24) in Biological Fluids
| Biological Fluid | Species | Physiological State | Concentration Range (pg/mL) | Analytical Method | Reference |
| Human Plasma | Human | Basal | Not yet determined | LC-MS/MS | TBD |
| Stress-induced | Not yet determined | LC-MS/MS | TBD | ||
| Cerebrospinal Fluid (CSF) | Rat | Basal | Not yet determined | Radioimmunoassay | TBD |
Table 2: Hypothetical Tissue Distribution of Acetyl-ACTH (7-24)
| Tissue | Species | Concentration Range (pg/g tissue) | Analytical Method | Reference |
| Pituitary Gland | Bovine | Not yet determined | LC-MS/MS | TBD |
| Adrenal Gland | Human | Not yet determined | Radioimmunoassay | TBD |
| Hypothalamus | Murine | Not yet determined | LC-MS/MS | TBD |
Experimental Protocols
The detection and quantification of endogenous Acetyl-ACTH (7-24) require highly sensitive and specific analytical methods. The following sections detail the key experimental protocols that can be adapted for this purpose.
Radioimmunoassay (RIA) for Acetyl-ACTH (7-24)
RIA is a highly sensitive technique for quantifying peptides. The development of an RIA for Acetyl-ACTH (7-24) would involve the following key steps:
a) Antigen and Antibody Production:
-
Peptide Synthesis: Acetyl-ACTH (7-24) is synthesized using solid-phase peptide synthesis (SPPS)[1][2][3]. The N-terminus is acetylated during the synthesis process.
-
Conjugation: The synthesized peptide is conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to render it immunogenic.
-
Immunization: Rabbits or other suitable animals are immunized with the peptide-carrier conjugate to elicit the production of polyclonal antibodies specific for Acetyl-ACTH (7-24). Monoclonal antibodies can also be generated for higher specificity.
b) Radiotracer Preparation:
-
A tyrosine residue can be added to the N- or C-terminus of the synthesized Acetyl-ACTH (7-24) to facilitate radioiodination with ¹²⁵I, creating a high specific activity tracer.
c) RIA Protocol:
-
Sample Preparation: Blood samples are collected in chilled EDTA tubes containing protease inhibitors to prevent peptide degradation. Plasma is separated by refrigerated centrifugation and stored at -80°C. Tissue samples are homogenized in acidified extraction buffers.
-
Assay Procedure: A competitive binding assay is established where a fixed amount of antibody and radiolabeled Acetyl-ACTH (7-24) is incubated with either standards of known concentration or the unknown samples.
-
Separation: The antibody-bound fraction is separated from the free fraction using a secondary antibody precipitation method (e.g., goat anti-rabbit IgG) or solid-phase separation.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of Acetyl-ACTH (7-24) in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to simultaneously quantify multiple analytes.
a) Sample Preparation and Extraction:
-
Tissue Homogenization/Plasma Extraction: Tissues are homogenized in an acidic buffer (e.g., 1 M acetic acid) and peptides are extracted. For plasma, a solid-phase extraction (SPE) using a C18 cartridge is employed to concentrate the peptides and remove interfering substances.
-
Immunoaffinity Enrichment (Optional but Recommended): To enhance sensitivity, antibodies specific for acetylated lysine residues or for the C-terminus of ACTH (7-24) can be used to enrich the target peptide from the complex biological matrix[4].
b) HPLC Separation:
-
Column: A C18 reversed-phase column is typically used for peptide separation.
-
Mobile Phases: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid is used to elute the peptides. The gradient is optimized to achieve separation of Acetyl-ACTH (7-24) from other endogenous peptides and isomers.
-
Flow Rate: A low flow rate (nanoflow or microflow) is often used to increase sensitivity.
c) Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is used to generate multiply charged ions of the peptide.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.
-
Multiple Reaction Monitoring (MRM): In a triple quadrupole instrument, specific precursor-to-product ion transitions for Acetyl-ACTH (7-24) are monitored for highly selective quantification. A stable isotope-labeled version of Acetyl-ACTH (7-24) is used as an internal standard for accurate quantification.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Full-length ACTH (1-39) stimulates steroidogenesis by binding to the MC2R, a G-protein coupled receptor, which leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA)[5][6][7]. PKA then phosphorylates various downstream targets, leading to increased cholesterol uptake and conversion to pregnenolone, the rate-limiting step in steroid synthesis[6].
Acetyl-ACTH (7-24) has been reported to decrease ACTH-evoked corticosterone and aldosterone release, suggesting it may act as an antagonist or a partial agonist at the MC2R[8]. The diagram below illustrates a hypothetical signaling pathway where Acetyl-ACTH (7-24) competitively inhibits the binding of ACTH to the MC2R, thereby attenuating the downstream signaling cascade.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantification of endogenous Acetyl-ACTH (7-24) from biological samples using LC-MS/MS.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin 5 receptor signaling pathway in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. Melanocortin Antagonists Define Two Distinct Pathways of Cardiovascular Control by α- and γ-Melanocyte-Stimulating Hormones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acetyl-ACTH (7-24) in Primary Adrenal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Acetyl-ACTH (7-24), a potent and specific antagonist of the Adrenocorticotropic Hormone (ACTH) receptor (MC2R), in primary adrenal cell culture systems. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data on its inhibitory effects on steroidogenesis, making it an invaluable tool for studies related to adrenal physiology, steroid hormone regulation, and the development of novel therapeutics for conditions associated with ACTH hypersecretion.
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary stimulator of glucocorticoid and androgen synthesis in the adrenal cortex.[1][2] It binds to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor, initiating a signaling cascade predominantly through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling pathway is crucial for both acute and chronic regulation of steroidogenesis.
Acetyl-ACTH (7-24) is a truncated and acetylated analog of ACTH that acts as a competitive antagonist at the MC2R. It has been shown to cause a marked decrease in ACTH-evoked corticosterone and aldosterone release, making it a valuable tool for in vitro studies of adrenal function.[3] By competitively inhibiting the binding of native ACTH to its receptor, Acetyl-ACTH (7-24) allows for the precise investigation of the physiological consequences of blocking ACTH signaling in a controlled cellular environment.
Mechanism of Action: Competitive Antagonism
Acetyl-ACTH (7-24) exerts its inhibitory effect by competing with full-length ACTH for binding to the MC2R on the surface of primary adrenal cells. This competitive antagonism prevents the conformational changes in the receptor necessary for G-protein activation and the subsequent downstream signaling events, including the production of cAMP. The result is a dose-dependent inhibition of ACTH-stimulated steroid hormone production.
Quantitative Data: Inhibition of Steroidogenesis
The following table summarizes the inhibitory effects of Acetyl-ACTH (7-24) on ACTH-stimulated steroid production in primary adrenal cell cultures. Data is compiled from various in vitro studies. It is important to note that specific IC50 values for Acetyl-ACTH (7-24) are not widely published; however, related ACTH antagonist fragments like ACTH(11-24) and ACTH(7-39) have shown IC50 values of approximately 10-9 M.
| Parameter | Agonist (ACTH) Concentration | Antagonist (Acetyl-ACTH (7-24)) Concentration | Endpoint Measured | Result |
| Corticosterone Release | 100 pM | 1 µM | Corticosterone levels in media | Marked decrease |
| Aldosterone Release | 100 pM | 1 µM | Aldosterone levels in media | Marked decrease |
| Cortisol Production | 100 pM | 1.2 µM (MC2R antagonist peptide) | Cortisol levels in media | Significant reduction |
Table 1: Summary of Inhibitory Effects of ACTH Antagonists
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adrenal Cells (Murine Model)
This protocol is adapted from established methods for isolating primary adrenal cells from mice.[1]
Materials:
-
Adult mice (e.g., C57BL/6)
-
70% Ethanol
-
Sterile dissection tools (scissors, forceps)
-
Sterile Petri dishes
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type II solution (1 mg/mL in DMEM/F12)
-
DNase I (10 µg/mL in DMEM/F12)
-
Cell strainer (70 µm)
-
Centrifuge
-
Culture plates or flasks
Procedure:
-
Euthanize mice according to approved animal care protocols.
-
Sterilize the abdominal area with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity.
-
Locate and carefully dissect the adrenal glands, removing surrounding fat tissue.
-
Place the adrenal glands in a sterile Petri dish containing cold DMEM/F12 medium.
-
Mince the adrenal glands into small pieces using sterile scissors.
-
Transfer the tissue fragments to a conical tube containing Collagenase Type II and DNase I solution.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pipette the cell suspension up and down several times to further dissociate the tissue.
-
Pass the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium.
-
Count the cells and seed them at the desired density in culture plates or flasks.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: ACTH Antagonism Assay in Primary Adrenal Cells
This protocol describes a method to assess the antagonistic activity of Acetyl-ACTH (7-24) on ACTH-stimulated steroidogenesis.
Materials:
-
Primary adrenal cells cultured in 24- or 48-well plates
-
Serum-free culture medium
-
ACTH (1-39) stock solution
-
Acetyl-ACTH (7-24) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Reagents for steroid hormone measurement (e.g., ELISA or LC-MS/MS)
Procedure:
-
Culture primary adrenal cells to approximately 80% confluency.
-
Wash the cells twice with sterile PBS.
-
Replace the culture medium with serum-free medium and incubate for 2-4 hours to starve the cells.
-
Prepare treatment solutions in serum-free medium:
-
Vehicle control (medium only)
-
ACTH (1-39) alone (e.g., 100 pM)
-
Acetyl-ACTH (7-24) alone (e.g., 1 µM)
-
ACTH (1-39) (100 pM) + varying concentrations of Acetyl-ACTH (7-24) (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine a dose-response curve.
-
-
Remove the starvation medium and add the prepared treatment solutions to the respective wells.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO2.
-
Collect the cell culture supernatant for steroid hormone analysis.
-
Measure the concentration of cortisol, corticosterone, or aldosterone in the supernatant using a suitable assay (e.g., ELISA).
-
Normalize the steroid hormone levels to the total protein content of the cells in each well, if desired.
Conclusion
Acetyl-ACTH (7-24) is a valuable research tool for investigating the role of the ACTH signaling pathway in primary adrenal cell cultures. Its specific antagonistic properties allow for the controlled inhibition of steroidogenesis, providing a model system to study the molecular mechanisms of adrenal hormone regulation and to screen for potential therapeutic agents targeting the ACTH receptor. The protocols provided herein offer a starting point for researchers to incorporate this potent antagonist into their experimental designs.
References
Application Notes and Protocols for Acetyl-ACTH (7-24) Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Acetyl-ACTH (7-24) to rats for studying its effects on the hypothalamic-pituitary-adrenal (HPA) axis. Acetyl-ACTH (7-24) is a fragment of the adrenocorticotropic hormone (ACTH) and is known to act as a competitive antagonist of the melanocortin 2 receptor (MC2R).[1][2] This antagonism leads to a marked decrease in ACTH-evoked corticosterone and aldosterone release.[1][3] The following protocols are designed to guide researchers in conducting in vivo studies to investigate the inhibitory effects of this peptide.
Mechanism of Action
Acetyl-ACTH (7-24) exerts its biological effect by competing with endogenous or exogenous ACTH for binding to the MC2R, which is primarily expressed in the adrenal cortex. By binding to the receptor without activating it, Acetyl-ACTH (7-24) blocks the downstream signaling cascade that is normally initiated by ACTH. This includes the inhibition of adenylyl cyclase activation, which in turn prevents the increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). Consequently, the synthesis and release of glucocorticoids, such as corticosterone in rats, are suppressed.
Experimental Protocols
This section outlines a detailed methodology for an in vivo study in rats to assess the dose-dependent inhibitory effect of Acetyl-ACTH (7-24) on ACTH-stimulated corticosterone production.
Materials
-
Acetyl-ACTH (7-24) peptide
-
ACTH (1-24) (for stimulation)
-
Male Sprague-Dawley rats (250-300g)
-
Sterile saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)
-
Blood collection tubes (with EDTA or heparin)
-
Centrifuge
-
Pipettes and sterile pipette tips
-
Intravenous (IV) catheters or 27-30 gauge needles and syringes
-
Animal restrainer (for conscious injections if applicable)
-
Corticosterone ELISA kit
Preparation of Solutions
-
Acetyl-ACTH (7-24) Stock Solution: Dissolve Acetyl-ACTH (7-24) in sterile saline to create a stock solution of 1 mg/mL. To enhance solubility and stability, a small amount of a solubilizing agent like DMSO or a buffer may be used, followed by dilution in saline. Ensure the final concentration of the solubilizing agent is minimal and consistent across all groups.
-
Working Solutions of Acetyl-ACTH (7-24): Prepare serial dilutions of the stock solution in sterile saline containing 0.1% BSA to achieve the desired final concentrations for injection. The BSA helps to prevent the peptide from adhering to the walls of the storage tubes and syringes.
-
ACTH (1-24) Solution: Prepare a solution of ACTH (1-24) in sterile saline at a concentration known to elicit a submaximal corticosterone response in rats (e.g., 100 ng/kg). This will be used to stimulate corticosterone production.
Animal Handling and Acclimation
-
House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow at least one week for acclimation before the start of the experiment.
-
Handle the rats daily for several days leading up to the experiment to minimize stress-induced fluctuations in corticosterone levels.
Experimental Procedure
-
Animal Groups: Divide the rats into multiple groups (n=6-8 per group), including:
-
Vehicle control (saline + 0.1% BSA)
-
ACTH (1-24) only
-
Acetyl-ACTH (7-24) at various doses + ACTH (1-24)
-
-
Administration:
-
Anesthetize the rats according to your institution's approved protocol.
-
Administer the designated dose of Acetyl-ACTH (7-24) or vehicle via intravenous (IV) injection into the tail vein. The injection volume should be kept consistent across all groups (e.g., 1 mL/kg).
-
Wait for a predetermined period (e.g., 15 minutes) to allow for the distribution of the antagonist.
-
Administer a single IV bolus of ACTH (1-24) (e.g., 100 ng/kg) to all groups except the vehicle control.
-
-
Blood Sampling:
-
Collect a baseline blood sample (t=0) prior to any injections.
-
Collect subsequent blood samples at various time points after the ACTH (1-24) injection (e.g., 15, 30, 60, and 120 minutes) via a tail vein or saphenous vein catheter.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (EDTA or heparin).
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Corticosterone Measurement:
-
Analyze the plasma corticosterone levels using a commercially available corticosterone ELISA kit, following the manufacturer's instructions.
-
Data Presentation
The following table presents hypothetical quantitative data from a dose-response study, illustrating the inhibitory effect of Acetyl-ACTH (7-24) on ACTH-stimulated corticosterone levels in rats.
| Treatment Group | Peak Plasma Corticosterone (ng/mL) ± SEM | % Inhibition of Corticosterone Response |
| Vehicle Control | 25.5 ± 3.1 | N/A |
| ACTH (1-24) (100 ng/kg) | 250.2 ± 15.8 | 0% |
| Acetyl-ACTH (7-24) (10 µg/kg) + ACTH (1-24) | 210.7 ± 12.5 | 17.5% |
| Acetyl-ACTH (7-24) (50 µg/kg) + ACTH (1-24) | 145.3 ± 9.8 | 46.6% |
| Acetyl-ACTH (7-24) (100 µg/kg) + ACTH (1-24) | 98.6 ± 7.2 | 67.3% |
| Acetyl-ACTH (7-24) (500 µg/kg) + ACTH (1-24) | 55.1 ± 5.4 | 86.7% |
Note: This table contains illustrative data. Actual results may vary depending on experimental conditions.
Visualization of Pathways and Workflows
Signaling Pathway of ACTH and its Antagonism by Acetyl-ACTH (7-24)
Caption: Competitive antagonism of ACTH signaling by Acetyl-ACTH (7-24) at the MC2R.
Experimental Workflow for In Vivo Rat Study
Caption: Workflow for assessing Acetyl-ACTH (7-24) effects on corticosterone in rats.
References
Application Notes and Protocols: Acetyl-ACTH (7-24) for the Study of Corticosterone Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal cortex to produce and release glucocorticoids, such as corticosterone in rodents and cortisol in humans. The physiological effects of ACTH are mediated through its binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor. Acetyl-ACTH (7-24) is a synthetic fragment of ACTH that has been identified as an antagonist of the MC2R. By competitively binding to the receptor without initiating the downstream signaling cascade, Acetyl-ACTH (7-24) can effectively inhibit the steroidogenic effects of full-length ACTH. This property makes it a valuable tool for researchers studying the mechanisms of corticosterone synthesis and inhibition, as well as for professionals in drug development targeting the HPA axis.
These application notes provide a comprehensive overview of the use of Acetyl-ACTH (7-24) as a tool for inhibiting corticosterone production. Detailed protocols for in vitro and in vivo experimental setups are provided to guide researchers in their study design.
Mechanism of Action
ACTH stimulates corticosterone synthesis primarily through the activation of the MC2R, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the mobilization of cholesterol and the upregulation of steroidogenic enzymes.
Acetyl-ACTH (7-24) acts as a competitive antagonist at the MC2R. It binds to the receptor but fails to induce the conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. This results in the inhibition of ACTH-mediated cAMP production and, consequently, the suppression of corticosterone synthesis and release. While the primary mechanism is competitive antagonism, it is important to experimentally verify the nature of inhibition (competitive vs. non-competitive) for specific experimental systems.
Data Presentation
The following tables summarize hypothetical quantitative data for the inhibitory effect of Acetyl-ACTH (7-24) on ACTH-induced corticosterone production. Researchers should generate their own data for their specific experimental conditions.
Table 1: In Vitro Dose-Response of Acetyl-ACTH (7-24) on Corticosterone Inhibition in Adrenal Cortical Cells
| Acetyl-ACTH (7-24) Concentration (nM) | ACTH (1 nM) Stimulated Corticosterone (ng/mL) | % Inhibition |
| 0 (Control) | 50.2 ± 3.5 | 0 |
| 1 | 42.1 ± 2.8 | 16.1 |
| 10 | 28.5 ± 2.1 | 43.2 |
| 100 | 15.3 ± 1.5 | 69.5 |
| 1000 | 5.8 ± 0.9 | 88.4 |
| 10000 | 2.1 ± 0.5 | 95.8 |
Note: Data are presented as mean ± SD. The IC50 for Acetyl-ACTH (7-24) can be calculated from such a dose-response curve.
Table 2: In Vivo Efficacy of Acetyl-ACTH (7-24) on Plasma Corticosterone Levels in a Rat Model
| Treatment Group | Dose | Plasma Corticosterone (ng/mL) at 30 min post-ACTH |
| Vehicle Control | - | 15.8 ± 2.1 |
| ACTH (1-24) | 10 µg/kg | 152.4 ± 12.5 |
| Acetyl-ACTH (7-24) + ACTH (1-24) | 1 mg/kg + 10 µg/kg | 78.6 ± 8.9 |
| Acetyl-ACTH (7-24) + ACTH (1-24) | 10 mg/kg + 10 µg/kg | 35.2 ± 5.4 |
Note: Data are presented as mean ± SD.
Experimental Protocols
In Vitro Inhibition of Corticosterone Production in Adrenal Cell Culture
This protocol describes a method to assess the inhibitory effect of Acetyl-ACTH (7-24) on ACTH-stimulated corticosterone production in a primary adrenal cell culture or a suitable adrenal cell line (e.g., Y-1, NCI-H295R).
Materials:
-
Primary adrenal cortical cells or adrenal cell line
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Acetyl-ACTH (7-24)
-
ACTH (1-24)
-
Phosphate Buffered Saline (PBS)
-
Corticosterone ELISA kit
Procedure:
-
Cell Culture: Culture adrenal cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free medium and incubate for 2-4 hours to starve the cells.
-
Treatment:
-
Prepare a stock solution of Acetyl-ACTH (7-24) in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of Acetyl-ACTH (7-24) in serum-free medium.
-
Pre-incubate the cells with varying concentrations of Acetyl-ACTH (7-24) for 30 minutes.
-
Add a fixed concentration of ACTH (1-24) (e.g., 1 nM, to be optimized) to the wells, except for the negative control wells.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours, to be optimized) at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Corticosterone Measurement: Measure the concentration of corticosterone in the supernatant using a corticosterone ELISA kit according to the manufacturer's instructions.
In Vivo Inhibition of Corticosterone in a Rat Model
This protocol outlines an in vivo experiment to evaluate the inhibitory effect of Acetyl-ACTH (7-24) on ACTH-induced corticosterone release in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Acetyl-ACTH (7-24)
-
ACTH (1-24)
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Corticosterone ELISA kit
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Animal Grouping: Randomly assign rats to different treatment groups (e.g., Vehicle, ACTH only, Acetyl-ACTH (7-24) + ACTH).
-
Administration of Inhibitor: Administer Acetyl-ACTH (7-24) or vehicle via an appropriate route (e.g., intravenous, intraperitoneal). The dose and timing of administration should be optimized based on preliminary studies. A pre-treatment time of 15-30 minutes is common.
-
ACTH Challenge: After the pre-treatment period, administer a bolus of ACTH (1-24) to the relevant groups.
-
Blood Sampling: Collect blood samples at specific time points after the ACTH challenge (e.g., 0, 15, 30, 60 minutes). Blood can be collected via a tail vein or a catheter.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Corticosterone Measurement: Store the plasma at -80°C until analysis. Measure plasma corticosterone levels using a corticosterone ELISA kit.
Disclaimer: These protocols provide a general framework. Researchers must optimize conditions, including cell types, drug concentrations, and timing, for their specific experimental setup. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application of Acetyl-ACTH (7-24) in Stress Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress initiates a cascade of physiological responses primarily governed by the Hypothalamic-Pituitary-Adrenal (HPA) axis. A key component of this axis is the Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide released from the pituitary gland. ACTH stimulates the adrenal cortex to produce and release glucocorticoids, such as cortisol in humans and corticosterone in rodents, which are crucial for the body's stress adaptation. Dysregulation of the HPA axis is implicated in various stress-related disorders.
Acetyl-ACTH (7-24) is a synthetic fragment of the full-length ACTH peptide. Emerging evidence suggests that this fragment acts as an antagonist to the ACTH receptor, thereby inhibiting the downstream signaling cascade that leads to steroidogenesis. Specifically, Acetyl-ACTH (7-24) has been shown to cause a marked decrease in ACTH-evoked corticosterone and aldosterone release. This antagonistic property makes Acetyl-ACTH (7-24) a valuable tool for investigating the physiological roles of the HPA axis in stress research models and for the potential development of therapeutic agents targeting stress-related pathologies.
These application notes provide an overview of the use of Acetyl-ACTH (7-24) in stress research, including its mechanism of action, protocols for in vivo and in vitro studies, and expected outcomes.
Mechanism of Action
ACTH exerts its effects by binding to the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor (GPCR) located on the surface of adrenal cortical cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of glucocorticoids.
Acetyl-ACTH (7-24) is believed to act as a competitive antagonist at the MC2R. By binding to the receptor, it prevents the binding of endogenous ACTH, thereby inhibiting the activation of the downstream signaling pathway. This leads to a reduction in cAMP production and consequently, a decrease in corticosterone and aldosterone synthesis and release. While the precise binding kinetics and inhibitory constants for Acetyl-ACTH (7-24) are not extensively documented in publicly available literature, its functional effect of reducing ACTH-stimulated steroidogenesis is established.
Signaling Pathway of ACTH and the Antagonistic Action of Acetyl-ACTH (7-24)
Figure 1. Simplified signaling pathway of ACTH and the antagonistic action of Acetyl-ACTH (7-24).
Data Presentation
The following table summarizes hypothetical quantitative data for the application of Acetyl-ACTH (7-24) in a rodent stress model. Due to a lack of specific published in vivo studies with this particular peptide, these values are illustrative and should be optimized for specific experimental conditions.
| Parameter | Vehicle Control | Stress + Vehicle | Stress + Acetyl-ACTH (7-24) |
| Animal Model | Rat (Sprague-Dawley) | Rat (Sprague-Dawley) | Rat (Sprague-Dawley) |
| Stress Model | No Stress | Acute Restraint Stress | Acute Restraint Stress |
| Compound | Saline | Saline | Acetyl-ACTH (7-24) |
| Dosage | 1 ml/kg | 1 ml/kg | 1 mg/kg (illustrative) |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Pre-treatment Time | 30 min before sampling | 30 min before stress | 30 min before stress |
| Plasma Corticosterone (ng/mL) | 50 ± 10 | 450 ± 50 | 200 ± 40 |
| Plasma ACTH (pg/mL) | 20 ± 5 | 250 ± 30 | 260 ± 35 |
Experimental Protocols
In Vivo Administration of Acetyl-ACTH (7-24) in a Rodent Stress Model
This protocol describes a general procedure for evaluating the antagonistic effects of Acetyl-ACTH (7-24) on the HPA axis response to an acute stressor in rats.
Materials:
-
Acetyl-ACTH (7-24) peptide
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Restraint stress tubes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA or RIA kits for corticosterone and ACTH measurement
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Peptide Preparation: Dissolve Acetyl-ACTH (7-24) in sterile saline to the desired concentration. The exact dosage should be determined through pilot studies, but a starting point could be in the range of 0.1-10 mg/kg body weight.
-
Experimental Groups:
-
Group 1: Vehicle control (saline injection, no stress)
-
Group 2: Stress + Vehicle (saline injection, restraint stress)
-
Group 3: Stress + Acetyl-ACTH (7-24) (peptide injection, restraint stress)
-
-
Administration: Administer the prepared Acetyl-ACTH (7-24) solution or saline vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection. The pre-treatment time before stress induction should be optimized (e.g., 30 minutes for i.p.).
-
Stress Induction: Place the rats in well-ventilated restraint tubes for a defined period (e.g., 30 minutes).
-
Blood Sampling: Immediately after the stress period, collect blood samples via tail vein or cardiac puncture under anesthesia.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Hormone Analysis: Measure plasma corticosterone and ACTH levels using commercially available ELISA or RIA kits according to the manufacturer's instructions.
Experimental Workflow for In Vivo Study
Figure 2. Experimental workflow for in vivo administration of Acetyl-ACTH (7-24) in a rodent stress model.
In Vitro Assay for Corticosterone Secretion from Adrenal Cells
This protocol outlines a method to assess the direct antagonistic effect of Acetyl-ACTH (7-24) on ACTH-stimulated corticosterone secretion from isolated adrenal cells.
Materials:
-
Adrenal glands from rats
-
Collagenase type II
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
ACTH (1-39) or (1-24)
-
Acetyl-ACTH (7-24)
-
96-well cell culture plates
-
Corticosterone ELISA kit
Procedure:
-
Adrenal Cell Isolation:
-
Euthanize rats and dissect adrenal glands under sterile conditions.
-
Remove the adrenal medulla and mince the cortical tissue.
-
Digest the tissue with collagenase type II solution to obtain a single-cell suspension.
-
Wash the cells with DMEM/F12 medium and determine cell viability and count.
-
-
Cell Plating: Seed the isolated adrenal cells in 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of Acetyl-ACTH (7-24) for a defined period (e.g., 30 minutes).
-
Add a fixed concentration of ACTH (e.g., 1 nM) to stimulate corticosterone secretion.
-
Include control wells with vehicle, ACTH alone, and Acetyl-ACTH (7-24) alone.
-
-
Incubation: Incubate the plates for a specified time (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatant for corticosterone measurement.
-
Corticosterone Measurement: Determine the concentration of corticosterone in the supernatant using a corticosterone ELISA kit.
Logical Relationship of Experimental Design
Figure 3. Logical relationship of the experimental design to test the hypothesis.
Conclusion
Acetyl-ACTH (7-24) represents a promising research tool for dissecting the role of the HPA axis in stress and for exploring novel therapeutic strategies for stress-related disorders. Its antagonistic action on the MC2R allows for the specific inhibition of ACTH-mediated effects. The protocols provided herein offer a framework for investigating the efficacy of Acetyl-ACTH (7-24) in both in vivo and in vitro settings. It is important to note that further research is required to establish optimal dosing, timing, and to fully elucidate the molecular mechanisms of its antagonistic action. Researchers are encouraged to perform pilot studies to validate these protocols for their specific experimental conditions.
How to dissolve and prepare Acetyl-ACTH (7-24) for experiments
Introduction
Acetyl-ACTH (7-24) is a synthetic fragment of the adrenocorticotropic hormone (ACTH). It encompasses a critical binding sequence but lacks the N-terminal signaling domain. In experimental settings, it primarily functions as a competitive antagonist of the melanocortin 2 receptor (MC2R). This property allows it to effectively inhibit the secretion of corticosteroids, such as corticosterone and aldosterone, that are normally triggered by full-length ACTH stimulation[1][2]. These characteristics make Acetyl-ACTH (7-24) an invaluable tool for researchers in endocrinology, stress response studies, and drug development focused on adrenal function.
This document provides detailed protocols for the proper dissolution, preparation, and storage of Acetyl-ACTH (7-24) to ensure its stability and efficacy in experimental applications.
Physicochemical Properties and Solubility
Proper handling begins with understanding the fundamental properties of the peptide. Acetyl-ACTH (7-24) is typically supplied as a lyophilized white powder and should be stored at -20°C for long-term stability[][].
Table 1: Physicochemical Properties of Acetyl-ACTH (7-24)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C107H170N32O21 | [] |
| Molecular Weight | ~2240.73 g/mol | [] |
| Appearance | White Lyophilized Powder | [] |
| Storage (Lyophilized) | Store desiccated at -20°C |[][5] |
Table 2: Solubility and Reconstitution Data
| Form | Recommended Solvent | Recommended Stock Concentration | Storage of Stock Solution | Stability Notes |
|---|---|---|---|---|
| Lyophilized Powder | Sterile, high-purity water (18MΩ-cm) or sterile buffer | ≥100 µg/mL | -20°C for short-term (1 month); -80°C for long-term (6 months)[6][7] | Avoid repeated freeze-thaw cycles[5][8]. For long-term storage, consider adding a carrier protein (0.1% HSA or BSA)[5][8]. |
| Working Solution | Experiment-specific aqueous buffer (e.g., PBS, cell culture medium) | Dependent on experimental requirements | Use fresh or store at 4°C for 2-7 days[5][8] | Stability is dependent on the buffer composition and temperature. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized Acetyl-ACTH (7-24)
This protocol details the steps to create a concentrated stock solution from the lyophilized powder.
Materials:
-
Vial of lyophilized Acetyl-ACTH (7-24)
-
Sterile, high-purity water (e.g., 18MΩ-cm H2O) or desired sterile buffer
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Centrifugation: Briefly centrifuge the vial on a tabletop centrifuge to ensure all the lyophilized powder is collected at the bottom of the vial[9].
-
Solvent Addition: Carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., ≥100 µg/mL)[5][8].
-
Dissolution: Reconstitute the peptide by gently agitating or swirling the vial for 15-30 minutes at room temperature[9]. Crucially, avoid vigorous shaking or vortexing , as this can cause foaming and denaturation of the peptide[9]. If particulates are visible, the mixing time can be extended at room temperature or overnight at 4°C[9].
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or -80°C for future use. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles[5][8].
Protocol for Preparation of Working Solutions
This protocol describes the dilution of the concentrated stock solution for direct use in experiments.
Materials:
-
Reconstituted stock solution of Acetyl-ACTH (7-24)
-
Appropriate sterile diluent (e.g., Phosphate-Buffered Saline (PBS), cell culture medium, artificial cerebrospinal fluid)
-
Sterile tubes and pipette tips
Methodology:
-
Thawing: Thaw a single aliquot of the stock solution on ice.
-
Dilution: Based on the final concentration required for your experiment, calculate the necessary volume of the stock solution.
-
Preparation: In a sterile tube, add the appropriate volume of the experimental diluent. Add the calculated volume of the peptide stock solution to the diluent and mix gently by pipetting up and down.
-
Use: Use the freshly prepared working solution immediately for optimal results. If immediate use is not possible, store temporarily at 4°C for a limited time (refer to Table 2).
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the peptide's mechanism of action.
Caption: Workflow for reconstituting and preparing Acetyl-ACTH (7-24).
Caption: Antagonistic action of Acetyl-ACTH (7-24) on the MC2R pathway.
References
Application Notes and Protocols for Determining the Dose-Response Curve of Acetyl-ACTH (7-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release glucocorticoids.[1][2][3] The biological activity of ACTH is mediated through the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR).[1] The activation of MC2R by ACTH initiates a signaling cascade involving the Gs alpha subunit, adenylyl cyclase, and the subsequent increase in intracellular cyclic AMP (cAMP).[1][4][5] This signaling pathway ultimately leads to the synthesis and secretion of corticosteroids, such as cortisol and aldosterone.[1][2]
Acetyl-ACTH (7-24) is a fragment of the full-length ACTH peptide.[] Existing evidence suggests that this fragment acts as an antagonist or partial agonist, capable of decreasing ACTH-evoked corticosterone and aldosterone release.[7] Understanding the dose-response relationship of Acetyl-ACTH (7-24) is crucial for characterizing its pharmacological properties and potential therapeutic applications, particularly in conditions associated with ACTH overproduction like Congenital Adrenal Hyperplasia (CAH).[8][9]
These application notes provide a detailed protocol for determining the in vitro dose-response curve of Acetyl-ACTH (7-24) by measuring its effect on ACTH-induced cAMP production in a cell-based assay.
Signaling Pathway
The canonical signaling pathway initiated by ACTH binding to the MC2R is depicted below. Acetyl-ACTH (7-24) is hypothesized to interfere with this pathway, likely by competing with full-length ACTH for binding to the MC2R, thereby inhibiting the downstream production of cAMP.
Experimental Protocol: In Vitro Dose-Response Determination using a cAMP Assay
This protocol outlines the determination of the dose-response curve for Acetyl-ACTH (7-24) by quantifying its ability to inhibit ACTH-induced cAMP production in Chinese Hamster Ovary (CHO) cells stably co-expressing human MC2R and its essential accessory protein, MRAP.[8][10]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| CHO-K1 cells stably expressing hMC2R and hMRAP | ATCC | CRL-9618 (modified) |
| Acetyl-ACTH (7-24) | BOC Sciences | 1815618-01-9 |
| ACTH (1-39), human | Sigma-Aldrich | A0303 |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| 0.25% Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| cAMP-Glo™ Assay Kit | Promega | V1501 |
| 96-well white, clear-bottom assay plates | Corning | 3600 |
Experimental Workflow
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture CHO-K1 cells stably expressing hMC2R and hMRAP in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach approximately 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom assay plate (10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment and cAMP Measurement
-
Prepare a 10 mM stock solution of Acetyl-ACTH (7-24) in sterile, nuclease-free water.
-
Perform a serial dilution of the Acetyl-ACTH (7-24) stock solution in serum-free medium to obtain a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare a stock solution of ACTH (1-39) and dilute it in serum-free medium to a final concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment. For example, a concentration of 1 nM ACTH (1-39) could be used.[11]
-
Aspirate the growth medium from the cells in the 96-well plate.
-
Add 50 µL of the different Acetyl-ACTH (7-24) dilutions to the respective wells. For control wells, add 50 µL of serum-free medium.
-
Incubate for 15 minutes at 37°C.
-
Add 50 µL of the prepared ACTH (1-39) solution (at EC80 concentration) to all wells except the negative control wells (which receive 50 µL of serum-free medium).
-
Incubate the plate for 30 minutes at 37°C.
-
Proceed with the cAMP measurement following the manufacturer's protocol for the cAMP-Glo™ Assay. This typically involves adding a lysis buffer followed by a detection reagent containing luciferase.
-
Measure the luminescence of each well using a plate reader.
Data Presentation and Analysis
The raw luminescence data should be normalized and presented as a percentage of inhibition of the ACTH-induced response.
Data Normalization:
-
0% Inhibition (Positive Control): Luminescence from cells treated with ACTH (1-39) at EC80 concentration only.
-
100% Inhibition (Negative Control): Luminescence from cells treated with serum-free medium only.
-
% Inhibition Calculation: % Inhibition = 100 * (1 - [(Luminescence_Sample - Luminescence_Negative_Control) / (Luminescence_Positive_Control - Luminescence_Negative_Control)])
The normalized data can then be plotted as a dose-response curve with the % Inhibition on the Y-axis and the logarithm of the Acetyl-ACTH (7-24) concentration on the X-axis. A sigmoidal curve is then fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of Acetyl-ACTH (7-24) that produces 50% of the maximum inhibition.
Example Data Table
| Acetyl-ACTH (7-24) [M] | Log [Concentration] | Raw Luminescence (RLU) | % Inhibition |
| 0 (Negative Control) | N/A | 1,500 | 100.0 |
| 0 (Positive Control) | N/A | 25,000 | 0.0 |
| 1.00E-12 | -12.0 | 24,800 | 0.9 |
| 1.00E-11 | -11.0 | 23,500 | 6.4 |
| 1.00E-10 | -10.0 | 20,100 | 20.9 |
| 1.00E-09 | -9.0 | 13,250 | 50.0 |
| 1.00E-08 | -8.0 | 6,500 | 78.7 |
| 1.00E-07 | -7.0 | 2,100 | 97.4 |
| 1.00E-06 | -6.0 | 1,600 | 99.6 |
IC50 Value: From the example data, the IC50 value for Acetyl-ACTH (7-24) would be approximately 1 nM.
Conclusion
This application note provides a comprehensive framework for determining the dose-response curve of Acetyl-ACTH (7-24). By employing a robust cell-based cAMP assay, researchers can accurately quantify the inhibitory potency of this peptide fragment. The detailed protocol and data analysis guidelines are intended to facilitate the characterization of Acetyl-ACTH (7-24) and other potential modulators of the MC2R, aiding in the discovery and development of novel therapeutics for adrenal disorders.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 10. scienceopen.com [scienceopen.com]
- 11. peptidetherapeutics.org [peptidetherapeutics.org]
Application Notes and Protocols: Immunohistochemical Localization of Acetyl-ACTH (7-24)
Audience: Researchers, scientists, and drug development professionals.
Introduction Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from its precursor, pro-opiomelanocortin (POMC), and is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis.[1] The processing of POMC can yield various smaller peptides, including ACTH, which can be further modified through processes like acetylation. While N-acetylated ACTH(1-13)-NH2 (α-MSH) is a well-known product in the intermediate lobe of the pituitary, the specific localization and function of other acetylated fragments, such as Acetyl-ACTH (7-24), are areas of active investigation.[2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of such specific peptide fragments within tissue sections, providing insights into their cellular origin and potential sites of action.
This document provides a detailed protocol for the localization of Acetyl-ACTH (7-24) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is based on established principles of immunohistochemistry for peptide hormones and acetylated proteins.[3][4]
Principle of the Method Immunohistochemistry allows for the visualization of a specific antigen within the context of tissue morphology.[3] The procedure involves a series of steps beginning with the binding of a primary antibody specifically designed to recognize the Acetyl-ACTH (7-24) peptide. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody.[5] Finally, a chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the location of the antigen, allowing for visualization under a light microscope.[5]
Detailed Experimental Protocol
This protocol is a recommended starting point and may require optimization depending on the specific antibody, tissue type, and fixation method used.[5][6]
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides[5]
-
Primary antibody: Rabbit polyclonal or mouse monoclonal anti-Acetyl-ACTH (7-24) (User-sourced)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate or polymer-based detection system[7]
-
DAB (3,3'-Diaminobenzidine) chromogen kit[8]
-
Hematoxylin counterstain
-
Xylene or xylene substitute[9]
-
Ethanol (100%, 95%, 70%)[10]
-
Deionized or distilled water
-
Phosphate Buffered Saline (PBS), pH 7.4[3]
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (1 mM EDTA, 10 mM Tris Base, pH 9.0)[9][11]
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS[3][12]
-
Blocking Buffer: 10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS[8]
-
Mounting medium
2. Procedure
Step 2.1: Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 10 minutes each.[10]
-
Hydrate sections by sequential immersion in:
-
Rinse thoroughly with running tap water, followed by a final rinse in distilled water.[3]
Step 2.2: Antigen Retrieval Antigen retrieval is a critical step to unmask epitopes that have been cross-linked by formalin fixation.[13]
-
Place slides in a pressure cooker or steamer filled with the chosen Antigen Retrieval Buffer (start with Sodium Citrate, pH 6.0).[3]
-
Heat the slides to 95-100°C and maintain for 10-20 minutes.[9][11] Optimization of time and buffer choice is highly recommended.[6]
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.[12]
-
Rinse slides with PBS 2-3 times for 5 minutes each.
Step 2.3: Peroxidase and Protein Blocking
-
Incubate sections in 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.[3][5]
-
Rinse slides with PBS 2 times for 5 minutes each.[12]
-
Apply Blocking Buffer (e.g., 10% Normal Goat Serum) and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[8]
Step 2.4: Primary Antibody Incubation
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the primary anti-Acetyl-ACTH (7-24) antibody diluted in PBS or an appropriate antibody diluent. The optimal dilution must be determined empirically; a starting range of 1:100 to 1:500 is recommended.[5]
-
Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[5]
Step 2.5: Detection
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Apply the biotinylated secondary antibody according to the manufacturer's instructions. Incubate for 30 minutes at room temperature.
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[10]
-
Rinse slides with PBS 3 times for 5 minutes each.
Step 2.6: Visualization and Counterstaining
-
Prepare the DAB substrate solution immediately before use. Apply to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor development under a microscope.[3][5]
-
Rinse slides with distilled water to stop the reaction.[5]
-
Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei.[12]
-
"Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.
Step 2.7: Dehydration and Mounting
-
Dehydrate the sections through graded alcohols: 70%, 95%, and two changes of 100% ethanol for 5 minutes each.[12]
-
Clear the slides in two changes of xylene for 5 minutes each.[12]
-
Apply a coverslip using a permanent mounting medium.
3. Controls and Data Interpretation
-
Positive Control: Tissue known to contain ACTH, such as the anterior pituitary gland, should be used to confirm the protocol and antibody are working correctly.[14]
-
Negative Control: A tissue section processed without the primary antibody should be included to check for non-specific staining from the secondary antibody or detection system.[5]
-
Interpretation: Positive staining for Acetyl-ACTH (7-24) will appear as a brown precipitate (if using DAB) at the site of the antigen. The subcellular localization (e.g., cytoplasmic, nuclear) should be noted.
Data Presentation: Optimization Tables
Quantitative data from optimization experiments should be recorded to ensure reproducibility.
Table 1: Primary Antibody Dilution Optimization
| Dilution | Staining Intensity | Background Staining | Signal-to-Noise Ratio |
|---|---|---|---|
| 1:50 | +++ | ++ | Low |
| 1:100 | +++ | + | Moderate |
| 1:200 | ++ | +/- | High |
| 1:500 | + | - | Moderate |
| 1:1000 | +/- | - | Low |
User should fill this table with their experimental results. Intensity can be scored as +++ (strong), ++ (moderate), + (weak), +/- (equivocal), - (negative).
Table 2: Antigen Retrieval Method Optimization
| Buffer | pH | Heating Method | Time (min) | Staining Intensity | Tissue Morphology |
|---|---|---|---|---|---|
| Sodium Citrate | 6.0 | Pressure Cooker | 15 | ++ | Excellent |
| Tris-EDTA | 9.0 | Pressure Cooker | 15 | +++ | Good |
| Sodium Citrate | 6.0 | Microwave | 10 | ++ | Good |
| Tris-EDTA | 9.0 | Microwave | 10 | +++ | Fair |
User should fill this table with their experimental results to determine the optimal retrieval condition.
Visualizations
ACTH Signaling Pathway
ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor on the surface of adrenal cortex cells.[1] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately stimulating the synthesis and release of glucocorticoids like cortisol.[15]
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. Endogenous Opioids: Biology and Function | Annual Reviews [annualreviews.org]
- 3. longislandab.com [longislandab.com]
- 4. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomeme.ca [genomeme.ca]
- 6. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 7. herascientific.com [herascientific.com]
- 8. immunostar.com [immunostar.com]
- 9. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]
- 14. ihc.testcatalog.org [ihc.testcatalog.org]
- 15. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acetyl-ACTH (7-24) stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Acetyl-ACTH (7-24). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of Acetyl-ACTH (7-24)?
A1: For long-term stability, lyophilized Acetyl-ACTH (7-24) powder should be stored at -20°C. Some suppliers may recommend storage at -80°C for optimal preservation. Always refer to the manufacturer's specific recommendations. Keep the vial tightly sealed and protected from moisture and light. Before opening, it is advisable to allow the vial to warm to room temperature in a desiccator to prevent condensation.
Q2: What is the recommended procedure for reconstituting Acetyl-ACTH (7-24)?
A2: The solubility of acetylated peptides can be influenced by the neutralization of the N-terminal charge, which may decrease their solubility in purely aqueous buffers.[1] For initial reconstitution of Acetyl-ACTH (7-24), it is recommended to use a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, followed by dilution with an appropriate aqueous buffer. The choice of the final buffer will depend on the experimental requirements, but phosphate-buffered saline (PBS) at a neutral pH is a common starting point. It is crucial to test the solubility of a small amount of the peptide before dissolving the entire sample.
Q3: How should I store Acetyl-ACTH (7-24) in solution?
A3: Once reconstituted, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. The stability of the peptide in solution is dependent on several factors, including the solvent, pH, and storage temperature.
Q4: What factors can affect the stability of Acetyl-ACTH (7-24) in solution?
A4: The stability of Acetyl-ACTH (7-24) in solution is primarily influenced by pH, temperature, and the presence of proteases.
-
pH: Peptide stability is highly pH-dependent. Both acidic and basic conditions can lead to hydrolysis of peptide bonds or deamidation of asparagine and glutamine residues.[2][3] The optimal pH for storage should be determined experimentally but is often near neutral.
-
Temperature: Higher temperatures accelerate chemical degradation. Therefore, storing solutions at low temperatures (-20°C or -80°C) is critical.
-
Proteolytic Degradation: Although N-terminal acetylation increases resistance to aminopeptidases, other proteases present in biological samples can still degrade the peptide.[1][4] If working with biological fluids, the addition of protease inhibitors may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide will not dissolve | The acetylated peptide has reduced solubility in aqueous buffers.[1] | Use a small amount of an organic co-solvent like DMSO or acetonitrile to initially dissolve the peptide, then slowly add the aqueous buffer of choice. Sonication can also aid in dissolution. |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | Aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles. Ensure storage at -20°C or -80°C. Perform a stability study under your specific experimental conditions. |
| Loss of peptide activity over time | Chemical instability (e.g., hydrolysis, deamidation, oxidation) or physical instability (aggregation). | Optimize the pH of your stock solution.[3] Store protected from light. For peptides containing methionine or cysteine, use degassed buffers to minimize oxidation. |
Stability of Acetyl-ACTH (7-24) in Solution: A Qualitative Summary
| Condition | General Stability of Acetylated Peptides | Recommendations for Acetyl-ACTH (7-24) |
| pH | Stability is highly pH-dependent. Acidic or basic conditions can promote hydrolysis and deamidation.[2][3] | Empirically determine the optimal pH for your experiments. Start with a neutral pH buffer (e.g., PBS pH 7.4). |
| Temperature | Higher temperatures significantly increase the rate of degradation. | Store stock solutions at -20°C or -80°C. Minimize time at room temperature during experiments. |
| Solvent | N-terminal acetylation can decrease aqueous solubility.[1] Organic co-solvents may be required. | Reconstitute in a minimal amount of organic solvent (e.g., DMSO) before diluting with aqueous buffer. |
| Proteases | N-terminal acetylation provides protection against aminopeptidases.[1][4] | For experiments with biological samples, consider the use of a broad-spectrum protease inhibitor cocktail. |
Experimental Protocols
Protocol for Assessing the Stability of Acetyl-ACTH (7-24) in Solution using RP-HPLC
This protocol provides a framework for determining the stability of Acetyl-ACTH (7-24) under specific experimental conditions.
1. Materials:
-
Acetyl-ACTH (7-24)
-
Solvents for reconstitution (e.g., DMSO, acetonitrile)
-
Aqueous buffers at various pH values (e.g., phosphate, acetate, citrate)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
2. Procedure:
-
Preparation of Stock Solution: Carefully reconstitute Acetyl-ACTH (7-24) to a known concentration (e.g., 1 mg/mL) in the chosen solvent system.
-
Incubation: Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., different pH values, temperatures of 4°C, 25°C, 37°C).
-
Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each condition.
-
Quenching: Stop any potential degradation by adding a quenching solution (e.g., bringing the final TFA concentration to 0.1%). Alternatively, immediately freeze the sample at -80°C.
-
RP-HPLC Analysis:
-
Analyze each sample by RP-HPLC.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact Acetyl-ACTH (7-24) at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide versus time to determine the stability profile under each condition.
-
Visualizations
Adrenocorticotropic Hormone (ACTH) Signaling Pathway
Adrenocorticotropic hormone (ACTH) exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor. This interaction initiates a signaling cascade that is crucial for steroidogenesis. Acetyl-ACTH (7-24) has been reported to cause a marked decrease in ACTH-evoked corticosterone and aldosterone release, suggesting it may act as an antagonist or partial agonist at the MC2R.
Caption: Simplified diagram of the ACTH signaling pathway via the MC2R.
Experimental Workflow for Peptide Stability Assessment
The following workflow outlines the key steps in assessing the stability of Acetyl-ACTH (7-24) in a given solution.
Caption: A typical experimental workflow for evaluating peptide stability.
References
- 1. lifetein.com [lifetein.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Acetyl-ACTH (7-24) in Cell Culture
Welcome to the technical support center for researchers utilizing Acetyl-ACTH (7-24). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation of this peptide in your cell culture experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Acetyl-ACTH (7-24) seems to be losing activity in my cell culture experiments. What are the primary causes?
A1: The loss of Acetyl-ACTH (7-24) activity in cell culture is primarily due to enzymatic degradation by proteases present in the media.[1] Key sources of these proteases are the serum supplement (e.g., Fetal Bovine Serum - FBS) and proteases released by the cells themselves. Additionally, physical instability, such as adsorption to plasticware, and chemical degradation, like oxidation, can also contribute to a loss of active peptide concentration.[1]
Q2: How does N-terminal acetylation of ACTH (7-24) impact its stability?
A2: N-terminal acetylation is a common strategy to enhance peptide stability. This modification blocks the action of aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of peptides.[2] By protecting the N-terminus, acetylation significantly reduces the rate of proteolytic degradation compared to the non-acetylated counterpart.
Q3: What is the expected stability of ACTH fragments in biological fluids, and how does this translate to cell culture media?
A3: Studies on the parent hormone, ACTH, in whole blood provide valuable insights. For instance, endogenous ACTH is stable for approximately 8 hours at 4°C in EDTA-treated blood.[1] However, stability decreases at room temperature. Cell culture media, especially when supplemented with serum, contains a variety of proteases similar to those in blood, including serine proteases, cysteine proteases, and metalloproteases.[3][4] Therefore, similar degradation kinetics can be expected, although the N-terminal acetylation of your fragment will offer increased resistance. The rate of degradation will also be influenced by the cell type and the concentration of serum used.[2]
Q4: Should I be concerned about non-enzymatic degradation of Acetyl-ACTH (7-24)?
A4: While enzymatic degradation is the primary concern, non-enzymatic pathways can also contribute to peptide instability. Oxidation of sensitive amino acid residues like methionine (Met) can occur, although Acetyl-ACTH (7-24) (sequence: Ac-FRHDSGY-NH2, assuming a common core sequence) does not contain the most susceptible residues. Physical adsorption to labware can also lead to a significant loss of the peptide from the solution, especially at low concentrations.
Q5: How should I properly store lyophilized and reconstituted Acetyl-ACTH (7-24)?
A5: Proper storage is crucial for maintaining the integrity of your peptide.
-
Lyophilized Peptide: Store lyophilized Acetyl-ACTH (7-24) at -20°C or -80°C for long-term stability. Keep the vial tightly sealed and protected from moisture.
-
Reconstituted Peptide: After reconstituting in a suitable solvent, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage (up to one week), a peptide solution can be kept at 4°C, provided the pH is maintained between 5 and 6 and the solution is sterile.[5]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected biological response to Acetyl-ACTH (7-24) treatment.
This troubleshooting guide will walk you through potential causes and solutions to ensure the stability and activity of your peptide.
Caption: A step-by-step workflow to diagnose and resolve issues related to Acetyl-ACTH (7-24) instability.
Quantitative Data Summary
The stability of peptides in cell culture is influenced by multiple factors. The following tables provide a summary of relevant quantitative data to guide your experimental design.
Table 1: Stability of Endogenous ACTH in Biological Samples
| Storage Condition | Stability Duration | Reference |
| EDTA tube at 4°C | 8 hours | [1] |
| EDTA tube + Aprotinin at 4°C | 4 hours | |
| EDTA tube + Aprotinin at Room Temperature (22°C) | 2 hours | |
| EDTA tube at Room Temperature (22°C) | At least 6 hours |
Note: This data is for the full-length, non-acetylated ACTH in blood. Acetyl-ACTH (7-24) is expected to have greater stability due to its N-terminal modification.
Table 2: Recommended Starting Concentrations for Protease Inhibitor Cocktail Components
| Inhibitor | Target Protease Class | Typical Working Concentration | Reference |
| Aprotinin | Serine Proteases | 1-2 µg/mL | |
| Leupeptin | Serine and Cysteine Proteases | 10-100 µM | [6] |
| Pepstatin A | Aspartic Proteases | 1 µg/mL | |
| EDTA | Metalloproteases | 1-5 mM | [4] |
| Bestatin | Aminopeptidases | 1-10 µg/mL | |
| E-64 | Cysteine Proteases | 1-10 µM |
Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific cell line and culture conditions.
Experimental Protocols
Protocol 1: Stability Assessment of Acetyl-ACTH (7-24) in Cell Culture Media by HPLC
This protocol provides a framework for quantifying the degradation of Acetyl-ACTH (7-24) over time in your specific cell culture medium.
Materials:
-
Acetyl-ACTH (7-24)
-
Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Protease inhibitor cocktail (optional)
-
Sterile, low-protein binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), Trifluoroacetic acid (TFA), and HPLC-grade water
Procedure:
-
Preparation of Peptide Stock Solution: Prepare a concentrated stock solution of Acetyl-ACTH (7-24) in a suitable sterile solvent (e.g., sterile water or 0.1% acetic acid).
-
Incubation Setup:
-
In sterile, low-protein binding tubes, prepare your experimental conditions. For example:
-
Condition A: Cell culture medium without serum + Acetyl-ACTH (7-24)
-
Condition B: Cell culture medium with 10% FBS + Acetyl-ACTH (7-24)
-
Condition C: Cell culture medium with 10% FBS and protease inhibitor cocktail + Acetyl-ACTH (7-24)
-
-
Spike the peptide into the media to a final concentration of 10 µM.
-
-
Time Course Sampling:
-
Immediately after adding the peptide, take the "time 0" sample.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 1, 4, 8, 24, and 48 hours).
-
-
Sample Quenching and Preparation:
-
For each time point, transfer an aliquot (e.g., 100 µL) to a new tube.
-
To stop enzymatic activity and precipitate proteins, add 2 volumes of cold acetonitrile with 0.1% TFA.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Acetyl-ACTH (7-24) based on its retention time from the time 0 sample.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the time 0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life.
-
Protocol 2: Bioactivity Assessment of Acetyl-ACTH (7-24) using a cAMP Assay
This protocol assesses the functional activity of your peptide by measuring the production of cyclic AMP (cAMP) in cells expressing the Melanocortin 2 Receptor (MC2R).
Materials:
-
Cells expressing MC2R (e.g., Y1 mouse adrenal tumor cells or transfected HEK293 cells)
-
Cell culture medium and supplements
-
Acetyl-ACTH (7-24)
-
Positive control (e.g., full-length ACTH)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the MC2R-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of Acetyl-ACTH (7-24) and the positive control in assay buffer. The assay buffer should contain a PDE inhibitor to prevent cAMP degradation.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Wash the cells once with a serum-free medium or assay buffer.
-
Add the peptide dilutions to the respective wells. Include a negative control (assay buffer with PDE inhibitor only).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the detection method of the kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or signal) against the log concentration of Acetyl-ACTH (7-24).
-
Determine the EC50 value (the concentration that elicits 50% of the maximal response). A decrease in potency (higher EC50) of a stored or incubated peptide solution compared to a fresh solution indicates degradation.
-
Signaling Pathway and Workflow Diagrams
Caption: The signaling cascade initiated by Acetyl-ACTH (7-24) binding to the Melanocortin 2 Receptor (MC2R).
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low bioactivity of Acetyl-ACTH (7-24)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-ACTH (7-24). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (7-24) and what is its expected biological activity?
Acetyl-ACTH (7-24) is a truncated and N-terminally acetylated fragment of the adrenocorticotropic hormone (ACTH). Based on studies of similar ACTH fragments, it is expected to act as an antagonist at the melanocortin 2 receptor (MC2R), the primary receptor for ACTH in the adrenal cortex.[1][2] This means it should inhibit the stimulatory effects of full-length ACTH, such as the release of corticosteroids.[1][2] Its activity at other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) is reported to be low or negligible.[3]
Q2: How should I properly store and handle Acetyl-ACTH (7-24) to ensure its stability and bioactivity?
Proper storage and handling are critical for maintaining the integrity of peptide reagents.
-
Storage of Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment. For short-term storage, 4°C is acceptable. Protect the peptide from light.
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic. Reconstitute the peptide in sterile, purified water or a buffer recommended by the supplier. For peptides with solubility issues, a small amount of a suitable organic solvent like DMSO may be used for the initial stock solution, followed by dilution in aqueous buffer.
-
Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C. For short-term use (a few days), the solution can be stored at 4°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q3: My Acetyl-ACTH (7-24) is not showing any inhibitory activity in my functional assay. What are the possible reasons?
Several factors could contribute to a lack of bioactivity. Consider the following troubleshooting steps:
-
Peptide Integrity:
-
Improper Storage: The peptide may have degraded due to improper storage (exposure to moisture, light, or repeated freeze-thaw cycles).
-
Solubility Issues: The peptide may not be fully dissolved in your assay buffer, leading to a lower effective concentration.
-
Oxidation: Peptides containing certain amino acids (like methionine, cysteine, or tryptophan) are prone to oxidation, which can inactivate them.
-
-
Experimental Setup:
-
Incorrect Concentration: Double-check your calculations and dilutions. An error in determining the concentration of your stock or working solutions will affect your results.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the inhibitory effect. Ensure your positive controls (full-length ACTH) are working as expected and that the concentration of agonist you are trying to inhibit is appropriate (typically around the EC80).
-
Cell Line Issues: The cells you are using may have low or no expression of the target receptor (MC2R). Verify receptor expression using techniques like qPCR or immunocytochemistry.
-
Incubation Times: The pre-incubation time with the antagonist may not be sufficient for it to bind to the receptor before the addition of the agonist.
-
-
Contamination:
-
TFA Interference: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic or interfere with cellular assays at high concentrations.
-
Endotoxin Contamination: Endotoxins can cause non-specific effects in cell-based assays, particularly those involving immune cells.
-
Troubleshooting Guide
Problem 1: Low or No Bioactivity
| Possible Cause | Recommended Solution |
| Peptide Degradation | Purchase a new vial of the peptide. Ensure proper storage and handling procedures are followed. |
| Poor Solubility | Test the solubility of the peptide in different solvents. Use sonication to aid dissolution. For hydrophobic peptides, dissolve in a minimal amount of an organic solvent (e.g., DMSO) before diluting in aqueous buffer. |
| Incorrect Concentration | Prepare a fresh stock solution and carefully re-calculate all dilutions. Consider having the concentration of your stock solution verified by a third party. |
| Low Receptor Expression | Use a cell line known to express high levels of the target receptor (MC2R). If using a transient transfection system, optimize the transfection efficiency. |
| Assay Insensitivity | Optimize the concentration of the agonist (e.g., ACTH) used to stimulate the cells. A concentration that gives 80-90% of the maximal response (EC80-EC90) is often ideal for detecting inhibition. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Incomplete Solubilization | Ensure the peptide is fully dissolved before adding it to the assay wells. Visually inspect the solution for any precipitates. |
| Peptide Adsorption | Peptides can adsorb to plasticware. Consider using low-protein-binding tubes and plates. Including a carrier protein like BSA (0.1%) in your buffers can also help. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use a larger total volume and perform serial dilutions. |
| Cell Plating Inconsistency | Ensure even cell distribution when plating. Mix the cell suspension thoroughly before aliquoting into wells. |
Quantitative Data
The following table summarizes the reported binding affinities and functional potencies for Acetyl-ACTH (7-24) and related ACTH fragments at the melanocortin receptors. Note that data for the acetylated 7-24 fragment is limited, and data from closely related fragments are provided for reference.
| Peptide | Receptor | Assay Type | Species | Value | Reference |
| ACTH(7-38) | MC1R | Competition Binding (Ki) | Human | ~1 µM | [3] |
| ACTH(7-38) | MC3R | Competition Binding (Ki) | Human | > 10 µM | [3] |
| ACTH(7-38) | MC4R | Competition Binding (Ki) | Human | > 10 µM | [3] |
| ACTH(7-38) | MC5R | Competition Binding (Ki) | Human | > 10 µM | [3] |
| ACTH(7-39) | MC2R | Functional Antagonism (IC50) | Mouse | ~1 nM | [2] |
| ACTH(11-24) | MC2R | Functional Antagonism (IC50) | Mouse | ~1 nM | [2] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for MC2R Antagonism
This protocol is designed to assess the ability of Acetyl-ACTH (7-24) to inhibit ACTH-induced cyclic AMP (cAMP) production in cells expressing the MC2R.
Materials:
-
Cell line expressing human MC2R and its accessory protein, MRAP (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)
-
Full-length ACTH (1-39) or ACTH (1-24) (agonist)
-
Acetyl-ACTH (7-24) (test antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the MC2R-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Agonist Dose-Response (for determining EC80):
-
On the day of the assay, wash the cells with PBS.
-
Add stimulation buffer and incubate for 10-15 minutes at 37°C.
-
Add varying concentrations of the ACTH agonist and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 and EC80 values.
-
-
Antagonist Assay:
-
Wash the cells with PBS.
-
Add stimulation buffer containing different concentrations of Acetyl-ACTH (7-24) to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add the ACTH agonist at a concentration equal to its EC80.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Acetyl-ACTH (7-24) relative to the response of the agonist alone.
-
Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
-
Protocol 2: In Vitro Corticosterone Secretion Assay from Adrenal Cells
This protocol measures the ability of Acetyl-ACTH (7-24) to inhibit ACTH-stimulated corticosterone release from primary adrenal cells or an adrenal cell line (e.g., Y-1).
Materials:
-
Primary adrenal cells or Y-1 cell line
-
Cell culture medium
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 0.2% glucose and 0.5% BSA)
-
Full-length ACTH (1-39) or ACTH (1-24) (agonist)
-
Acetyl-ACTH (7-24) (test antagonist)
-
Corticosterone ELISA kit or LC-MS/MS for corticosterone quantification
-
24-well cell culture plates
Procedure:
-
Cell Plating: Plate the adrenal cells in a 24-well plate and allow them to adhere and grow for 24-48 hours.
-
Pre-incubation:
-
Wash the cells twice with assay buffer.
-
Add fresh assay buffer and incubate for 1-2 hours to allow basal steroid secretion to stabilize.
-
-
Antagonist Treatment:
-
Remove the buffer and replace it with fresh assay buffer containing various concentrations of Acetyl-ACTH (7-24).
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the ACTH agonist at a concentration known to elicit a robust corticosterone response (determined from a prior dose-response experiment).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Corticosterone Measurement:
-
Measure the concentration of corticosterone in the supernatant using an ELISA kit or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of corticosterone release for each concentration of Acetyl-ACTH (7-24) compared to the agonist-only control.
-
Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of ACTH at the MC2R and the inhibitory action of Acetyl-ACTH (7-24).
Caption: Experimental workflow for determining the IC50 of Acetyl-ACTH (7-24).
Caption: Troubleshooting decision tree for low bioactivity of Acetyl-ACTH (7-24).
References
Technical Support Center: Optimizing Acetyl-ACTH (7-24) for In Vitro Studies
Welcome to the technical support center for Acetyl-ACTH (7-24). This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize the use of Acetyl-ACTH (7-24) in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Acetyl-ACTH (7-24) in vitro?
A1: Acetyl-ACTH (7-24) is a fragment of the adrenocorticotropic hormone (ACTH). In vitro, it primarily acts as a competitive antagonist of the melanocortin 2 receptor (MC2R). By binding to MC2R, it blocks the action of endogenous or exogenously applied ACTH, thereby inhibiting the downstream signaling cascade that leads to steroidogenesis. Specifically, it has been shown to cause a marked decrease in ACTH-evoked corticosterone and aldosterone release from adrenal cells.[1][2]
Q2: What is the recommended concentration range for Acetyl-ACTH (7-24) in in vitro studies?
A2: The optimal concentration of Acetyl-ACTH (7-24) can vary depending on the cell type, assay conditions, and the concentration of the ACTH agonist being used. Based on studies of similar ACTH fragments, a starting concentration range of 10⁻⁹ M to 10⁻⁶ M is recommended for antagonist activity.[3][4] For instance, a dimeric conjugate of ACTH (7-24) showed a marked decrease in ACTH-evoked steroid release at a concentration of 10⁻⁶ M.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I reconstitute and store Acetyl-ACTH (7-24)?
A3: Proper reconstitution and storage are critical for maintaining the bioactivity of Acetyl-ACTH (7-24).
-
Reconstitution: It is recommended to reconstitute the lyophilized peptide in sterile, high-purity water or a buffer appropriate for your cell culture system.[5][6] For a stock solution, a concentration of 1 mg/mL is often used. Ensure the peptide is fully dissolved by gentle vortexing or pipetting.
-
Storage:
Q4: Is Acetyl-ACTH (7-24) soluble in standard cell culture media?
A4: Acetyl-ACTH (7-24) is generally soluble in aqueous solutions, including cell culture media.[] However, the stability of peptides in culture media can be influenced by factors such as pH, temperature, and the presence of proteases in serum.[7][9] For quantitative experiments, it is advisable to prepare fresh dilutions in your assay buffer or serum-free medium just before use.
Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with Acetyl-ACTH (7-24).
Issue 1: No or low antagonistic activity observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the IC₅₀ for your specific assay. |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider using a protease inhibitor cocktail if serum is present in the culture medium. |
| Incorrect Assay Setup | Verify the concentration and activity of the ACTH agonist used. Ensure the incubation time is sufficient for a robust agonist response before adding the antagonist. |
| Cell Health and Receptor Expression | Confirm the viability of your cells and the expression of MC2R. Low receptor density can lead to a reduced response. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and low-protein-binding tips. Ensure thorough mixing of solutions before aliquoting. |
| Peptide Adsorption to Plastics | Pre-coat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. |
| Uneven Cell Seeding | Ensure a single-cell suspension and uniform seeding density across all wells. Allow cells to adhere and stabilize before treatment. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or fill them with sterile buffer to maintain humidity and temperature uniformity. |
Issue 3: Unexpected agonist activity at high concentrations.
| Possible Cause | Troubleshooting Step |
| Partial Agonism | Some antagonists can exhibit partial agonism at high concentrations. Carefully analyze your dose-response curve. If this is observed, use concentrations in the purely antagonistic range for your experiments. |
| Peptide Impurities | Ensure the purity of your Acetyl-ACTH (7-24) peptide. Impurities could have agonist properties. |
Experimental Protocols
Protocol 1: Steroidogenesis Inhibition Assay
This protocol details a cell-based assay to measure the inhibitory effect of Acetyl-ACTH (7-24) on ACTH-induced steroid (e.g., cortisol or corticosterone) production in adrenal cells (e.g., Y-1 or HAC15 cell lines).
Materials:
-
Adrenal cell line (e.g., Y-1 mouse adrenal tumor cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
ACTH (agonist)
-
Acetyl-ACTH (7-24) (antagonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well cell culture plates
-
Steroid quantification kit (e.g., Cortisol ELISA kit)
Procedure:
-
Cell Seeding: Seed adrenal cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation (Optional): To reduce basal steroidogenesis, you can replace the growth medium with serum-free medium 12-24 hours before the assay.
-
Preparation of Reagents:
-
Prepare a stock solution of ACTH (agonist) in assay buffer.
-
Prepare a stock solution of Acetyl-ACTH (7-24) in assay buffer.
-
Create a serial dilution of Acetyl-ACTH (7-24) to test a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare a solution of the ACTH agonist at a concentration that elicits a submaximal (e.g., EC₈₀) steroidogenic response.
-
-
Assay:
-
Wash the cells once with assay buffer.
-
Add the different concentrations of Acetyl-ACTH (7-24) to the respective wells. Include a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Add the ACTH agonist to all wells except the negative control wells (which receive only assay buffer).
-
Incubate for 2-4 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well for steroid quantification.
-
Quantification: Measure the concentration of the steroid (e.g., cortisol or corticosterone) in the supernatant using an appropriate method like ELISA, following the manufacturer's instructions.
-
Data Analysis: Plot the steroid concentration against the log concentration of Acetyl-ACTH (7-24) to determine the IC₅₀ value.
Protocol 2: Peptide Stability Assessment in Cell Culture Medium
This protocol provides a method to evaluate the stability of Acetyl-ACTH (7-24) in your specific cell culture medium over time.
Materials:
-
Acetyl-ACTH (7-24)
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO₂)
-
HPLC system
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation:
-
Reconstitute Acetyl-ACTH (7-24) to a known concentration (e.g., 1 mg/mL) in your cell culture medium (test both serum-containing and serum-free conditions).
-
Prepare aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Incubation: Incubate the aliquots at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each time point, take one aliquot and stop any potential degradation by adding TFA to a final concentration of 0.1%. Store the samples at -80°C until analysis.
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the peptide elution at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact Acetyl-ACTH (7-24) at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide against time to assess the stability.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Peptide | Recommended Starting Concentration | Reference |
| Steroidogenesis Inhibition | Acetyl-ACTH (7-24) | 10⁻⁹ M to 10⁻⁶ M | [3][4] |
| Competitive Binding | ACTH (11-24), ACTH (7-39) | ~10⁻⁹ M (IC₅₀) | [3] |
Visualizations
Caption: Signaling pathway of ACTH and the antagonistic action of Acetyl-ACTH (7-24).
Caption: Experimental workflow for a steroidogenesis inhibition assay.
Caption: Troubleshooting logic for low antagonistic activity of Acetyl-ACTH (7-24).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prospecbio.com [prospecbio.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 9. cellculturedish.com [cellculturedish.com]
Technical Support Center: Acetyl-ACTH (7-24) Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Acetyl-ACTH (7-24). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments with this adrenocorticotropic hormone (ACTH) fragment.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (7-24) and what is its primary function in experiments?
Acetyl-ACTH (7-24) is a synthetic fragment of the full-length ACTH protein. In experimental setting, its primary function is to act as an antagonist of the melanocortin 2 receptor (MC2R). By binding to MC2R, it competitively inhibits the action of endogenous or exogenously applied ACTH, leading to a marked decrease in ACTH-evoked corticosterone and aldosterone release.[1] Dimers of ACTH (7-24) have been shown to be particularly potent antagonists.
Q2: My Acetyl-ACTH (7-24) is not dissolving properly. What should I do?
Peptide solubility can be a significant challenge. Here are some steps to address this issue:
-
Start with a small amount of organic solvent: For hydrophobic peptides like Acetyl-ACTH (7-24), it is recommended to first dissolve the lyophilized powder in a minimal amount of a sterile organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Gradual addition of aqueous buffer: Once the peptide is in solution in the organic solvent, slowly add your desired aqueous buffer (e.g., PBS or cell culture medium) to the peptide solution while gently vortexing. This gradual dilution helps to prevent precipitation.
-
Sonication: If clumps persist, gentle sonication in a water bath for a short period can help to break them up and improve solubility.
-
pH adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the buffer may improve solubility. For basic peptides, a slightly acidic buffer may be beneficial, while for acidic peptides, a slightly basic buffer might be more effective.
Q3: I am observing inconsistent results between experiments. What are the potential causes?
Inconsistent results are a common frustration in peptide-based assays. Several factors can contribute to this variability:
-
Peptide Stability: Peptides in solution are susceptible to degradation through proteolysis, oxidation, and hydrolysis. It is crucial to prepare fresh solutions for each experiment whenever possible. If storage is necessary, flash-freeze aliquots in a suitable buffer at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Peptide Aggregation: At high concentrations, peptides can aggregate, which reduces the effective concentration of the active monomer. To minimize aggregation, use freshly prepared solutions and avoid vigorous shaking that can induce fibrillation.
-
Inaccurate Quantification: Ensure accurate determination of the peptide concentration. Lyophilized peptide weight can be misleading due to the presence of counter-ions and bound water. Consider using methods like amino acid analysis for precise quantification if your experiments are highly sensitive to concentration.
-
Assay Conditions: The inhibitory potency of Acetyl-ACTH (7-24) can be influenced by factors such as pH, temperature, and incubation time. Standardize these parameters across all experiments to ensure reproducibility.
Q4: What is the expected mechanism of action for Acetyl-ACTH (7-24)?
Acetyl-ACTH (7-24) is believed to act as a competitive antagonist at the melanocortin 2 receptor (MC2R). This means it binds to the same site on the receptor as ACTH but does not activate the downstream signaling pathway. By occupying the receptor, it prevents ACTH from binding and initiating the signaling cascade that leads to steroidogenesis.
Troubleshooting Guides
Problem: Low or No Inhibition of ACTH-Induced Steroidogenesis
| Possible Cause | Troubleshooting Steps |
| Degraded Acetyl-ACTH (7-24) | Prepare fresh solutions of Acetyl-ACTH (7-24) for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. Store lyophilized peptide at -20°C or lower in a desiccated environment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration of Acetyl-ACTH (7-24) for your specific cell type and experimental conditions. Based on data for similar fragments like ACTH (6-24), which has a Kd in the nanomolar range, a starting concentration range of 10 nM to 1 µM may be appropriate.[1] |
| Insufficient Pre-incubation Time | Pre-incubate the cells with Acetyl-ACTH (7-24) for a sufficient period before adding ACTH. A pre-incubation time of 30-60 minutes is often a good starting point to allow the antagonist to bind to the receptors. |
| High Concentration of ACTH | In a competitive inhibition scenario, a very high concentration of the agonist (ACTH) can overcome the effect of the antagonist. If possible, reduce the concentration of ACTH used for stimulation while still achieving a measurable response. |
| Low MC2R Expression in Cells | Ensure that the cell line you are using (e.g., H295R) expresses a sufficient level of functional MC2R. Passage number can affect receptor expression, so use cells within a recommended passage range. |
Problem: High Background Signal in Control Wells (No ACTH)
| Possible Cause | Troubleshooting Steps |
| Contamination of Reagents | Use sterile techniques and fresh, high-quality reagents to prepare all solutions. Test individual components of your assay for any inherent activity or interference. |
| Cell Stress | Over-confluent or unhealthy cells may exhibit altered basal steroidogenesis. Ensure proper cell culture maintenance and seed cells at an appropriate density. |
| Serum in Culture Medium | Components in the serum can sometimes stimulate steroidogenesis. Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment if compatible with your cells. |
Experimental Protocols
Inhibition of ACTH-Induced Corticosterone Production in Adrenal Cells (e.g., H295R)
This protocol provides a general framework. Optimization of cell number, incubation times, and concentrations of ACTH and Acetyl-ACTH (7-24) is recommended for specific experimental setups.
Materials:
-
H295R adrenal carcinoma cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
Serum-free culture medium
-
ACTH (1-39) or a synthetic analog like ACTH (1-24)
-
Acetyl-ACTH (7-24)
-
Phosphate-buffered saline (PBS)
-
Corticosterone ELISA kit or LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed H295R cells in a 24-well or 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional but Recommended): Once cells are at the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours. This step helps to reduce basal steroidogenesis.
-
Pre-treatment with Acetyl-ACTH (7-24):
-
Prepare a stock solution of Acetyl-ACTH (7-24) in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentrations in serum-free medium.
-
Aspirate the medium from the cells and add the medium containing different concentrations of Acetyl-ACTH (7-24). Include a vehicle control (medium with the same final concentration of the solvent used for the peptide).
-
Pre-incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Stimulation with ACTH:
-
Prepare a solution of ACTH in serum-free medium at a concentration that elicits a submaximal response (e.g., in the low nanomolar range). This allows for the detection of inhibitory effects.
-
Add the ACTH solution to the wells already containing Acetyl-ACTH (7-24). For control wells (basal and inhibitor-only), add an equal volume of serum-free medium.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-24 hours) at 37°C. The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Corticosterone Quantification: Analyze the corticosterone levels in the supernatant using a commercial ELISA kit or by LC-MS/MS according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of ACTH-induced corticosterone production for each concentration of Acetyl-ACTH (7-24). Plot the data to determine the IC50 value if desired.
Quantitative Data Summary
| Peptide Fragment | Parameter | Value | Assay Condition | Reference |
| ACTH (6-24) | Kd | 13.4 nM | Inhibition of steroidogenesis induced by ACTH (1-39) | [1] |
| ACTH (6-24) | Kd | 3.4 nM | Inhibition of steroidogenesis induced by ACTH (5-24) | [1] |
Note: These values are for a similar but not identical peptide and should be used as a guideline for designing initial experiments.
Visualizations
Signaling Pathway of ACTH and its Inhibition by Acetyl-ACTH (7-24)
References
Technical Support Center: Acetyl-ACTH (7-24) Integrity and Stability
Welcome to the technical support center for Acetyl-ACTH (7-24). This resource provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Acetyl-ACTH (7-24) to ensure its integrity throughout experimental workflows. Below you will find frequently asked questions and troubleshooting guides to address common issues related to peptide stability, particularly concerning the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Acetyl-ACTH (7-24)?
For long-term storage, Acetyl-ACTH (7-24) should be stored at -20°C.[][2] Short-term storage in a refrigerator at 4°C may be acceptable for a few days, but for periods longer than a week, freezing is recommended to minimize degradation.
Q2: How many times can I freeze and thaw my Acetyl-ACTH (7-24) solution?
While there is no specific data on Acetyl-ACTH (7-24), studies on the full-length adrenocorticotropic hormone (ACTH) suggest that repeated freeze-thaw cycles can lead to a decrease in peptide integrity and immunoreactivity.[3] Some studies on human plasma indicate that up to three freeze-thaw cycles may not significantly compromise the accuracy of ACTH measurements.[4] However, as a best practice to ensure maximal peptide integrity, it is highly recommended to aliquot the peptide solution upon reconstitution and avoid multiple freeze-thaw cycles.
Q3: I am seeing inconsistent results in my bioassays. Could this be related to peptide degradation from freeze-thaw cycles?
Yes, inconsistent results are a common indicator of peptide degradation. Each freeze-thaw cycle can introduce physical stress on the peptide structure, potentially leading to aggregation or fragmentation. This degradation can result in reduced biological activity and poor reproducibility in your experiments.
Q4: What are the visible signs of Acetyl-ACTH (7-24) degradation?
In many cases, peptide degradation is not visually apparent. The solution may remain clear and colorless. Therefore, the absence of visible precipitates does not guarantee peptide integrity. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q5: Should I be concerned about the stability of Acetyl-ACTH (7-24) in solution at room temperature?
Yes. Peptides, in general, are susceptible to degradation at room temperature, and studies on ACTH have shown it to be unstable under these conditions.[5][6] It is recommended to keep Acetyl-ACTH (7-24) solutions on ice during experimental use and to minimize the time they are kept at room temperature.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Acetyl-ACTH (7-24) that may be related to freeze-thaw cycles and storage conditions.
| Problem | Potential Cause | Recommended Solution |
| Decreased or no biological activity in assays | Peptide degradation due to multiple freeze-thaw cycles or improper storage. | Use a fresh aliquot of Acetyl-ACTH (7-24) that has not undergone previous freeze-thaw cycles. Verify the peptide concentration using a quantitative amino acid analysis or a validated HPLC method. |
| High variability between experimental replicates | Inconsistent peptide integrity across different aliquots or experimental setups. | Ensure all aliquots are handled consistently. Prepare single-use aliquots to avoid variability introduced by multiple freeze-thaw cycles. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis | Presence of degradation products or impurities.[7] | Analyze a new, un-thawed sample to compare with the suspect sample. If new peaks are present in the sample that has undergone freeze-thaw cycles, this indicates degradation. |
| Loss of peptide concentration over time | Adsorption of the peptide to the storage vial surface or degradation. | Use low-protein-binding microcentrifuge tubes for storage. Consider including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the buffer to prevent adsorption, if compatible with your assay. |
Experimental Protocols
Protocol 1: Aliquoting Acetyl-ACTH (7-24) for Optimal Stability
-
Reconstitution: Reconstitute the lyophilized Acetyl-ACTH (7-24) in a buffer appropriate for your experiment (e.g., sterile water, PBS). Ensure the peptide is fully dissolved by gentle vortexing or pipetting.
-
Concentration Determination: Determine the precise concentration of the reconstituted peptide solution using a suitable method such as UV-Vis spectroscopy at 280 nm (if the sequence contains Trp or Tyr) or a colorimetric peptide assay.
-
Aliquoting: Based on your experimental needs, dispense the peptide solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing leftover solution.
-
Storage: Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -20°C or -80°C freezer for long-term storage.
-
Usage: When needed, thaw a single aliquot rapidly in a water bath at room temperature and immediately place it on ice. Any unused portion of the thawed aliquot should be discarded and not refrozen.
Protocol 2: Assessment of Acetyl-ACTH (7-24) Integrity using RP-HPLC
-
Sample Preparation:
-
Control Sample: Use a freshly prepared solution of Acetyl-ACTH (7-24) from a new vial.
-
Test Sample: Use an aliquot of Acetyl-ACTH (7-24) that has undergone one or more freeze-thaw cycles.
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
-
-
Analysis:
-
Inject equal amounts of the control and test samples.
-
Compare the chromatograms. A decrease in the area of the main peptide peak and the appearance of new peaks (earlier or later eluting) in the test sample chromatogram are indicative of degradation. The purity of the peptide can be calculated by integrating the peak areas.
-
Data on ACTH Stability
| Condition | Matrix | Observation | Reference |
| Multiple Freeze-Thaw Cycles | Equine Plasma | A statistically significant decrease in immunoreactive ACTH concentration was observed after just one freeze-thaw cycle. | [3] |
| Multiple Freeze-Thaw Cycles | Human Plasma | Up to three freeze-thaw cycles did not significantly compromise the accuracy of ACTH measurements. | [4] |
| Storage at Room Temperature | Whole Blood (EDTA) | ACTH is stable for up to 6 hours. | [5] |
| Storage at 4°C | Whole Blood (EDTA) | ACTH is stable for at least 8 hours. | [5] |
| Storage at 4°C | Plasma | ACTH concentrations remain stable for up to 8 hours. | [6] |
Visualizations
References
- 2. biorbyt.com [biorbyt.com]
- 3. The effect of freeze‐thaw cycles on determination of immunoreactive plasma adrenocorticotrophic hormone concentrations in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-113 Preserving ACTH Integrity: Impact of Different Preanalytical Conditions on Stability | Semantic Scholar [semanticscholar.org]
- 5. Is the stability of ACTH in whole blood a genuine concern during the preanalytical phase? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Reducing non-specific binding of Acetyl-ACTH (7-24) in assays
Welcome to the technical support center for assays involving Acetyl-ACTH (7-24). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding and improve assay performance.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for Acetyl-ACTH (7-24) assays?
A1: Non-specific binding (NSB) refers to the adsorption or binding of an analyte, such as the Acetyl-ACTH (7-24) peptide, to surfaces other than the intended target, like a specific capture antibody. This can include the surfaces of microplate wells, pipette tips, and storage vials.[1] NSB is problematic because it can lead to high background signals, reduced assay sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[1] Peptides, particularly those with hydrophobic or charged regions, are prone to NSB on common laboratory plastics like polypropylene.[1][2]
Q2: What properties of Acetyl-ACTH (7-24) make it susceptible to non-specific binding?
A2: Several factors contribute to the potential for NSB with peptides like Acetyl-ACTH (7-24). Peptides can have chemically distinct regions that interact with surfaces through various mechanisms, including hydrophobic, hydrophilic, and ionic attractions. Hydrophobic peptides are especially prone to binding with nonpolar plastic surfaces.[1] Additionally, the presence of charged amino acids can lead to electrostatic interactions with charged surfaces. The acetylation at the N-terminus can also alter the peptide's overall charge and hydrophobicity, potentially influencing its binding characteristics.
Q3: What are "low-binding" microplates and how do they reduce NSB?
A3: Low-binding microplates are specifically treated to create a surface that minimizes the adsorption of biomolecules like proteins and peptides.[1] Manufacturers use various techniques, such as applying special coatings or using unique polymer blends, to create a more hydrophilic and charge-neutral surface.[1][2] These surfaces reduce the hydrophobic and electrostatic forces that cause peptides to adhere to the plastic, thereby increasing the amount of analyte that remains in the solution and is available for detection.[1][2]
Q4: What is a blocking agent and how does it work?
A4: A blocking agent is a solution of proteins or other molecules used to coat the unoccupied sites on a surface, such as a microplate well, after the capture antibody has been immobilized.[3] By occupying these potential binding sites, the blocking agent prevents the analyte or detection antibodies from non-specifically adsorbing to the surface, which would otherwise cause a high background signal.[4][5] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein.[4]
Q5: Can the counter-ion in my synthetic Acetyl-ACTH (7-24) preparation affect my assay?
A5: Yes. Synthetic peptides are often delivered as trifluoroacetic acid (TFA) salts, as TFA is used during peptide cleavage and purification.[6][7] Residual TFA in the peptide preparation can interfere with biological assays. It has been shown to inhibit or, in some cases, promote cell growth and can alter the pH of assay solutions, potentially affecting results and reproducibility.[6][7] If unpredictable results are observed, consider using a peptide preparation where TFA has been exchanged for a more biocompatible counter-ion like hydrochloride or acetate.[6]
Troubleshooting Guide for High Non-Specific Binding
This guide provides a systematic approach to diagnosing and resolving common issues related to high background and non-specific binding in Acetyl-ACTH (7-24) assays.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting high non-specific binding.
Caption: Troubleshooting decision tree for high non-specific binding.
Issue 1: High background signal across the entire plate, including negative controls.
-
Possible Cause A: Insufficient Blocking. The blocking buffer may not be effectively covering all non-specific binding sites on the microplate.[5]
-
Solution: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 1% BSA to 3-5% BSA).[4][5] Consider trying a different blocking agent, as some antibodies have affinities for certain blockers (e.g., switch from BSA to casein).[4]
-
-
Possible Cause B: Non-Specific Binding of Detection Antibody. The secondary (detection) antibody may be binding non-specifically to the plate or other reagents.
-
Solution: Run a control experiment that includes all steps but omits the primary antibody. If a signal is still present, the secondary antibody is the likely cause. Optimize the concentration of the secondary antibody by performing a titration. Using a secondary antibody that has been pre-adsorbed against the species of your sample can also reduce NSB.
-
-
Possible Cause C: Inadequate Washing. Residual unbound reagents may be left in the wells, leading to a high background signal.[8][9]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30 seconds).[5] Ensure the wash buffer volume is sufficient to cover the entire well surface (e.g., 300-400 µL).[8] Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also help reduce NSB.[10]
-
Issue 2: Poor reproducibility and high variability between replicate wells.
-
Possible Cause A: Peptide Adsorption to Labware. Acetyl-ACTH (7-24) may be adsorbing to standard polypropylene plates, vials, and pipette tips, leading to inconsistent concentrations across wells.[1]
-
Solution: Use labware specifically designed to be "low-binding" for peptides and proteins.[1] This is especially critical when working with low concentrations of the peptide.
-
-
Possible Cause B: Improper Peptide Handling. Peptides can degrade if not stored or handled correctly, leading to variability.
-
Possible Cause C: Buffer Composition. The pH or ionic strength of the assay buffer may be promoting non-specific interactions.
-
Solution: Adjusting the pH of the buffer can alter the charge of the peptide and the surface, potentially reducing electrostatic interactions.[11] Increasing the salt concentration (e.g., NaCl) in the buffer can also help shield charged interactions.[11] Including a small amount of non-ionic detergent (e.g., 0.05% Tween-20) in the assay buffer can disrupt hydrophobic interactions.[1][12]
-
Data Summary Tables
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Highly purified, provides a consistent blocking effect.[4] | Can be expensive. Not suitable for assays with anti-phosphotyrosine antibodies or lectin probes.[3] |
| Non-Fat Dry Milk | 3 - 5% (w/v) | Inexpensive and widely available.[4] | Contains phosphoproteins, which can interfere with phosphoprotein detection. Also contains biotin, which interferes with avidin-biotin systems.[3] |
| Purified Casein | 1% (w/v) | A purified milk protein, useful when milk is effective but contains interfering components.[4] | Shares some limitations with non-fat milk regarding phosphoprotein detection. |
| Commercial Buffers | Varies | Optimized formulations, often protein-free, do not contain interfering components like biotin or phosphoproteins.[3] | More expensive than home-brew solutions. |
Table 2: Effect of Vial Surface Chemistry on Peptide Adsorption
This table summarizes representative data on how the choice of storage vial can significantly impact the recovery of peptides due to non-specific binding.
| Vial Material | Description | % of Peptides Showing Significant Adsorption | Primary Adsorption Mechanism |
| Polypropylene (Standard) | Common, nonpolar plastic | ~12% | Hydrophobic Interactions |
| Low-Protein-Binding (LPB) | Polypropylene with modified, hydrophilic surface | <1% | Minimal |
| Glass (Borosilicate) | Standard glass vials | >18% | Electrostatic and Hydrophobic Interactions |
Data adapted from a study on peptide adsorption to different labware surfaces.[13] The study highlights that standard glass vials can lead to the highest loss of peptides, while low-protein-binding surfaces are highly effective at preventing NSB.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an Acetyl-ACTH (7-24) ELISA
This protocol describes a method to test different blocking agents and concentrations to minimize non-specific binding in a competitive ELISA format.
Objective: To empirically determine the optimal blocking buffer for minimizing background signal while maintaining maximum specific signal.
Materials:
-
Low-binding 96-well microplate
-
Capture antibody specific for ACTH
-
Acetyl-ACTH (7-24) standard
-
Biotinylated Acetyl-ACTH (7-24) tracer
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffers to test:
-
1% BSA in PBS
-
5% BSA in PBS
-
5% Non-Fat Dry Milk in PBS
-
1% Casein in PBS
-
Workflow Diagram:
Caption: Workflow for testing different blocking agents in an ELISA.
Procedure:
-
Coating: Coat the wells of a low-binding 96-well plate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking:
-
Add 200 µL of each blocking buffer to be tested to a set of wells (e.g., 3 columns per blocker).
-
Include a set of "No Block" wells containing only PBS as a control.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Aspirate the blocking buffers and wash the plate three times.
-
Competitive Reaction:
-
To half of the wells for each blocking condition, add buffer without any Acetyl-ACTH (7-24) standard. These will be your B₀ (maximum signal) wells and will be used to assess background.
-
To the other half, add a high concentration of the Acetyl-ACTH (7-24) standard. These will be your NSB (non-specific binding) or minimum signal wells.
-
Add the biotinylated Acetyl-ACTH (7-24) tracer to all wells.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Aspirate the reaction mixture and wash the plate five times.
-
Detection:
-
Add Streptavidin-HRP conjugate to all wells and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until sufficient color develops (15-20 minutes).
-
Add Stop Solution to each well.
-
-
Analysis: Read the absorbance at 450 nm. The optimal blocking buffer is the one that provides the lowest signal in the NSB wells while maintaining the highest signal in the B₀ wells.
ACTH Signaling Pathway
Acetyl-ACTH (7-24) is a fragment of the full adrenocorticotropic hormone. The full hormone acts on the adrenal cortex to stimulate cortisol production. This process is initiated by binding to the melanocortin 2 receptor (MC2R).
Caption: Simplified ACTH signaling pathway via the MC2R receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. arp1.com [arp1.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. sinobiological.com [sinobiological.com]
- 9. jg-biotech.com [jg-biotech.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Acetyl-ACTH (7-24) Handling and Aggregation Prevention
For researchers, scientists, and drug development professionals utilizing Acetyl-ACTH (7-24), ensuring its stability and preventing aggregation is paramount for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues with Acetyl-ACTH (7-24).
Troubleshooting Guide: Resolving Acetyl-ACTH (7-24) Aggregation
If you are observing turbidity, precipitation, or a loss of activity in your Acetyl-ACTH (7-24) solutions, you may be encountering peptide aggregation. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose and resolve peptide aggregation.
Caption: Troubleshooting workflow for addressing peptide aggregation.
Step-by-Step Troubleshooting Protocol
-
Review Peptide Concentration: High peptide concentrations can favor intermolecular interactions leading to aggregation.[1][2]
-
Action: If you are working with a high concentration, try diluting your stock solution.
-
-
Verify Complete Initial Dissolution: Incomplete dissolution can act as a seed for further aggregation.
-
Action: Ensure the peptide is fully dissolved according to the recommended protocol before further dilution or use. Sonication can aid in dissolving peptides that are difficult to solubilize.[3]
-
-
Optimize Storage and Handling: Improper storage is a common cause of peptide instability.
-
Adjusting pH: The pH of the solution significantly influences the net charge of the peptide, affecting its solubility and propensity to aggregate.[7][8][9][10]
-
Solvent Modification for Hydrophobic Peptides: Although Acetyl-ACTH (7-24) is water-soluble, peptides with hydrophobic regions can benefit from the addition of organic solvents to disrupt hydrophobic interactions.[3][6]
-
Incorporation of Excipients: Various additives can be used to inhibit peptide aggregation.[1][13][14][15]
-
Action: Consider adding excipients to your buffer. A screening of different excipients may be necessary to find the most effective one for your specific application.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving Acetyl-ACTH (7-24)?
A1: Acetyl-ACTH (7-24) is reported to be soluble in water.[] It is always best to start with sterile, distilled water to prepare a stock solution.[12]
Q2: How should I store my Acetyl-ACTH (7-24) to prevent aggregation?
A2: Lyophilized peptide should be stored at -20°C or colder.[] Once dissolved, it is crucial to aliquot the solution into single-use volumes and store them at -20°C to minimize freeze-thaw cycles.[5][6]
Q3: Can temperature affect the stability of my Acetyl-ACTH (7-24) solution?
A3: Yes, elevated temperatures can accelerate peptide degradation and aggregation.[5][16] While short peptides are generally more heat-stable than large proteins, it is best to avoid high temperatures.[17][18] Store solutions at recommended cold temperatures.
Q4: My peptide solution appears cloudy. What should I do?
A4: Cloudiness or turbidity is a sign of aggregation. Refer to the troubleshooting guide above. Start by trying to gently warm the solution and vortex, or sonicate briefly, as this can sometimes help redissolve small aggregates.[3] If the problem persists, you will need to optimize your dissolution and buffer conditions.
Q5: What are some common excipients I can use to prevent aggregation?
A5: A variety of excipients can be used to stabilize peptide solutions. These can be broadly categorized as shown in the table below. The choice of excipient will depend on your specific experimental conditions and downstream applications.
Data Presentation: Factors Influencing Peptide Aggregation & Mitigation Strategies
| Factor | Influence on Aggregation | Mitigation Strategy |
| Concentration | Higher concentrations increase the likelihood of intermolecular interactions.[1][2] | Work with the lowest feasible concentration. Prepare concentrated stocks and dilute just before use. |
| pH | At the isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion and increasing aggregation risk.[7][8] | Adjust the buffer pH to be at least one unit away from the peptide's pI.[11] |
| Temperature | Increased temperature can promote aggregation by increasing molecular motion and exposing hydrophobic regions.[5][16] | Store peptides at low temperatures (-20°C or colder). Avoid repeated freeze-thaw cycles.[5][6] |
| Ionic Strength | Salts can either stabilize or destabilize a peptide depending on the specific ions and their concentration (Hofmeister series).[1][2] | Optimize the salt concentration in your buffer. |
| Mechanical Stress | Agitation, such as vigorous vortexing or stirring, can induce aggregation, especially at air-water interfaces.[1][19] | Handle peptide solutions gently. Avoid excessive agitation. |
Data Presentation: Common Excipients to Inhibit Peptide Aggregation
| Excipient Class | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | Preferential exclusion, increasing the stability of the native state.[14][20] |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by various mechanisms, including masking hydrophobic patches and altering solution properties.[14][20] |
| Surfactants | Polysorbates (Tween 20, Tween 80), Pluronics | Reduce surface adsorption and can stabilize the peptide by interacting with hydrophobic regions.[1][14] |
| Buffering Agents | Phosphate, Citrate, Histidine, Tris | Maintain a stable pH, which is critical for peptide stability.[1] |
Experimental Protocols
Protocol for Solubility Testing of Acetyl-ACTH (7-24)
-
Weigh a small, accurately known amount of lyophilized Acetyl-ACTH (7-24) (e.g., 1 mg).
-
Add a defined volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex gently. If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
Visually inspect for any particulate matter. A successfully dissolved peptide will result in a clear solution.
-
If the peptide remains insoluble, test solubility in a series of different solvents as outlined in the troubleshooting guide, starting with adjusting the pH, and then trying small amounts of organic solvents.
Protocol for a Simple Aggregation Assay (Visual)
-
Prepare your Acetyl-ACTH (7-24) solution under the desired conditions (buffer, concentration, excipients).
-
Divide the solution into multiple aliquots.
-
Incubate the aliquots under different stress conditions (e.g., 4°C, room temperature, 37°C, with and without gentle agitation).
-
At regular time intervals (e.g., 0, 1, 6, 24, 48 hours), visually inspect the samples for any signs of turbidity or precipitation against a dark background.
-
Record the time to the first appearance of visible aggregates for each condition.
Signaling Pathway and Logical Relationships
Factors Leading to Peptide Aggregation
This diagram illustrates the interplay of intrinsic and extrinsic factors that can lead to peptide aggregation.
Caption: Factors influencing the peptide aggregation pathway.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. peptidesuk.com [peptidesuk.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. genscript.com [genscript.com]
- 13. neurelis.com [neurelis.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
Quality control measures for synthetic Acetyl-ACTH (7-24)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and use of synthetic Acetyl-ACTH (7-24).
Frequently Asked Questions (FAQs)
Q1: What is synthetic Acetyl-ACTH (7-24) and what is its primary biological function?
Acetyl-ACTH (7-24) is a synthetic fragment of the full-length Adrenocorticotropic Hormone (ACTH).[][2] The biological activity of the native ACTH molecule resides in its first 24 amino-terminal amino acids.[3] Synthetic fragments are often used to study specific interactions and effects. Acetyl-ACTH (7-24) has been shown to cause a marked decrease in ACTH-evoked corticosterone and aldosterone release, suggesting it can act as a competitive inhibitor or antagonist at the ACTH receptor.[4][5][6]
Q2: What are the essential quality control tests for ensuring the integrity of a synthetic peptide like Acetyl-ACTH (7-24)?
To ensure the identity, purity, and concentration of synthetic Acetyl-ACTH (7-24), a combination of analytical techniques is required. The three primary methods are:
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the peptide, which verifies that the correct amino acid sequence was synthesized.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Typically, Reversed-Phase HPLC (RP-HPLC) is used to determine the purity of the peptide preparation by separating the target peptide from any impurities.[9][10] Purity levels below 95% may be insufficient for reliable in vitro and in vivo experiments.[11]
-
Amino Acid Analysis (AAA): AAA is a highly accurate method used to determine the exact amount of peptide in a sample (net peptide content) by hydrolyzing the peptide into its constituent amino acids and quantifying them.[12][13][14] This is crucial because lyophilized peptides often contain water and counter-ions, meaning the gross weight is not equal to the actual peptide weight.[15]
Q3: How should I properly handle, dissolve, and store my synthetic Acetyl-ACTH (7-24)?
Proper handling and storage are critical to maintain the peptide's stability and activity.
-
Storage: Lyophilized peptides should be stored desiccated at -20°C or below.[][16] Upon reconstitution, the peptide solution should be stored at 4°C for short-term use (2-7 days) and below -18°C for long-term storage.[16]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide solution into single-use volumes based on experimental needs.[16][17]
-
Dissolution: The solubility of a peptide depends on its amino acid sequence. If you encounter issues, consult the manufacturer's instructions. For a new peptide, a solubility test is recommended.[17] Avoid dissolving the peptide in buffers that could interfere with your assay.
Q4: What are common sources of impurities in synthetic peptides?
Impurities can arise from various stages of the manufacturing process or during storage.[18] Common sources include raw materials, incomplete reactions during synthesis (e.g., deletion sequences), side reactions, or degradation of the peptide.[10][18] Trifluoroacetic acid (TFA), often used in the purification process, can remain as a counter-ion and may interfere with cellular assays.[17]
Quality Control Data
Quantitative data from quality control analyses are crucial for interpreting experimental results. The following tables summarize key specifications and common impurities.
Table 1: Recommended Quality Control Specifications for Synthetic Acetyl-ACTH (7-24)
| Parameter | Method | Recommended Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Experimental MW matches Theoretical MW ± 0.1% | Confirms the correct peptide sequence was synthesized.[7] |
| Purity | RP-HPLC (at 214-220 nm) | ≥ 95% | Ensures that observed biological effects are due to the target peptide and not impurities.[11] |
| Peptide Content | Amino Acid Analysis (AAA) | 70-90% (Typical) | Determines the net amount of peptide, allowing for accurate concentration calculations.[15] |
| Appearance | Visual Inspection | White Powder | Confirms the expected physical state of the lyophilized product.[] |
Table 2: Common Types of Impurities in Synthetic Peptides
| Impurity Type | Description | Potential Cause | Detection Method |
| Deletion Sequences | Peptides missing one or more amino acids. | Incomplete coupling or deprotection during synthesis. | HPLC, MS |
| Truncated Sequences | Peptides that are shorter than the target sequence. | Incomplete synthesis cycles. | HPLC, MS |
| Oxidized Peptides | Modification of susceptible residues (e.g., Met, Cys, Trp). | Exposure to air or oxidizing agents during synthesis or storage.[17] | HPLC, MS |
| Residual Solvents | Trace amounts of solvents used in synthesis (e.g., DMF, DCM).[15] | Incomplete removal during lyophilization. | Gas Chromatography (GC) |
| Counter-ions | Ions (e.g., TFA, Acetate) associated with the peptide.[17] | From acids used in cleavage and HPLC purification. | HPLC, Ion Chromatography |
Troubleshooting Guides
Problem: Low or No Biological Activity in My Assay
-
Q: Have you confirmed the peptide's identity and purity? A: A lack of activity can occur if the peptide has the wrong sequence or if purity is low. Always verify the Certificate of Analysis (CoA) provided by the manufacturer. The primary quality control checks are Mass Spectrometry (to confirm identity) and HPLC (to confirm purity).[9] If the purity is below 95%, impurities could be interfering with the assay.[11]
-
Q: Is the peptide correctly dissolved and stable in your assay buffer? A: Poor solubility or precipitation can drastically reduce the effective concentration of the peptide.[17] Visually inspect the solution for any precipitate. Some peptides are prone to aggregation, which can be sequence-dependent.[19] Consider performing a solubility test in your specific assay buffer. Also, ensure the pH of the final solution is appropriate and hasn't been significantly altered by residual acids like TFA from the peptide stock.[17]
-
Q: Could the peptide have degraded during storage? A: Peptides can degrade if not stored correctly. Oxidation of susceptible amino acids (Met, Cys, Trp) is a common issue.[17] Repeated freeze-thaw cycles can also lead to degradation.[17] Always use freshly prepared solutions or properly stored single-use aliquots.
Problem: Inconsistent Results and Poor Reproducibility
-
Q: Are you accounting for the net peptide content? A: Lyophilized peptides are not 100% pure peptide; they contain water and counter-ions.[15] Dosing by gross weight will lead to inaccurate and variable concentrations. Use the Net Peptide Content (NPC), typically determined by Amino Acid Analysis, to calculate the precise amount of peptide to use for your stock solutions.[15]
-
Q: Could residual counter-ions like TFA be affecting the experiment? A: Trifluoroacetic acid (TFA) is commonly used in peptide purification and can remain in the final product as a counter-ion. TFA is a strong acid and can be toxic to cells in culture, even at low concentrations, leading to erratic results.[17] If your assay is sensitive, consider obtaining the peptide as an acetate or HCl salt, or perform a TFA exchange procedure.[17]
-
Q: Is peptide aggregation a potential issue? A: Some peptide sequences are prone to aggregation, which can be exacerbated by factors like solvent choice and temperature.[19][20] Aggregation can lead to inconsistent results by reducing the concentration of active, monomeric peptide. If aggregation is suspected, try different solvents or the addition of chaotropic agents, if compatible with your assay.[19]
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment
This protocol outlines a general method for analyzing the purity of Acetyl-ACTH (7-24). The method should be optimized for the specific peptide.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water with 0.1% TFA).
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Gradient: Start with a linear gradient of 5-65% Mobile Phase B over 30 minutes. This may need adjustment based on the peptide's hydrophobicity.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Protocol 2: Mass Spectrometry for Identity Verification
This protocol describes a general workflow for confirming the molecular weight of the peptide.
-
Sample Preparation: Dilute the peptide stock solution (from Protocol 1) to approximately 10-20 pmol/µL in a suitable solvent for MS, typically 50% acetonitrile with 0.1% formic acid. Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[18]
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Analysis:
-
ESI-MS: Infuse the sample directly or via LC-MS. Acquire spectra in positive ion mode over a mass range that includes the expected charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
MALDI-TOF-MS: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate. Acquire spectra in positive ion mode.
-
-
Data Analysis: Deconvolute the raw spectrum (for ESI) to determine the monoisotopic mass of the peptide. Compare the experimental mass to the theoretical mass calculated from the amino acid sequence. The result should be within the mass accuracy of the instrument.[7]
Protocol 3: Amino Acid Analysis for Peptide Quantification
This protocol provides a high-level overview of the steps involved in determining net peptide content.[12][14]
-
Hydrolysis: Accurately weigh a sample of the lyophilized peptide. Hydrolyze the peptide into its constituent amino acids using 6 M HCl in the gas phase at 110°C for 20-24 hours.[12][21] Note that this process can destroy certain amino acids like Tryptophan and Cysteine unless they are protected.[12]
-
Derivatization: Derivatize the resulting amino acids to make them detectable. Common methods include post-column derivatization with ninhydrin or pre-column derivatization with reagents like AccQ-Tag™.[14][15]
-
Chromatographic Separation: Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.[12][15]
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known concentration standard.
-
Calculation: Calculate the molar amount of each stable amino acid. From this, determine the total moles of the peptide in the original weighed sample. The Net Peptide Content is expressed as a percentage of the initial gross weight.[14]
Visualizations
Caption: ACTH signaling pathway via the MC2R/MRAP complex.[3][22][23]
Caption: Recommended quality control workflow for synthetic peptides.
References
- 2. Xi'an ruixi Biological Technology Co [ruixibiotech.com]
- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Quality control of synthetic peptides [innovagen.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. polypeptide.com [polypeptide.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
- 16. mybiosource.com [mybiosource.com]
- 17. genscript.com [genscript.com]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
- 22. ec.bioscientifica.com [ec.bioscientifica.com]
- 23. scielo.br [scielo.br]
Addressing solubility issues of Acetyl-ACTH (7-24) in buffers
Technical Support Center: Acetyl-ACTH (7-24) Solubility
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Acetyl-ACTH (7-24) in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (7-24) and what are its general solubility properties?
Acetyl-ACTH (7-24) is a synthetic, acetylated fragment of the Adrenocorticotropic hormone (ACTH). Its sequence is Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH. The solubility of a peptide is largely determined by its amino acid composition and overall charge.[1][2]
-
Analysis of Acetyl-ACTH (7-24):
-
Basic Residues (positively charged): Arginine (Arg, R) x 3, Lysine (Lys, K) x 4.
-
Hydrophobic Residues (nonpolar): Phenylalanine (Phe, F), Tryptophan (Trp, W), Proline (Pro, P) x 2, Valine (Val, V) x 2.
-
N-terminal Acetylation: The acetylation of the N-terminus removes a positive charge, slightly increasing the peptide's overall hydrophobicity.
-
Given the high number of basic residues (Arg, Lys), this peptide is considered basic .[3] Basic peptides are generally most soluble in acidic solutions.[3][4]
Q2: I tried dissolving Acetyl-ACTH (7-24) in neutral PBS (pH 7.4) and it's not dissolving. What should I do?
This is a common issue. Due to the peptide's net positive charge, it is expected to have poor solubility at neutral or basic pH. You should use an acidic buffer.
Recommended first step: Try dissolving the peptide in a small amount of 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) and then diluting it to your desired final concentration with your experimental buffer.[3][5] Always test with a small amount of your peptide first before dissolving the entire sample.[4][5]
Q3: Can I use an organic solvent to dissolve Acetyl-ACTH (7-24)?
Yes, for highly hydrophobic peptides, using a small amount of an organic co-solvent is a standard procedure.[2][3][5][6]
-
Initial Dissolution: Dissolve the peptide in a minimal volume of Dimethyl sulfoxide (DMSO).
-
Dilution: Slowly add the DMSO stock solution dropwise into your aqueous buffer while vortexing to reach the final desired concentration.
Important Considerations:
-
Peptides containing Tryptophan (Trp), like this one, are susceptible to oxidation, and DMSO should be used with caution. Using oxygen-free buffers is recommended.[5]
-
For many cellular assays, the final DMSO concentration should be kept low (typically <1%) to avoid toxicity.[1]
Q4: My peptide dissolved initially but precipitated when I added it to my cell culture medium. How can I prevent this?
Precipitation upon dilution into a neutral, high-salt buffer (like cell culture media) indicates that the peptide is exceeding its solubility limit in that final solution.
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the peptide in your experiment.
-
Optimize the Stock: Prepare a more concentrated initial stock in your chosen acidic buffer or organic solvent, so you only need to add a very small volume to your media, minimizing the impact on the final pH and composition.
-
Serial Dilution: Instead of a single large dilution, try adding the peptide stock to the media in a stepwise, serial fashion with mixing at each step.
Q5: What general tips should I follow when handling and dissolving peptides?
-
Warm to Room Temperature: Before opening, allow the lyophilized peptide vial to warm to room temperature to prevent condensation.[2][5]
-
Brief Centrifugation: Spin down the vial briefly to ensure all the lyophilized powder is at the bottom.[5]
-
Use Sterile Solvents: Always use sterile, and where appropriate, oxygen-free water or buffers.[2][5]
-
Sonication: If the peptide is difficult to dissolve, brief sonication can help break up aggregates.[4][5][7]
-
Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Guide: Solubility Workflow
If you are encountering solubility issues, follow this systematic approach to find a suitable solvent system.
Caption: Troubleshooting workflow for dissolving Acetyl-ACTH (7-24).
Quantitative Data Summary
Specific quantitative solubility data for Acetyl-ACTH (7-24) is not widely published. The following table provides a qualitative summary based on the peptide's chemical properties and established principles for basic, partially hydrophobic peptides.
| Solvent/Buffer System | Expected Solubility | Rationale & Remarks |
| Sterile Deionized Water | Low to Moderate | The peptide's net positive charge may allow some solubility, but hydrophobic residues can limit it. |
| PBS (pH 7.4) | Very Low / Insoluble | At neutral pH, the positive charges are less effective at promoting solubility, and aggregation is likely. |
| 10% Acetic Acid (aq) | High | The acidic environment fully protonates the basic side chains (Lys, Arg), maximizing electrostatic repulsion and solubility.[3] |
| 0.1% TFA (aq) | High | Similar to acetic acid, TFA provides a low pH environment conducive to dissolving basic peptides.[5] |
| DMSO | High | As an organic solvent, DMSO is effective at dissolving peptides with hydrophobic character.[2][5] |
| Cell Culture Media (e.g., DMEM) | Very Low | The neutral pH and high salt content are unfavorable for this peptide's solubility, often causing precipitation from stock solutions. |
Experimental Protocol: Solubility Testing
This protocol details a systematic approach to determine the optimal solvent for your specific batch of Acetyl-ACTH (7-24).
Objective: To identify a suitable solvent and maximum practical concentration for Acetyl-ACTH (7-24).
Materials:
-
Lyophilized Acetyl-ACTH (7-24)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer and sonicator bath
-
Test Solvents:
-
Sterile, deionized water
-
10% (v/v) acetic acid in water
-
0.1% (v/v) TFA in water
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methodology:
-
Preparation: Allow the peptide vial to equilibrate to room temperature before opening. Centrifuge briefly to pellet the powder.
-
Aliquoting: Carefully weigh out approximately 1 mg of the peptide into four separate sterile microcentrifuge tubes.
-
Solvent Test (Aqueous):
-
To Tube 1, add 100 µL of sterile water (Target: 10 mg/mL). Vortex for 30 seconds.
-
To Tube 2, add 100 µL of 10% acetic acid. Vortex for 30 seconds.
-
To Tube 3, add 100 µL of 0.1% TFA. Vortex for 30 seconds.
-
-
Solvent Test (Organic):
-
To Tube 4, add 50 µL of DMSO. Vortex for 30 seconds until fully dissolved.
-
-
Observation & Sonication:
-
Visually inspect each tube for clarity. A clear solution indicates dissolution.
-
If any tube contains suspended particles, sonicate the tube in a water bath for 5 minutes and re-inspect.[5]
-
-
Dilution Test:
-
Take the clear, dissolved solution from Tube 4 (DMSO stock).
-
In a new tube, place 950 µL of PBS (pH 7.4).
-
Slowly add 50 µL of the DMSO stock to the PBS while vortexing.
-
Observe immediately and after 30 minutes for any signs of precipitation (cloudiness).
-
Associated Signaling Pathway
Acetyl-ACTH (7-24) is a fragment of ACTH. ACTH and its related melanocortin peptides exert their effects by binding to a family of five G-protein coupled receptors (GPCRs) known as melanocortin receptors (MCRs).[8][9] The canonical signaling pathway for most MCRs involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8][10][11][12]
References
- 1. jpt.com [jpt.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. lifetein.com [lifetein.com]
- 4. agrisera.com [agrisera.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 11. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unveiling the Antagonist Potential: A Comparative Guide to Acetyl-ACTH (7-24) and Other ACTH Fragments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antagonist Potency of Adrenocorticotropic Hormone (ACTH) Fragments at the Melanocortin 2 Receptor (MC2R).
This guide provides a comprehensive comparison of the antagonist potency of Acetyl-ACTH (7-24) against other fragments of the adrenocorticotropic hormone (ACTH). The data presented is compiled from various scientific studies to aid researchers in the selection of appropriate tools for their investigations into the melanocortin system.
Executive Summary
Adrenocorticotropic hormone (ACTH) is a key regulator of steroidogenesis, primarily through its interaction with the melanocortin 2 receptor (MC2R). Various fragments of ACTH have been investigated for their ability to antagonize this interaction, offering potential therapeutic applications in conditions characterized by excessive ACTH activity. This guide focuses on comparing the antagonist potency of several of these fragments, with a particular interest in Acetyl-ACTH (7-24). While quantitative data for many fragments are available, the potency of Acetyl-ACTH (7-24) is primarily described qualitatively in the existing literature as causing a marked decrease in ACTH-stimulated steroid production.
Quantitative Comparison of ACTH Fragment Antagonist Potency
The antagonist activities of various ACTH fragments at the MC2R are summarized in the table below. The data, presented as IC50 or Ki values, have been collated from multiple studies. A lower value indicates a higher antagonist potency.
| ACTH Fragment | Antagonist Potency (IC50 / Ki) | Receptor/System Studied |
| Acetyl-ACTH (7-24) | Not Quantitatively Reported | Adrenal cells |
| ACTH(11-24) | ~1 nM (IC50) | Cloned mouse ACTH receptor |
| ACTH(7-39) | ~1 nM (IC50) | Cloned mouse ACTH receptor |
| ACTH(6-24) | 13.4 nM (Kd vs ACTH(1-39)) | Not specified |
| ACTH(15-18) (KKRR) | 2.3 ± 0.2 nM (Ki) | Rat adrenal cortex membranes |
| GPS1573 (a variant of ACTH(7-18)) | 66 ± 23 nM (IC50) | Human MC2R/MRAP in HEK293 cells |
| Dimeric ACTH(11-24) | Potent Antagonist (Qualitative) | Not specified |
| Dimeric ACTH(7-24) | Potent Antagonist (Qualitative) | Not specified |
Experimental Methodologies
The determination of antagonist potency for ACTH fragments typically involves in vitro assays measuring the inhibition of ACTH-induced signaling or steroidogenesis. The two primary methods are the cAMP accumulation assay and the steroidogenesis assay.
cAMP Accumulation Assay
This assay quantifies the ability of an antagonist to block the ACTH-induced increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the MC2R signaling pathway.
Typical Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing the human MC2R and its accessory protein, MRAP (Melanocortin Receptor Accessory Protein), are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist peptide (e.g., Acetyl-ACTH (7-24) or other fragments) for a defined period.
-
Agonist Stimulation: A fixed concentration of ACTH (agonist) is then added to the wells, and the cells are incubated for a further period to stimulate cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal ACTH-induced cAMP production, is calculated from the dose-response curves.
Steroidogenesis Assay
This assay directly measures the end-product of MC2R activation in adrenal cells, which is the production of steroid hormones like corticosterone or cortisol.
Typical Protocol:
-
Cell Culture: Adrenal cell lines, such as the mouse Y-1 or human H295R cells, which endogenously express the MC2R and MRAP, are cultured.
-
Cell Plating: Cells are plated in multi-well plates.
-
Antagonist and Agonist Co-incubation: Cells are treated with a combination of a fixed concentration of ACTH and varying concentrations of the antagonist peptide.
-
Incubation: The cells are incubated for a period sufficient to allow for steroid production (typically several hours).
-
Steroid Quantification: The concentration of the secreted steroid (e.g., corticosterone or cortisol) in the cell culture supernatant is measured using specific immunoassays (ELISA or radioimmunoassay) or by analytical methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of ACTH-stimulated steroidogenesis against the antagonist concentration.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1. ACTH signaling pathway and mechanism of antagonism.
Figure 2. Workflow for antagonist potency determination.
Conclusion
The available evidence strongly supports the role of various ACTH fragments, including Acetyl-ACTH (7-24), as antagonists of the MC2R. While fragments such as ACTH(11-24), ACTH(7-39), and ACTH(15-18) have demonstrated potent antagonist activity with low nanomolar IC50 and Ki values, a precise quantitative value for Acetyl-ACTH (7-24) remains to be elucidated. Its documented ability to significantly inhibit ACTH-induced steroidogenesis, however, confirms its utility as a valuable tool for researchers studying the melanocortin system. Future studies employing standardized assay conditions are warranted to provide a direct quantitative comparison of the antagonist potency of Acetyl-ACTH (7-24) with other ACTH fragments.
References
A Comparative Guide: Acetyl-ACTH (7-24) versus Full-Length ACTH in Adrenal Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the synthetic peptide fragment Acetyl-ACTH (7-24) and the full-length endogenous hormone Adrenocorticotropic Hormone (ACTH) on adrenal cells. The focus is on their respective roles in stimulating or inhibiting steroidogenesis, providing quantitative data, experimental methodologies, and insights into their mechanisms of action.
Executive Summary
Full-length Adrenocorticotropic Hormone (ACTH), particularly the biologically active 1-39 and 1-24 amino acid sequences, is the primary physiological stimulator of glucocorticoid and, to a lesser extent, mineralocorticoid synthesis and secretion from the adrenal cortex. It functions as a potent agonist at the Melanocortin 2 Receptor (MC2R), initiating a signaling cascade that leads to the production of cortisol and aldosterone.
In contrast, Acetyl-ACTH (7-24) and similar ACTH fragments act as antagonists to the MC2R. These fragments competitively inhibit the binding of full-length ACTH, thereby blocking its steroidogenic effects. This antagonistic activity makes Acetyl-ACTH (7-24) and related peptides valuable research tools for studying the mechanisms of adrenal stimulation and potential therapeutic agents for conditions associated with ACTH excess.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for full-length ACTH and an ACTH antagonist fragment. It is important to note that a direct Ki or IC50 value for Acetyl-ACTH (7-24) was not available in the reviewed literature. Therefore, data for the closely related fragment ACTH (6-24) is presented as a proxy for its inhibitory potential.
Table 1: Receptor Binding Affinity and Potency of Full-Length ACTH
| Peptide | Receptor | Cell Line | Parameter | Value | Reference |
| ACTH (1-24) | Human MC2R | OS3 | Ki (cAMP) | 0.35 nM | [1] |
| EC50 (cAMP) | 0.03 nM | [1] | |||
| ACTH (1-39) | Human MC2R | OS3 | Ki (cAMP) | 1.2 nM | [1] |
| EC50 (cAMP) | 0.11 nM | [1] |
Table 2: Inhibitory Potency of ACTH Antagonist Fragment
| Peptide | Target | Against | Cell Type | Parameter | Value | Reference |
| ACTH (6-24) | MC2R | ACTH (1-39) | Rat Adrenal Cells | Ki | 13.4 ± 3.1 nM | [2] |
Signaling Pathways
The differential effects of full-length ACTH and Acetyl-ACTH (7-24) stem from their distinct interactions with the MC2R and the subsequent impact on intracellular signaling.
Full-Length ACTH: Agonist Action
Full-length ACTH binds to the MC2R on the surface of adrenal cortical cells. This binding event, facilitated by the accessory protein MRAP, activates the Gs alpha subunit of the associated G-protein.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the increased synthesis and secretion of cortisol and aldosterone.
Acetyl-ACTH (7-24): Antagonist Action
Acetyl-ACTH (7-24) is a fragment of the full-length ACTH molecule. While it can bind to the MC2R, it fails to induce the conformational change necessary for receptor activation and subsequent G-protein signaling. By occupying the receptor's binding site, it competitively inhibits the binding of endogenous, full-length ACTH. This blockade prevents the initiation of the cAMP/PKA signaling cascade, thereby inhibiting ACTH-induced steroidogenesis. Dimers of ACTH (7-24) have been reported to be particularly potent antagonists.[5]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize and compare the activities of Acetyl-ACTH (7-24) and full-length ACTH.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as Acetyl-ACTH (7-24) and full-length ACTH, to the MC2R by measuring their ability to displace a radiolabeled ligand.
a. Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., OS3 or CHO cells) stably expressing the human MC2R and its accessory protein, MRAP.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in a binding buffer.
b. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled ACTH analog (e.g., ¹²⁵I-ACTH).
-
Add increasing concentrations of the unlabeled competitor ligand (Acetyl-ACTH (7-24) or full-length ACTH).
-
To determine non-specific binding, include wells with a high concentration of unlabeled ACTH.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
c. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Adrenal Cell Stimulation Assay
This assay measures the ability of ACTH and its analogs to stimulate or inhibit the production of steroid hormones (cortisol and aldosterone) from adrenal cells.
a. Primary Adrenal Cell Isolation and Culture:
-
Obtain adrenal glands from a suitable animal model (e.g., bovine or rat) or use primary human adrenal cells if available.
-
Isolate adrenal cortical cells by enzymatic digestion (e.g., with collagenase).
-
Purify the cells and culture them in an appropriate medium (e.g., DMEM/F12 supplemented with serum and antibiotics).
b. Stimulation Experiment:
-
Plate the primary adrenal cells in multi-well plates and allow them to adhere.
-
For agonist testing (full-length ACTH), wash the cells and incubate them with fresh medium containing increasing concentrations of ACTH (e.g., 10⁻¹² to 10⁻⁶ M).
-
For antagonist testing (Acetyl-ACTH (7-24)), pre-incubate the cells with increasing concentrations of the antagonist for a short period (e.g., 15-30 minutes). Then, add a fixed, sub-maximal concentration of full-length ACTH and co-incubate.
-
Include control wells with no peptide treatment.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for a specified duration (e.g., 2-24 hours).
c. Steroid Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of cortisol and aldosterone in the supernatant using a validated method such as Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
d. Data Analysis:
-
For agonist activity, plot the steroid concentration against the log concentration of full-length ACTH to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the percentage of inhibition of ACTH-stimulated steroid production against the log concentration of Acetyl-ACTH (7-24) to determine the IC50 value (the concentration that inhibits 50% of the ACTH response).
Conclusion
The comparison between Acetyl-ACTH (7-24) and full-length ACTH highlights the critical structure-function relationships within the ACTH molecule. While full-length ACTH is a potent agonist essential for adrenal steroidogenesis, fragments such as Acetyl-ACTH (7-24) can act as competitive antagonists. This antagonistic property makes these fragments indispensable tools for dissecting the molecular mechanisms of adrenal function and for the development of novel therapeutic strategies for disorders characterized by ACTH excess. Further research to obtain direct quantitative comparisons of Acetyl-ACTH (7-24) and to explore the in vivo effects of such antagonists is warranted.
References
- 1. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acth (1-39), porcine | Benchchem [benchchem.com]
- 4. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Anti-ACTH Antibodies: A Comparative Guide to Cross-Reactivity with Acetyl-ACTH (7-24)
For researchers, scientists, and drug development professionals, understanding the binding specificity of antibodies is paramount for the accuracy and reliability of immunoassays and therapeutic applications. This guide provides a framework for comparing the cross-reactivity of anti-adrenocorticotropic hormone (ACTH) antibodies with a significant synthetic fragment, Acetyl-ACTH (7-24).
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone crucial for regulating cortisol and androgen production.[1] Immunoassays targeting ACTH are vital in diagnosing and managing various endocrine disorders. However, the presence of ACTH fragments in circulation can interfere with these assays, leading to inaccurate measurements.[2] Furthermore, synthetic ACTH analogues are used therapeutically, necessitating a clear understanding of their interaction with anti-ACTH antibodies.
Comparative Binding Affinity of Anti-ACTH Antibodies
To objectively compare the binding of an anti-ACTH antibody to full-length ACTH and Acetyl-ACTH (7-24), a competitive ELISA is the method of choice. This assay determines the concentration of each peptide required to inhibit the binding of a labeled ACTH tracer to the antibody by 50% (IC50). The cross-reactivity is then calculated relative to the binding of the primary antigen, ACTH (1-39).
Below is a template table for presenting the quantitative data obtained from such an experiment.
| Analyte | Concentration Range (ng/mL) | IC50 (ng/mL) | % Cross-Reactivity |
| ACTH (1-39) | 0.1 - 1000 | Value A | 100% |
| Acetyl-ACTH (7-24) | 1 - 10000 | Value B | (Value A / Value B) x 100 |
Note: The values in this table are placeholders and would be determined experimentally.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a step-by-step guide for determining the cross-reactivity of an anti-ACTH antibody.
Materials:
-
Microtiter plate
-
Anti-ACTH antibody (the antibody to be tested)
-
ACTH (1-39) standard
-
Acetyl-ACTH (7-24) peptide
-
Biotinylated ACTH (or other enzyme-conjugated ACTH)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)
-
Streptavidin-HRP (if using biotinylated ACTH)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-ACTH antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the ACTH (1-39) standard and the Acetyl-ACTH (7-24) peptide in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of a fixed, predetermined concentration of biotinylated ACTH.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the unlabeled ACTH (1-39) and Acetyl-ACTH (7-24).
-
Determine the IC50 value for each peptide from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the formula provided in the data table.
-
Visualizing the Molecular and Experimental Frameworks
To further aid in the understanding of the biological context and the experimental design, the following diagrams are provided.
Caption: ACTH signaling pathway within the HPA axis.
Caption: Workflow for competitive ELISA.
References
Comparative Guide to the Inhibition of Steroidogenesis by Acetyl-ACTH (7-24) and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetyl-ACTH (7-24) and other adrenocorticotropic hormone (ACTH) fragments in their ability to inhibit steroidogenesis. The information is intended to support research and development efforts in endocrinology and related fields by offering a side-by-side look at their mechanisms and available efficacy data.
Introduction to ACTH-Mediated Steroidogenesis
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary stimulator of glucocorticoid and adrenal androgen synthesis in the adrenal cortex.[1][2] Its action is initiated by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor.[1][3] This binding activates a downstream signaling cascade, primarily through the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), leading to both acute and chronic steroidogenic responses.[4][5] The acute response involves the rapid mobilization of cholesterol to the inner mitochondrial membrane, the rate-limiting step in steroid synthesis, while the chronic response includes the upregulation of genes encoding steroidogenic enzymes.[4][5]
Certain fragments of the full-length ACTH peptide have been shown to lack stimulatory activity and can act as antagonists, competitively inhibiting the steroidogenic effects of ACTH. This guide focuses on Acetyl-ACTH (7-24) and compares its inhibitory potential with other known ACTH-derived antagonists.
Comparative Efficacy of ACTH Fragments
While direct, side-by-side comparative studies with standardized methodologies are limited, the available data allows for a preliminary comparison of the inhibitory effects of different ACTH fragments on steroid production.
| Compound | Description | Reported Inhibitory Effect |
| Acetyl-ACTH (7-24) (Dimer) | A dimeric conjugate of the ACTH (7-24) fragment. | At 10⁻⁶ M, caused a marked decrease in ACTH-evoked corticosterone (-72%) and aldosterone (-80%) release in frog adrenal slices.[6] |
| ACTH (7-38) | A fragment of human ACTH, also known as Corticotropin Inhibiting Peptide (CIP).[][8] | Acts as an antagonist of the ACTH receptor.[][8] Inhibits ACTH-induced corticosterone production in isolated rat adrenal cells at concentrations of 0.455 µM and 4.55 µM. |
| ACTH (6-24) | A competitive antagonist of ACTH. | Exhibits a mean inhibitor constant (Ki) of 13.4 ± 3.1 nM against ACTH (1-39)-induced steroidogenesis in isolated rat adrenal cells.[6] |
Note: The data presented is derived from different studies with varying experimental conditions. Direct comparison of potency should be made with caution.
Mechanism of Action: Antagonism of the ACTH Receptor
The inhibitory effects of these ACTH fragments are attributed to their ability to bind to the MC2R without initiating the downstream signaling cascade. By occupying the receptor, they prevent the binding of full-length, active ACTH, thus acting as competitive antagonists. The ACTH (7-38) fragment, for example, is known to inhibit ACTH-stimulated adenylate cyclase, a key enzyme in the cAMP signaling pathway.[]
Signaling Pathway of ACTH-Stimulated Steroidogenesis and Point of Inhibition
The following diagram illustrates the signaling pathway initiated by ACTH and the proposed point of inhibition by antagonist fragments like Acetyl-ACTH (7-24).
Experimental Protocols
The validation of the inhibitory effect of Acetyl-ACTH (7-24) and its analogs on steroidogenesis typically involves in vitro cell-based assays. The human adrenal cortex carcinoma cell line, NCI-H295R, is a widely accepted model as it expresses all the key enzymes necessary for steroid biosynthesis.
In Vitro Steroidogenesis Inhibition Assay
1. Cell Culture and Plating:
-
H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Cells are seeded into multi-well plates (e.g., 24-well) and allowed to adhere and grow to a desired confluency.
2. Compound Treatment:
-
The culture medium is replaced with fresh, serum-free medium.
-
Cells are co-incubated with a constant concentration of a steroidogenesis stimulator (e.g., full-length ACTH or Forskolin, which directly activates adenylyl cyclase) and varying concentrations of the test inhibitor (e.g., Acetyl-ACTH (7-24)) or a vehicle control.
-
A positive control inhibitor (e.g., Prochloraz) is also typically included.
-
The incubation period is typically 24 to 48 hours.
3. Sample Collection and Analysis:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of steroid hormones (e.g., cortisol, corticosterone, aldosterone) in the supernatant is quantified using methods such as ELISA, RIA, or LC-MS/MS.
4. Data Analysis:
-
The percentage of inhibition of steroid production at each concentration of the test compound is calculated relative to the stimulated control.
-
Dose-response curves are generated, and IC50 values (the concentration of inhibitor that reduces the steroid production by 50%) are determined.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound on steroidogenesis.
Conclusion
Acetyl-ACTH (7-24), particularly in its dimeric form, has demonstrated significant inhibitory effects on ACTH-stimulated steroidogenesis. It belongs to a class of ACTH fragments, including ACTH (7-38) and ACTH (6-24), that act as competitive antagonists at the MC2R. While the available data supports their potential as research tools and therapeutic leads, there is a need for more comprehensive, direct comparative studies using standardized assays to definitively establish their relative potencies. Future research should focus on generating robust quantitative data, such as IC50 values, for a wider range of these inhibitory peptides to better inform their application in drug development and physiological research.
References
- 1. eurotoxpath.org [eurotoxpath.org]
- 2. A sensitive bioassay method for ACTH using isolated rat adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous Opioids: Biology and Function | Annual Reviews [annualreviews.org]
- 5. karger.com [karger.com]
- 6. [Structural and functional organization of ACTH: synthesis and properties of analogs of ACTH-(11-24)-tetradeca- and ACTH-(1-24)-tetracosapeptides containing hexa-amino acids instead of a natural sequence of ACTH 19-24 amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ACTH (corticotropin) analogues on steroidogenesis and cyclic AMP in rat adrenocortical cells. Evidence for two different steroidogenically responsive receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Acetyl-ACTH (7-24) Identification: A Mass Spectrometry Comparison
For researchers, scientists, and drug development professionals, the accurate identification and quantification of Acetyl-ACTH (7-24), a significant pituitary peptide fragment, is crucial for advancing stress and adrenal studies. Mass spectrometry stands as the gold standard for this analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Acetyl-ACTH (7-24), supported by experimental protocols and data to inform methodology selection.
This guide delves into the nuances of various mass spectrometry techniques, offering a comparative overview of their performance for the analysis of Acetyl-ACTH (7-24) and other acetylated peptides. We will explore the intricacies of sample preparation, ionization sources, mass analyzers, and fragmentation methods, providing researchers with the necessary information to design robust and reliable identification and quantification workflows.
Performance Comparison of Mass Spectrometry Platforms
The choice of mass spectrometry platform is critical and depends on the specific analytical goals, such as high-throughput screening, quantitative accuracy, or in-depth structural characterization. Below is a comparative summary of common mass analyzer technologies applicable to the analysis of Acetyl-ACTH (7-24).
| Feature | Quadrupole (Q) | Ion Trap (IT) | Time-of-Flight (TOF) | Orbitrap |
| Primary Use | Quantitative analysis (SRM/MRM) | Qualitative analysis, MSn fragmentation | High mass accuracy and resolution | High-resolution accurate-mass (HRAM) analysis |
| Resolution | Low | Low to Moderate | High | Very High |
| Mass Accuracy | Low | Moderate | High | Very High |
| Sensitivity | Very High (in targeted mode) | High | Moderate to High | High |
| Scan Speed | Very Fast | Moderate | Fast | Moderate |
| Linear Dynamic Range | Wide | Moderate | Moderate | Wide |
| Best suited for Acetyl-ACTH (7-24) | Targeted quantification | Structural elucidation via MSn | Accurate mass determination | Discovery proteomics and high-confidence identification |
Experimental Protocols: A Step-by-Step Approach
The successful mass spectrometric analysis of Acetyl-ACTH (7-24) hinges on meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for two common workflows: Immunoaffinity Enrichment followed by LC-MS/MS and a general method for synthetic peptide analysis.
Protocol 1: Immunoaffinity Enrichment of Acetylated Peptides for LC-MS/MS Analysis
This protocol is ideal for enriching Acetyl-ACTH (7-24) from complex biological matrices, enhancing detection sensitivity.[1][2][3][4]
1. Sample Preparation and Protein Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease and deacetylase inhibitors.
-
Quantify the protein concentration of the lysate.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Perform overnight digestion with trypsin at a 1:50 (enzyme:protein) ratio at 37°C.[5]
-
Acidify the digest with trifluoroacetic acid (TFA) to stop the reaction.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. Immunoaffinity Enrichment:
-
Equilibrate anti-acetyl-lysine antibody-conjugated beads with an appropriate immunoaffinity precipitation (IAP) buffer (e.g., 50 mM MOPS, 10 mM Na3PO4, 50 mM NaCl, pH 7.2).[1]
-
Incubate the desalted peptide digest with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with IAP buffer and then with water to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides from the beads using a low pH solution, such as 0.15% TFA in water.[1]
-
Desalt the eluted peptides using a C18 StageTip or ZipTip.[3]
3. LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a solvent compatible with your LC system (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
Perform chromatographic separation on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, using either data-dependent acquisition (DDA) or data-independent acquisition (DIA).[1][2]
-
For DDA, select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
For DIA, systematically fragment all precursor ions within a defined mass range.
4. Data Analysis:
-
Search the acquired tandem mass spectra against a relevant protein database using software such as Mascot, SEQUEST, or MaxQuant.[6]
-
Specify N-terminal acetylation and lysine acetylation as variable modifications in the search parameters.
-
The fragmentation of acetylated peptides often yields a prominent b1-ion and an enhanced b-ion series, which aids in confident identification.[7][8]
Protocol 2: LC-MS/MS Analysis of Synthetic Acetyl-ACTH (7-24)
This protocol is suitable for the direct analysis and quantification of a synthesized Acetyl-ACTH (7-24) standard.[9][10]
1. Sample Preparation:
-
Prepare a stock solution of the synthetic Acetyl-ACTH (7-24) peptide in a suitable solvent, such as water or a low percentage of organic solvent.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
For quantitative analysis, prepare an internal standard, which could be a stable isotope-labeled version of the peptide.
2. LC-MS/MS Analysis:
-
Inject the standards and samples onto a C18 reversed-phase column.
-
Develop a chromatographic method that provides good peak shape and separation from any impurities. A typical mobile phase would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
For quantification, a triple quadrupole mass spectrometer is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[5][11]
-
Optimize the precursor ion and fragment ion transitions for Acetyl-ACTH (7-24) by direct infusion of the standard.
-
For qualitative analysis and confirmation, a high-resolution mass spectrometer can be used.
3. Data Analysis:
-
For quantitative data, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Acetyl-ACTH (7-24) in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
For qualitative data, confirm the identity of the peptide by matching the accurate mass of the precursor ion and the fragmentation pattern to the theoretical values.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the mass spectrometry workflow for Acetyl-ACTH (7-24) identification.
Alternative Identification Methods
While mass spectrometry is the predominant technique for the definitive identification and characterization of Acetyl-ACTH (7-24), other methods can be employed, particularly for quantification.
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be highly sensitive for the quantification of peptides. However, their specificity can be a limitation, as antibodies may cross-react with similar peptide fragments or the unmodified version of the peptide. The development of a highly specific antibody to the acetylated N-terminus of ACTH (7-24) would be required.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC can be used to separate Acetyl-ACTH (7-24) from other components in a sample.[9] Quantification can be achieved by comparing the peak area to that of a known standard. However, this method lacks the high specificity of mass spectrometry and is prone to interference from co-eluting compounds.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of peptides with intact phosphate groups using MALDI TOF/TOF and comparison with the ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Biological Activity of Human, Bovine, and Rat Acetyl-ACTH (7-24)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Acetyl-ACTH (7-24) from human, bovine, and rat sources. Adrenocorticotropic hormone (ACTH) is a key regulator of steroidogenesis, and its fragments are valuable tools for studying melanocortin receptor signaling. The Acetyl-ACTH (7-24) fragment is of particular interest as it acts as an antagonist to the ACTH receptor (MC2R), inhibiting the production of corticosteroids.
High Conservation Underpins Functional Equivalence
Direct comparative studies on the biological activity of Acetyl-ACTH (7-24) from human, bovine, and rat sources are not prevalent in the scientific literature. This is largely attributed to the high degree of amino acid sequence conservation of ACTH across mammalian species. The (7-24) fragment of ACTH is identical across humans, bovines, and rats, which strongly suggests that their biological activities are equivalent.
Table 1: Amino Acid Sequence Comparison of ACTH (7-24)
| Species | Amino Acid Sequence (Residues 7-24) |
| Human | Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro |
| Bovine | Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro |
| Rat | Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro |
Antagonistic Activity of ACTH (7-24) Fragments
The primary biological activity of Acetyl-ACTH (7-24) is the competitive antagonism of the melanocortin 2 receptor (MC2R). This binding action inhibits the downstream signaling cascade typically initiated by full-length ACTH, leading to a marked decrease in ACTH-evoked corticosterone and aldosterone release.[1][2] The dimerization of ACTH (7-24) has been shown to yield a potent antagonist.[3]
While direct species comparisons are lacking, studies on analogous ACTH fragments provide insight into their antagonistic potential.
Table 2: Representative Biological Activity of ACTH Antagonist Fragments at MC2R
| Peptide | Assay Type | Cell Line | Measured Parameter | Value |
| ACTH (11-24) | Competitive Antagonism | HeLa (expressing mouse MC2R) | IC50 | ~10⁻⁹ M |
| ACTH (7-39) | Competitive Antagonism | HeLa (expressing mouse MC2R) | IC50 | ~10⁻⁹ M |
Data is representative of the antagonistic activity of ACTH fragments at the MC2R. Direct comparative data for Acetyl-ACTH (7-24) from different species is not available in the cited literature.
Signaling Pathway and Experimental Workflows
The antagonistic action of Acetyl-ACTH (7-24) is best understood in the context of the canonical ACTH signaling pathway. By competitively binding to MC2R, it prevents the G-protein coupling and subsequent adenylyl cyclase activation that is characteristic of agonist binding.
Caption: ACTH signaling pathway and the antagonistic action of Acetyl-ACTH (7-24).
A typical experimental workflow to compare the biological activity of these peptides would involve a competitive binding assay followed by a functional assay to measure the inhibition of cAMP production.
References
A Comparative Guide to Acetylated and Non-Acetylated ACTH (7-24): Unraveling Functional Nuances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between acetylated and non-acetylated adrenocorticotropic hormone (ACTH) fragment (7-24). While direct, head-to-head quantitative comparisons in published literature are scarce, this document synthesizes available data on related ACTH fragments and the general principles of N-terminal acetylation to offer a comprehensive overview for research and development purposes.
Introduction: The Significance of N-Terminal Acetylation
Adrenocorticotropic hormone (ACTH) is a pivotal hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily regulating cortisol production through its interaction with the melanocortin-2 receptor (MC2R).[1] ACTH-derived peptides, including the (7-24) fragment, are of significant interest for their potential to modulate melanocortin receptor activity. N-terminal acetylation, a common post-translational modification, can profoundly alter the biological activity, stability, and receptor interaction of peptides.[2][3][4] This guide explores the functional implications of this modification on the ACTH (7-24) fragment.
Functional Comparison: Agonistic versus Antagonistic Properties
Available research on ACTH fragments lacking the N-terminal sequence, such as ACTH (7-38) and dimeric versions of ACTH (7-24), suggests that these peptides often exhibit antagonistic or partial agonistic properties at the MC2R.[5][6][7][8] They can inhibit the steroidogenic effects of full-length ACTH.
Non-Acetylated ACTH (7-24): It is hypothesized that, similar to other N-terminally truncated ACTH fragments, the non-acetylated form of ACTH (7-24) likely acts as an antagonist or a weak partial agonist at the MC2R. It is believed to bind to the receptor without eliciting a full downstream signaling cascade, thereby competitively inhibiting the binding and action of endogenous ACTH.
Acetylated ACTH (7-24): The introduction of an acetyl group at the N-terminus neutralizes the positive charge of the N-terminal amino group. This modification can have several consequences:
-
Increased Stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases, potentially prolonging their half-life.[3]
-
Altered Receptor Interaction: The change in charge and hydrophobicity at the N-terminus can alter the peptide's binding affinity and efficacy at its target receptor. For some melanocortin peptides, acetylation is known to enhance potency.
-
Potential for Antagonism: While acetylation can enhance agonism in some peptides, in the context of an already antagonistic fragment like ACTH (7-24), it may modulate the potency of this antagonism.
Without direct experimental data, it is challenging to definitively state the precise functional differences. However, based on the known antagonist properties of related fragments, it is plausible that both forms of ACTH (7-24) are not strong agonists and may function as inhibitors of ACTH-induced signaling.
Quantitative Data Summary
| Parameter | Acetylated ACTH (7-24) | Non-Acetylated ACTH (7-24) | Receptor Subtype |
| Binding Affinity (Ki, nM) | Hypothetical: 50 | Hypothetical: 100 | MC2R |
| Functional Potency (IC50, nM) | Hypothetical: 75 | Hypothetical: 150 | MC2R (Inhibition of ACTH-stimulated cAMP) |
| Efficacy (% Inhibition) | Hypothetical: 95% | Hypothetical: 90% | MC2R |
Note: Lower Ki and IC50 values would indicate higher binding affinity and inhibitory potency, respectively.
Signaling Pathways and Experimental Workflow
The interaction of ACTH and its analogues with the MC2R initiates a well-characterized signaling cascade. The primary downstream effect is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][9][10][11]
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 6. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 11. ACTH receptor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Negative Control Selection for Acetyl-ACTH (7-24) Studies
An Objective Comparison of Negative Controls for Evaluating the Specificity of Acetyl-ACTH (7-24) Activity
For researchers, scientists, and drug development professionals investigating the biological effects of Acetyl-ACTH (7-24), the use of appropriate negative controls is paramount to ensure the validity and specificity of experimental findings. This guide provides a comprehensive comparison of negative control strategies, with a focus on scrambled peptides, and includes detailed experimental protocols to support the robust evaluation of Acetyl-ACTH (7-24) activity.
The Critical Role of Negative Controls
In peptide research, a negative control is a substance that is identical to the active peptide in key physicochemical properties, such as molecular weight and amino acid composition, but lacks the specific biological activity of interest. The ideal negative control for Acetyl-ACTH (7-24) should not elicit the same cellular responses, allowing researchers to attribute any observed effects solely to the specific amino acid sequence of Acetyl-ACTH (7-24). The gold standard for this purpose is a scrambled peptide.
Comparison of Negative Control Strategies
While various negative controls can be employed, each has its advantages and limitations. The choice of the most appropriate control is crucial for the unambiguous interpretation of results.
| Control Strategy | Description | Advantages | Limitations |
| Scrambled Peptide | A peptide with the same amino acid composition and length as Acetyl-ACTH (7-24) but with a randomized sequence. | - Isolates the effect of the specific amino acid sequence.- Controls for charge, molecular weight, and general chemical properties.[1] | - Designing a truly "inactive" sequence can be challenging, as some random sequences may have coincidental off-target effects.[1] |
| Vehicle Control | The solvent or buffer used to dissolve Acetyl-ACTH (7-24). | - Simple to implement.- Controls for any effects of the delivery vehicle on the experimental system. | - Does not control for any non-specific effects of introducing a peptide molecule into the system. |
| Unrelated Peptide | A peptide of similar length and charge to Acetyl-ACTH (7-24) but with a completely different amino acid sequence and from a different biological context. | - Easy to source.- Useful for ruling out very general peptide-related artifacts. | - Does not control for the specific amino acid composition of Acetyl-ACTH (7-24). Differences in activity could be due to composition, not sequence. |
Experimental Design: Acetyl-ACTH (7-24) vs. Scrambled Peptide Control
To definitively demonstrate the sequence-specific activity of Acetyl-ACTH (7-24), a direct comparison with a scrambled peptide negative control is essential.
Peptide Sequences:
-
Acetyl-ACTH (7-24): Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH
-
Scrambled Acetyl-ACTH (7-24) (Example): Ac-Pro-Lys-Gly-Val-Arg-Phe-Lys-Pro-Lys-Val-Trp-Gly-Tyr-Arg-Lys-Val-Pro-Arg-OH
Note: The scrambled peptide sequence is generated by randomly rearranging the amino acids of the parent peptide. Online tools are available for this purpose.
Key Experiments for Comparative Analysis
The primary mechanism of action of ACTH and its analogs involves binding to melanocortin receptors (MCRs), particularly the MC2R, which is the ACTH receptor.[2] This interaction typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] Acetyl-ACTH (7-24) is known to act as a competitive antagonist, inhibiting the steroidogenic effects of full-length ACTH.[4][5][6]
The following experimental protocols are designed to compare the activity of Acetyl-ACTH (7-24) with its scrambled peptide negative control.
Competitive Radioligand Binding Assay
This assay measures the ability of Acetyl-ACTH (7-24) and the scrambled peptide to compete with a radiolabeled ligand for binding to the MC2R.
Objective: To determine the binding affinity (Ki) of Acetyl-ACTH (7-24) and the scrambled peptide for the MC2R.
Expected Outcome: Acetyl-ACTH (7-24) is expected to exhibit a measurable binding affinity for the MC2R, while the scrambled peptide should show significantly lower or no binding affinity.
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the human MC2R and its accessory protein, MRAP (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Prepare cell membrane homogenates containing the MC2R.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ACTH analog (e.g., [¹²⁵I]-ACTH(1-39)) and increasing concentrations of either Acetyl-ACTH (7-24) or the scrambled peptide.
-
Incubation: Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of Acetyl-ACTH (7-24) and the scrambled peptide to inhibit ACTH-stimulated cAMP production.
Objective: To determine the functional potency (IC50) of Acetyl-ACTH (7-24) and the scrambled peptide in antagonizing ACTH-induced signaling.
Expected Outcome: Acetyl-ACTH (7-24) should inhibit ACTH-induced cAMP production in a dose-dependent manner, yielding a measurable IC50 value. The scrambled peptide is expected to have no significant effect on ACTH-stimulated cAMP levels.
Experimental Protocol:
-
Cell Culture: Plate MC2R/MRAP-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of Acetyl-ACTH (7-24) or the scrambled peptide for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed, sub-maximal concentration of full-length ACTH (1-39) to all wells (except for the basal control) and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the maximal ACTH response.
Data Presentation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate easy comparison.
| Peptide | MC2R Binding Affinity (Ki) | Functional Antagonism (IC50) |
| Acetyl-ACTH (7-24) | Expected in the nM to µM range | Expected in the nM to µM range |
| Scrambled Acetyl-ACTH (7-24) | No significant binding | No significant inhibition |
| ACTH (1-39) (Positive Control) | High affinity (nM range) | N/A (Agonist) |
| Vehicle (Negative Control) | No binding | No effect |
Visualizing the Experimental Logic and Signaling Pathway
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland [frontiersin.org]
- 3. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Scrambled Peptide Controls for Acetyl-ACTH (7-24) Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide research, particularly when investigating the biological activity of peptide fragments like Acetyl-ACTH (7-24), the use of appropriate controls is paramount to validate the specificity of the observed effects. This guide provides a comprehensive comparison of Acetyl-ACTH (7-24) and its corresponding scrambled peptide control, offering insights into their differential effects on key signaling pathways involved in steroidogenesis.
Acetyl-ACTH (7-24) is a fragment of the full-length adrenocorticotropic hormone (ACTH) and has been identified as an antagonist of the ACTH receptor, also known as the melanocortin 2 receptor (MC2R).[1] Its primary function is to inhibit the ACTH-induced production of corticosteroids, such as cortisol and aldosterone, from the adrenal glands.[1] To ensure that this inhibitory effect is a direct result of the specific amino acid sequence of Acetyl-ACTH (7-24) and not due to non-specific peptide effects, a scrambled peptide control is employed.
A scrambled peptide is designed to have the exact same amino acid composition as the active peptide, but with the sequence of these amino acids randomly shuffled. This control helps to demonstrate that the biological activity is dependent on the specific primary structure of the peptide.
Comparative Data: Acetyl-ACTH (7-24) vs. Scrambled Peptide Control
The following table summarizes the expected quantitative data from in vitro experiments comparing the effects of Acetyl-ACTH (7-24) and its scrambled control on adrenal cell function. The data illustrates the inhibitory nature of Acetyl-ACTH (7-24) on ACTH-stimulated pathways, whereas the scrambled peptide is expected to be inert.
| Parameter | Treatment Condition | Acetyl-ACTH (7-24) | Scrambled ACTH (7-24) | Interpretation |
| Corticosterone Production (% of ACTH-stimulated control) | 1 µM Peptide + 10 nM ACTH | ~25% | ~100% | Acetyl-ACTH (7-24) significantly inhibits ACTH-induced steroidogenesis. The scrambled peptide shows no inhibitory effect, indicating the specificity of the Acetyl-ACTH (7-24) sequence. |
| Intracellular cAMP Levels (pmol/mg protein) | 1 µM Peptide + 10 nM ACTH | Baseline levels | Elevated levels (similar to ACTH alone) | Acetyl-ACTH (7-24) antagonizes the ACTH-induced increase in cAMP, a key second messenger in steroidogenesis. The scrambled peptide does not interfere with ACTH-mediated cAMP production. |
| Protein Kinase A (PKA) Activity (% of ACTH-stimulated control) | 1 µM Peptide + 10 nM ACTH | ~10% | ~100% | PKA is a downstream effector of cAMP. Acetyl-ACTH (7-24) blocks the activation of PKA by ACTH, while the scrambled peptide has no effect. |
| Melanocortin 2 Receptor (MC2R) Binding (IC50) | Competitive Binding Assay | Nanomolar range | Micromolar range or no binding | Acetyl-ACTH (7-24) exhibits high-affinity binding to the MC2R, displacing ACTH. The scrambled peptide is expected to have very low or no affinity, confirming the sequence-specific interaction of Acetyl-ACTH (7-24) with its receptor. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on standard assays used in adrenal steroidogenesis research and are adapted for a comparative study.
Steroidogenesis Assay in H295R Adrenal Cortical Carcinoma Cells
Objective: To measure the effect of Acetyl-ACTH (7-24) and its scrambled control on ACTH-induced corticosterone production.
Materials:
-
H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with 10% FBS, 1% ITS (Insulin, Transferrin, Selenium)
-
24-well cell culture plates
-
ACTH (1-39)
-
Acetyl-ACTH (7-24)
-
Scrambled ACTH (7-24) peptide
-
Corticosterone ELISA kit
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
Serum Starvation: Replace the growth medium with serum-free DMEM/F12 and incubate for 24 hours to synchronize the cells and reduce basal steroid production.
-
Peptide Treatment:
-
Prepare treatment solutions in serum-free medium containing:
-
Vehicle control (medium only)
-
10 nM ACTH (positive control)
-
1 µM Acetyl-ACTH (7-24) + 10 nM ACTH
-
1 µM Scrambled ACTH (7-24) + 10 nM ACTH
-
1 µM Acetyl-ACTH (7-24) alone
-
1 µM Scrambled ACTH (7-24) alone
-
-
Remove the starvation medium and add 500 µL of the respective treatment solutions to each well.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Corticosterone Measurement: Quantify the concentration of corticosterone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the corticosterone levels to the protein content of the cells in each well. Express the results as a percentage of the ACTH-stimulated control.
Intracellular cAMP Measurement
Objective: To determine the effect of Acetyl-ACTH (7-24) and its scrambled control on ACTH-induced cyclic AMP (cAMP) accumulation.
Materials:
-
H295R cells
-
DMEM/F12 medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
ACTH (1-39)
-
Acetyl-ACTH (7-24)
-
Scrambled ACTH (7-24) peptide
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Cell Culture and Starvation: Follow steps 1 and 2 of the Steroidogenesis Assay protocol.
-
Pre-treatment with IBMX: Pre-incubate the cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in serum-free medium for 30 minutes at 37°C.
-
Peptide Treatment:
-
Prepare treatment solutions in serum-free medium containing 0.5 mM IBMX and the same peptide combinations as in the steroidogenesis assay.
-
Add the treatment solutions to the cells and incubate for 30 minutes at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells with 200 µL of the lysis buffer provided in the cAMP EIA kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the EIA kit as per the manufacturer's protocol.
-
Data Analysis: Normalize cAMP levels to the total protein concentration of the cell lysate.
Protein Kinase A (PKA) Activity Assay
Objective: To assess the impact of Acetyl-ACTH (7-24) and its scrambled control on the activation of PKA by ACTH.
Materials:
-
H295R cells
-
Treatment peptides as described above
-
PKA kinase activity assay kit (e.g., colorimetric or fluorescent)
-
Cell lysis buffer compatible with the kinase assay
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the intracellular cAMP measurement protocol.
-
Cell Lysis: After the 30-minute peptide treatment, wash the cells with cold PBS and lyse them using a lysis buffer that preserves kinase activity.
-
PKA Activity Measurement: Measure the PKA activity in the cell lysates using a commercial kinase activity kit. These kits typically involve the phosphorylation of a specific substrate by PKA, which is then quantified. Follow the manufacturer's instructions for the specific kit used.
-
Data Analysis: Normalize the PKA activity to the total protein concentration in the lysate and express the results as a percentage of the ACTH-stimulated control.
Visualizations
Signaling Pathway of ACTH and its Antagonism by Acetyl-ACTH (7-24)
Caption: ACTH signaling cascade and the inhibitory action of Acetyl-ACTH (7-24).
Experimental Workflow for Comparing Peptide Activity
Caption: Workflow for comparing Acetyl-ACTH (7-24) and its scrambled control.
References
Comparative Guide to the Reproducibility of Experimental Results with Acetyl-ACTH (7-24) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of Acetyl-ACTH (7-24), a synthetic peptide fragment of Adrenocorticotropic Hormone (ACTH), with other commercially available alternatives. The information presented is intended to assist researchers in selecting the most suitable antagonist for their studies on the hypothalamic-pituitary-adrenal (HPA) axis and related signaling pathways.
Introduction to Acetyl-ACTH (7-24) and its Role as an ACTH Antagonist
Adrenocorticotropic hormone (ACTH) is a pivotal hormone in the stress response, stimulating the adrenal cortex to produce corticosteroids. Acetyl-ACTH (7-24) is a truncated and acetylated form of ACTH that acts as a competitive antagonist at the melanocortin-2 receptor (MC2R). By binding to MC2R without activating it, Acetyl-ACTH (7-24) effectively blocks the downstream signaling cascade initiated by endogenous ACTH, thereby inhibiting the production of corticosteroids like corticosterone and aldosterone.[1] This makes it a valuable tool for studying the physiological and pathological roles of the HPA axis.
Comparison of In Vitro Antagonistic Potency
| Peptide Antagonist | Target | Assay System | Measured Potency | Reference |
| ACTH (6-24) | ACTH (1-39)-induced steroidogenesis | Not Specified | Kd: 13.4 nM | [1] |
| ACTH (6-24) | ACTH (5-24)-induced steroidogenesis | Not Specified | Kd: 3.4 nM | [1] |
| ACTH (11-24) | ACTH-induced cAMP generation | Stably transfected HeLa cells expressing mouse MC2R | IC50: ~1 nM | [2] |
| ACTH (7-39) | ACTH-induced cAMP generation | Stably transfected HeLa cells expressing mouse MC2R | IC50: ~1 nM | [2] |
| Dimeric ACTH (7-24) | ACTH-evoked corticosterone release | Perifused frog adrenal slices | 72% inhibition | [3] |
| Dimeric ACTH (7-24) | ACTH-evoked aldosterone release | Perifused frog adrenal slices | 80% inhibition | [3] |
| Monomeric ACTH (11-24) | ACTH-induced steroidogenesis | Perifused frog adrenal slices | No effect | [3] |
Key Observations:
-
Several ACTH fragments, including ACTH (6-24), ACTH (11-24), and ACTH (7-39), exhibit competitive antagonism with potencies in the nanomolar range.
-
Dimerization of ACTH fragments, such as ACTH (7-24), appears to be crucial for their antagonistic activity, with the monomeric form of ACTH (11-24) showing no inhibitory effect in one study.[3] This highlights the importance of specifying the oligomeric state of the peptide when interpreting and reproducing results.
-
The choice of assay system and the specific form of the agonist used can influence the measured potency of the antagonist.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is critical for designing robust and reproducible experiments.
ACTH Signaling Pathway
ACTH binding to its G-protein coupled receptor, MC2R, on the surface of adrenocortical cells initiates a well-characterized signaling cascade. This pathway provides multiple points for experimental interrogation and assessment of antagonist activity.
Caption: Simplified ACTH signaling pathway in adrenocortical cells.
Experimental Workflow for Assessing Antagonist Potency
A typical in vitro workflow to determine the potency of an ACTH antagonist involves cell culture, treatment with the antagonist and agonist, and subsequent measurement of a downstream signaling event.
Caption: General experimental workflow for antagonist characterization.
Detailed Experimental Protocols
To ensure the reproducibility of experimental results, adherence to detailed and consistent protocols is paramount. Below are representative protocols for key in vitro assays.
Protocol 1: In Vitro Corticosterone Production Assay in Adrenal Cells
This assay measures the ability of an antagonist to inhibit ACTH-induced corticosterone production in adrenal cells.
Materials:
-
Adrenal cell line (e.g., mouse Y1 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Acetyl-ACTH (7-24) or alternative antagonist
-
ACTH (1-24) or (1-39)
-
96-well cell culture plates
-
Corticosterone ELISA kit
Procedure:
-
Cell Seeding: Seed Y1 cells into a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Antagonist Pre-incubation: Add varying concentrations of Acetyl-ACTH (7-24) or the alternative antagonist to the wells. Include a vehicle control. Incubate for 1 hour at 37°C.
-
ACTH Stimulation: Add a fixed concentration of ACTH (e.g., 10 nM) to all wells except the negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Corticosterone Measurement: Determine the corticosterone concentration in the supernatants using a corticosterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the corticosterone concentration against the antagonist concentration and determine the IC50 value.
Protocol 2: In Vitro cAMP Accumulation Assay
This assay measures the antagonist's ability to block ACTH-induced cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 cells stably co-expressing human MC2R and MRAP
-
Cell culture medium
-
Acetyl-ACTH (7-24) or alternative antagonist
-
ACTH (1-24) or (1-39)
-
3-isobutyl-1-methylxanthine (IBMX)
-
384-well white, low-volume plates
-
cAMP HTRF™ assay kit
Procedure:
-
Cell Preparation: Harvest and resuspend the CHO-MC2R-MRAP cells in stimulation buffer.
-
Cell Dispensing: Dispense 7,500 cells in 5 µL into each well of a 384-well plate.[4]
-
Antagonist and IBMX Addition: Add 2.5 µL of PBS containing the desired concentrations of the antagonist and a final concentration of 200 µM IBMX. Incubate at room temperature for 30 minutes.[4]
-
ACTH Stimulation: Add 2.5 µL of ACTH at a concentration that elicits a submaximal response (e.g., EC80). Incubate for 30 minutes at room temperature.[4]
-
cAMP Measurement: Perform the cAMP HTRF™ assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the maximal ACTH response and calculate the IC50 value for the antagonist.
Conclusion and Recommendations
The reproducibility of experiments involving Acetyl-ACTH (7-24) and its alternatives is dependent on several factors, including the specific peptide fragment used, its oligomeric state, and the experimental conditions. Based on the available data, dimeric forms of ACTH fragments, including those derived from the 7-24 sequence, appear to be potent antagonists of the MC2R.
To enhance the reproducibility of your experimental results, we recommend the following:
-
Source High-Quality Peptides: Obtain peptides from reputable suppliers who provide detailed characterization data, including purity and confirmation of the oligomeric state.
-
Thoroughly Document Experimental Details: Record all experimental parameters, including cell line passage number, reagent concentrations, incubation times, and specific assay kit lot numbers.
-
Perform Dose-Response Curves: Always perform full dose-response curves for both the agonist and antagonist to accurately determine their potency in your specific experimental system.
-
Include Appropriate Controls: Utilize positive and negative controls in every experiment to ensure the validity of the results.
-
Consider Cross-Species Differences: Be aware that the potency of ACTH antagonists can vary between species.[5]
By carefully considering these factors and adhering to detailed protocols, researchers can improve the reproducibility and reliability of their findings when using Acetyl-ACTH (7-24) and other ACTH antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel specific small-molecule melanocortin-2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Acetyl-ACTH (7-24)
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Acetyl-ACTH (7-24) (human, bovine, rat). The following procedures are based on standard laboratory practices for the disposal of synthetic peptides where specific toxicological data is unavailable. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, a risk assessment should be conducted. Although Acetyl-ACTH (7-24) is a peptide fragment and not classified as acutely hazardous, its full toxicological properties may not be fully known. Therefore, it should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A buttoned lab coat must be worn to protect from skin contact.
All handling and disposal procedures should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[1]
Step-by-Step Disposal Procedures
The proper disposal method for Acetyl-ACTH (7-24) waste depends on its form (solid or liquid) and must comply with institutional and local regulations. Never dispose of peptide waste in the regular trash or down the drain.[1][2][3]
2.1. Waste Segregation
Proper segregation at the point of generation is critical for safe and compliant disposal.[4] Establish three distinct waste streams:
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, vials, gloves, and absorbent paper.[4]
-
Aqueous Liquid Waste: Comprises unused or expired Acetyl-ACTH (7-24) solutions and contaminated buffers.
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture skin.[4]
2.2. Disposal of Solid Waste
-
Collection: Place all solid waste contaminated with Acetyl-ACTH (7-24) into a dedicated, leak-proof hazardous waste container.[4][5]
-
Labeling: Clearly label the container as "Hazardous Chemical Waste" and list the contents, including "Acetyl-ACTH (7-24)".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][5]
2.3. Disposal of Liquid Waste
Aqueous solutions of Acetyl-ACTH (7-24) should be chemically inactivated before collection for disposal.
-
Chemical Inactivation (Choose one method):
-
Bleach Inactivation: In a suitable container within a fume hood, add bleach to the peptide solution to achieve a final concentration of 10% (0.5-1.0% available chlorine).[6] Allow a minimum contact time of 30 minutes.[6]
-
Hydrolysis: Alternatively, add 1 M HCl or 1 M NaOH to the peptide solution to hydrolyze the peptide.[5] Let the solution stand for at least 24 hours to ensure complete degradation.[5]
-
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[5] For bleach or acid-inactivated solutions, slowly add a base (e.g., sodium bisulfite followed by sodium hydroxide). For base-inactivated solutions, slowly add an acid.
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[5]
-
Storage and Disposal: Store the sealed container in the designated hazardous waste area and arrange for disposal through your institution's EHS.[5]
Data Presentation: Waste Management Parameters
The following table summarizes the quantitative data for the recommended disposal procedures.
| Parameter | Recommendation | Rationale |
| Chemical Inactivation | ||
| Bleach Solution | 10% final concentration | Effective for peptide decontamination.[6] |
| Acid/Base Hydrolysis | 1 M HCl or 1 M NaOH | Ensures complete degradation of the peptide.[5] |
| Inactivation Time | Minimum 30 minutes (Bleach), Minimum 24 hours (Hydrolysis) | Provides sufficient time for the chemical reaction to complete.[5][6] |
| Neutralization | ||
| Final pH for Aqueous Waste | 6.0 - 8.0 | Required for most institutional wastewater and hazardous waste streams.[5] |
| Waste Storage | ||
| Containers | Labeled, sealed, leak-proof | Prevents accidental exposure and ensures proper handling and identification.[5] |
| Final Disposal | Through institutional EHS or licensed contractor | Ensures compliance with local, state, and federal regulations.[1][5] |
Experimental Protocols
General Protocol for Chemical Inactivation of Peptide Waste:
-
Preparation: In a designated chemical fume hood, prepare the inactivation solution (e.g., 10% bleach or 1 M HCl/NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution in a suitable container.
-
Reaction Time: Allow the mixture to react for the recommended duration (30 minutes for bleach, 24 hours for hydrolysis).
-
Neutralization: Monitor the pH and carefully add a neutralizing agent until the pH is between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to a labeled hazardous waste container.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of Acetyl-ACTH (7-24) waste.
Caption: Workflow for the proper disposal of Acetyl-ACTH (7-24) waste.
References
Personal protective equipment for handling Acetyl-ACTH (7-24) (human, bovine, rat)
Immediate Safety Protocols
When handling Acetyl-ACTH (7-24), especially in its lyophilized powder form, adherence to standard laboratory safety protocols is mandatory to minimize exposure risks.[2]
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental contact or inhalation.[2][3]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard for preventing skin contact.[2][3] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[3] |
| Respiratory Protection | Face Mask or Respirator | Recommended when handling the lyophilized powder to prevent inhalation.[3][4] |
All handling of powdered peptides should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][2]
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and maintains the integrity of the peptide throughout its lifecycle in the laboratory.
Step-by-Step Handling and Storage Procedures
Proper handling and storage are critical for maintaining the peptide's stability and ensuring the safety of laboratory personnel.[3][5]
-
Receiving and Storage : Upon receipt, lyophilized Acetyl-ACTH (7-24) should be stored at -20°C or -80°C for long-term stability.[6][7] Peptides containing residues prone to oxidation, such as Cysteine, Methionine, or Tryptophan, benefit from storage in an inert gas atmosphere.[5][7]
-
Preparation : Before handling, ensure the designated work area is clean.[3] It is crucial to wear all required PPE, including a lab coat, safety goggles, and gloves.[3]
-
Reconstitution : When preparing a solution, handle the lyophilized powder carefully to avoid creating dust.[3][8] Add the appropriate sterile diluent slowly down the side of the vial.[4] Gently swirl the vial to dissolve the peptide; do not shake, as this can damage the molecular structure.[4][6]
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the reconstituted solution into smaller, single-use vials for storage.[5][6][7]
Disposal Plan
All materials contaminated with Acetyl-ACTH (7-24) should be treated as hazardous chemical waste.[1][2]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., gloves, pipette tips, vials) Collect in a dedicated, clearly labeled hazardous waste container.[1][9] |
| Liquid Waste | (e.g., unused solutions) Collect in a labeled, leak-proof hazardous waste container.[1][9] Never pour peptide solutions down the drain.[1][5] |
| Sharps | (e.g., needles, syringes) Dispose of immediately in a designated, puncture-resistant sharps container.[1] |
Consult your institution's Environmental Health and Safety (EHS) department for specific protocols on hazardous waste pickup and disposal.[2][9] In some cases, chemical inactivation using a strong acid or base may be required before disposal.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. realpeptides.co [realpeptides.co]
- 7. novoprolabs.com [novoprolabs.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
